trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-15H,2-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPGQFKJNKWDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173830, DTXSID501184006 | |
| Record name | [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171337-48-7, 65355-32-0 | |
| Record name | [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, (cis,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-trans-(4-trans-Propylcyclohexyl)-cyclohexancarbonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the fields of materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.
Core Properties
This compound is a white crystalline powder.[1] Its rigid bicyclohexyl core structure, combined with the terminal propyl and carboxylic acid groups, imparts unique physicochemical properties that are valuable in various applications.[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are critical for its application, particularly in the synthesis of liquid crystals, where thermal stability and specific mesophase behavior are paramount.
| Property | Value | Source(s) |
| CAS Number | 65355-32-0 | [1][3][4] |
| Molecular Formula | C₁₆H₂₈O₂ | [1][3][4] |
| Molecular Weight | 252.39 g/mol | [1][3][4] |
| Melting Point | 200 °C | [1] |
| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [1] |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.90 ± 0.10 | [1] |
| Solubility | Chloroform, Methanol (Sparingly) |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the hydrogen environments in the molecule, confirming the presence of the propyl chain, the cyclohexyl rings, and the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Elucidates the carbon skeleton of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present, notably the characteristic C=O and O-H stretching vibrations of the carboxylic acid group.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information on the fragmentation pattern, further confirming the structure.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are often proprietary. However, based on patent literature and general organic chemistry principles, the following sections outline plausible methodologies.
Synthesis
A common route for the synthesis of trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids involves the hydrogenation of the corresponding biphenyl derivative. A Chinese patent describes a method for producing 4'-propyl-bicyclohexyl-4-carboxylic acid.[6]
Reaction Scheme:
Figure 1: General synthesis workflow for this compound.
Detailed Methodology (based on patent CN101550077B): [6]
-
Hydrogenation: The starting material, 4'-propyl-biphenyl-4-carboxylic acid, is subjected to hydrogenation. This is typically carried out in an autoclave under hydrogen pressure. A suitable catalyst, such as Ruthenium on carbon (Ru/C), is employed. The reaction is conducted in a suitable solvent at elevated temperature and pressure (e.g., 125°C for 16 hours) to ensure the complete saturation of the aromatic rings.
-
Work-up and Extraction: After the reaction, the mixture is cooled, and the catalyst is removed by filtration. Water is added to the reaction mixture, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated brine solution.
-
Isolation: The organic layer is concentrated under reduced pressure to yield the crude product.
Purification
Purification is critical to achieve the high purity required for applications like liquid crystal displays. The primary goal is to isolate the desired trans,trans isomer from any cis isomers that may have formed during the synthesis.
Methodology (based on patent CN101671242B for a similar compound): [7]
-
Filtration: The crude product may be purified by suction filtration.
-
Solvent Removal: The filtered product is then subjected to vacuum desolvation to remove any residual solvent.
-
Recrystallization (General Method): A common technique for purifying solid organic compounds is recrystallization. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial and is determined empirically.
Purity Analysis
The purity of the final product, particularly the isomeric ratio, is typically determined using chromatographic techniques.
Methodology:
-
Gas Chromatography (GC): As mentioned in patent literature, GC is a suitable method for analyzing the cis/trans isomer ratio of the product.[6]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are standard techniques for the purity analysis of liquid crystal intermediates.[8][9] They can be used to separate the target compound from starting materials, by-products, and other isomers.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.[10]
Applications
The primary application of this compound is as an intermediate in the synthesis of liquid crystals.[2][11]
Liquid Crystal Synthesis
The carboxylic acid group can be readily esterified with various alcohols (often phenols) to produce a wide range of liquid crystalline compounds with different mesophase properties. The rigid bicyclohexyl core provides thermal stability and influences the optical anisotropy of the final liquid crystal molecule.[11]
Esterification Workflow:
Figure 2: General workflow for the esterification of the title compound in liquid crystal synthesis.
A common laboratory method for esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[12][13] This method is advantageous as it can be performed under mild conditions.[12] Alternatively, the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst like sulfuric acid, can also be employed.[14]
Potential Pharmaceutical Applications
While this specific molecule has not been extensively studied for its biological activity, related compounds containing a cyclohexyl carboxylic acid moiety have shown promise. For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have been reported to exhibit anti-inflammatory and antiproliferative activities.[15][16] This suggests that this compound could serve as a valuable building block in drug discovery programs.[2]
Hypothetical Signaling Pathway
Based on the observed anti-inflammatory effects of similar cyclohexene carboxylic acid derivatives, which include the inhibition of pro-inflammatory cytokine production, a hypothetical signaling pathway can be proposed.[15][16] It is important to note that this is a speculative model and requires experimental validation for this compound.
Figure 3: Hypothetical anti-inflammatory signaling pathway.
This diagram illustrates a potential mechanism where the compound could interfere with an intracellular signaling cascade (such as the NF-κB pathway) that is activated by an inflammatory stimulus at a cell surface receptor. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory genes and, consequently, a decrease in the production of cytokines like TNF-α and IL-6.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(65355-32-0) 1H NMR [m.chemicalbook.com]
- 6. CN101550077B - Manufacturing method of bicyclohexyl derivative - Google Patents [patents.google.com]
- 7. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]
- 8. lcms.cz [lcms.cz]
- 9. [PDF] Impurity Profiling of Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography ( UPC 2 ) with PDA Detection | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. athabascau.ca [athabascau.ca]
- 15. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS: 65355-32-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, with the CAS number 65355-32-0, is a notable organic compound primarily utilized as a crucial intermediate in the synthesis of advanced liquid crystal materials. Its rigid bicyclohexyl core structure, combined with the terminal propyl and carboxylic acid functional groups, imparts desirable properties for the manufacturing of liquid crystal displays (LCDs) and other optoelectronic devices. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its application in the preparation of bihexyl derivatives for liquid crystals, and available safety information. While its primary application lies in materials science, its potential as a building block in medicinal chemistry is also briefly discussed, although specific biological activity data is not currently available in the public domain.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] Its structural and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3][4] |
| Molecular Weight | 252.39 g/mol | [1][2][3] |
| CAS Number | 65355-32-0 | [1][2][3][4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 200 °C | |
| Boiling Point (Predicted) | 370.9 ± 10.0 °C | |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.90 ± 0.10 | |
| Solubility | Soluble in Chloroform, Methanol (Sparingly) |
Synonyms: 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic Acid, (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid, trans-4-(trans-4-Propylcyclohexyl)cyclohexanecarboxylic acid.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrogenation of a suitable aromatic precursor. The following is a representative protocol based on information from patent literature.
Reaction: Hydrogenation of 4'-propyl-[1,1'-biphenyl]-4-carboxylic acid.
Materials:
-
4'-propyl-[1,1'-biphenyl]-4-carboxylic acid
-
Ruthenium on carbon (Ru/C) catalyst
-
Solvent (e.g., acetic acid or a mixed solvent system)
-
Hydrogen gas (H₂)
-
Ethyl acetate (for extraction)
-
Saturated brine solution
Procedure:
-
The starting material, 4'-propyl-[1,1'-biphenyl]-4-carboxylic acid, is dissolved in a suitable solvent in a high-pressure reactor.
-
A catalytic amount of Ru/C is added to the solution.
-
The reactor is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas.
-
The reaction mixture is heated to a specified temperature (e.g., 125°C) and stirred for a designated period (e.g., 16 hours) to ensure complete hydrogenation of both aromatic rings.
-
After the reaction is complete, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration.
-
Water is added to the reaction mixture, and the product is extracted with ethyl acetate.
-
The organic layer is washed with a saturated brine solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization to obtain this compound with a high trans-isomer ratio.
Note: The cis/trans isomer ratio of the final product is a critical parameter, and the reaction conditions, including the choice of catalyst and solvent, can influence this ratio.
Preparation of Bihexyl Derivatives for Liquid Crystal Applications
This compound serves as a key intermediate in the synthesis of ester-containing liquid crystal molecules.[2] A common method for this transformation is the Steglich esterification, which is a mild and efficient method for forming ester bonds.
Reaction: Esterification of this compound with a phenolic compound (e.g., 4-cyanophenol).
Materials:
-
This compound
-
4-cyanophenol (or other desired phenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
In a round-bottom flask, dissolve this compound and the desired phenol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The by-product, dicyclohexylurea (DCU), will precipitate out of the solution and can be removed by filtration.
-
The filtrate is then washed successively with dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude ester can be purified by column chromatography or recrystallization to yield the final liquid crystal compound.
Visualization of Experimental Workflows and Logical Relationships
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of the target compound.
Application in Liquid Crystal Synthesis
This diagram shows the logical steps involved in using the title compound to synthesize a liquid crystal molecule.
Caption: Workflow for liquid crystal synthesis from the title compound.
Applications in Research and Development
The primary application of this compound is as a high-purity intermediate for the synthesis of liquid crystal materials. Its rigid, rod-like molecular structure is a key feature that promotes the formation of the mesophases essential for the functioning of liquid crystal displays. The terminal carboxylic acid group provides a convenient handle for chemical modification, allowing for the synthesis of a wide variety of ester-based liquid crystals with tailored properties.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a well-established intermediate in the field of materials science, particularly for the synthesis of liquid crystals. Its chemical and physical properties are well-suited for this application. While detailed, peer-reviewed experimental protocols for its synthesis and derivatization are not extensively published, information from patents provides a solid foundation for its preparation. The potential for this compound in drug discovery remains largely unexplored and could be a subject for future research. This guide provides a comprehensive summary of the currently available technical information for researchers and professionals working with this compound.
References
"trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid" molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the synthesis of liquid crystal materials and bihexyl derivatives.[1][2] This document is intended to serve as a foundational resource for professionals engaged in materials science and synthetic chemistry.
Core Molecular Information
This compound is an organic compound notable for its bicyclohexyl core structure, which imparts significant rigidity.[2] This structural feature is crucial for its application in the development of liquid crystal display materials, where it contributes to thermal stability and optical anisotropy.[2]
Physicochemical Data
The fundamental molecular and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈O₂ | [1][3][4][5][6] |
| Molecular Weight | 252.39 g/mol | [1][3][4][5] |
| CAS Number | 65355-32-0 | [1][3][4][6] |
| IUPAC Name | 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid | [5] |
| Canonical SMILES | CCCC1CCC(CC1)C2CCC(CC2)C(=O)O | [5] |
| Melting Point | 200 °C | [3] |
| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [3] |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.90 ± 0.10 | [3] |
Experimental Characterization Workflow
While specific experimental protocols for this compound are not extensively detailed in publicly accessible literature, a standard workflow for the characterization of a novel or synthesized batch of this compound would typically involve a series of analytical techniques to confirm its identity, purity, and structural integrity. Spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are available through specialized chemical data providers.[7]
The following diagram illustrates a generalized workflow for the chemical characterization of this compound.
Applications and Further Research
The primary application of this compound is as an intermediate in the synthesis of liquid crystal materials.[2][6] Its rigid bicyclohexyl structure is a desirable characteristic for creating liquid crystals with high thermal stability and specific optical properties, which are essential for advanced display technologies.[2] It is also used in the preparation of other bihexyl derivatives.[1]
Further research into this compound could explore its potential in other areas of materials science or investigate its biological properties, of which little is currently known. Professionals in drug development may find its rigid, non-aromatic scaffold an interesting starting point for the design of novel therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 65355-32-0 [chemicalbook.com]
- 5. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound(65355-32-0) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of plausible synthetic pathways for trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the manufacturing of advanced materials, particularly liquid crystals.[1] The document is intended for researchers, chemists, and professionals in drug development and material science. We will explore two primary, scientifically robust synthetic routes, delving into the mechanistic details, experimental protocols, and the rationale behind procedural choices. This guide emphasizes stereochemical control to achieve the desired trans,trans isomer, which is crucial for its application in liquid crystal technologies.
Introduction: The Significance of Substituted Bicyclohexyl Carboxylic Acids
This compound, with the CAS Number 65355-32-0, is a molecule of significant interest due to its rigid, rod-like structure conferred by the trans-fused bicyclohexyl core.[1][2] This structural motif is a cornerstone in the design of nematic liquid crystals, where it contributes to desirable properties such as high clearing points, low viscosity, and advantageous dielectric anisotropy. The terminal propyl and carboxylic acid groups provide a fine balance of lipophilicity and functionality, allowing for further molecular elaboration, typically through esterification, to generate the final liquid crystal molecules.[3]
The paramount challenge in the synthesis of this and related compounds lies in the stereoselective construction of the trans-diequatorial linkage between the two cyclohexane rings. This specific orientation minimizes steric hindrance and results in the linear molecular geometry essential for liquid crystal phase behavior. This guide will present two viable synthetic strategies, each with its own merits and challenges, to afford the target molecule with high stereochemical purity.
Synthetic Pathways
Two principal retrosynthetic approaches are considered the most practical for the synthesis of this compound.
Pathway A: A Grignard-based approach involving the carboxylation of a pre-formed propyl-substituted bicyclohexyl magnesium halide.
Pathway B: A hydrogenation-focused route starting from a suitably substituted biphenyl carboxylic acid, where the aromatic rings are subsequently saturated.
Pathway A: Grignard Carboxylation of a Bicyclohexyl Halide
This pathway is predicated on the formation of a Grignard reagent from a 4'-propyl-(1,1'-bicyclohexyl)-4-halide and its subsequent reaction with carbon dioxide. The primary advantage of this route is the direct installation of the carboxylic acid functionality at a late stage. However, the synthesis of the requisite halogenated bicyclohexyl precursor in the correct trans,trans configuration is a critical undertaking.
Diagram of Pathway A
Caption: Grignard-based synthesis of the target molecule.
Step-by-Step Experimental Protocol for Pathway A (Proposed)
Step 1: Synthesis of 1-Bromo-4-propylcyclohexane
The synthesis of this key intermediate can commence from 4-propylphenol.
-
Hydrogenation of 4-Propylphenol: 4-Propylphenol is catalytically hydrogenated to yield 4-propylcyclohexanone.[4]
-
Catalyst: Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C).
-
Solvent: Water or a lower alcohol.
-
Conditions: Elevated hydrogen pressure (e.g., 2 MPa) and temperature.
-
-
Reduction to 4-Propylcyclohexanol: The resulting ketone is reduced to the corresponding alcohol.
-
Reagent: Sodium borohydride (NaBH₄) in methanol or ethanol.
-
Rationale: This is a standard, high-yield reduction of a ketone to a secondary alcohol.
-
-
Halogenation: The alcohol is converted to the bromide.
-
Reagent: Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
-
Rationale: These are standard reagents for the conversion of secondary alcohols to the corresponding alkyl bromides.[5]
-
Step 2: Formation of the Bicyclohexyl Core and Subsequent Carboxylation
A more straightforward, though less direct, route to the final product from 1-bromo-4-propylcyclohexane would be to form its Grignard reagent and couple it with cyclohexanone. The resulting tertiary alcohol could then be dehydrated and hydrogenated, followed by functionalization at the 4-position of the second ring before carboxylation.
However, for the sake of a more direct conceptual pathway, we will proceed with the assumption that 4'-propyl-(1,1'-bicyclohexyl)-4-bromide can be synthesized.
Step 3: Grignard Reaction and Carboxylation
-
Formation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4'-propyl-(1,1'-bicyclohexyl)-4-bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings.[6]
-
The reaction is initiated by gentle warming and then maintained at reflux until the magnesium is consumed.
-
-
Carboxylation:
-
Work-up:
-
Quench the reaction by slowly adding aqueous hydrochloric or sulfuric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify by recrystallization, likely from a solvent such as acetic acid.
-
Pathway B: Catalytic Hydrogenation of a Biphenyl Precursor
This pathway leverages the well-established chemistry of biphenyl synthesis, followed by the complete saturation of the aromatic system. The key advantage here is the relative ease of synthesizing the biphenyl precursor. The main challenge is achieving the desired trans,trans stereochemistry during the hydrogenation step.
Diagram of Pathway B
Caption: Hydrogenation-based synthesis of the target molecule.
Step-by-Step Experimental Protocol for Pathway B
Step 1: Synthesis of 4-Propyl-biphenyl-4'-carboxylic acid
This can be achieved through various cross-coupling reactions or by functionalizing a pre-existing biphenyl scaffold. A practical approach is the oxidation of a more readily available precursor like 4-propyl-4'-acetylbiphenyl.
-
Synthesis of the Precursor: 4-Propyl-4'-acetylbiphenyl can be synthesized via a Friedel-Crafts acylation of 4-propylbiphenyl.
-
Oxidation to the Carboxylic Acid:
-
A haloform reaction is a classic method for converting methyl ketones to carboxylic acids.
-
Reagents: Sodium hypobromite (generated in situ from bromine and sodium hydroxide) or sodium hypochlorite in a suitable solvent like p-dioxane.[8]
-
Procedure: Dissolve 4-propyl-4'-acetylbiphenyl in p-dioxane. Separately, prepare a solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide. Add the hypobromite solution dropwise to the ketone solution. Stir at a slightly elevated temperature (e.g., 35-40°C) for several hours.[8]
-
Work-up: After the reaction, neutralize with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can then be filtered, washed with water, and dried. Recrystallization from acetic acid is often effective for purification.[8]
-
Step 2: Catalytic Hydrogenation
This is the most critical step for establishing the desired stereochemistry. The hydrogenation of benzoic acid and its derivatives to cyclohexanecarboxylic acids is well-documented.[9]
-
Catalyst: Rhodium on carbon (Rh/C) is often effective for the hydrogenation of aromatic rings under forcing conditions.[9] Palladium on carbon (Pd/C) can also be used, though it may require higher temperatures and pressures.[9]
-
Solvent: A solvent that is stable under the reaction conditions and in which the starting material is soluble, such as acetic acid or an alcohol.
-
Conditions: High hydrogen pressure (e.g., 15 MPa) and elevated temperature (e.g., up to 423 K) are typically required for the complete saturation of the aromatic rings.[9]
-
Stereoselectivity: The hydrogenation of disubstituted benzene rings generally yields a mixture of cis and trans isomers. The trans isomer is thermodynamically more stable. To favor the formation of the trans product, the reaction can be run under conditions that allow for isomerization, such as higher temperatures and longer reaction times. The use of specific catalysts or additives can also influence the stereochemical outcome. Post-hydrogenation isomerization of the cis to the trans isomer is also a possibility.
Experimental Protocol:
-
Charge a high-pressure autoclave with 4-propyl-biphenyl-4'-carboxylic acid, the chosen catalyst (e.g., 5% Rh/C), and a suitable solvent.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.
-
Heat the mixture to the target temperature with vigorous stirring.
-
Maintain the reaction under these conditions until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product will likely be a mixture of cis and trans isomers, which will require purification, typically by fractional crystallization, to isolate the desired trans,trans isomer.
Data Summary and Comparison of Pathways
| Parameter | Pathway A: Grignard Carboxylation | Pathway B: Hydrogenation |
| Key Transformation | R-MgX + CO₂ → R-COOH | Ar-COOH + H₂ → Cy-COOH |
| Starting Materials | 4-Propylphenol, Cyclohexanone derivatives | 4-Propylbiphenyl derivatives |
| Stereocontrol | Achieved during the synthesis of the bicyclohexyl halide precursor. | Dependent on hydrogenation conditions and catalyst choice. |
| Advantages | Direct installation of the carboxylic acid group. | Readily available starting materials and well-established reactions. |
| Challenges | Synthesis of the stereochemically pure bicyclohexyl halide. | Achieving high stereoselectivity for the trans,trans isomer during hydrogenation; requires high pressure and temperature. |
Conclusion
Both the Grignard carboxylation and the catalytic hydrogenation of a biphenyl precursor represent viable strategies for the synthesis of this compound. The choice of pathway will likely depend on the available starting materials, the capabilities for high-pressure reactions, and the desired scale of production.
The Grignard pathway offers a more direct functionalization but hinges on the successful, stereocontrolled synthesis of a complex halo-bicyclohexane intermediate. The hydrogenation route, while involving more robust and well-documented individual steps, presents a significant challenge in stereochemical control during the reduction of the aromatic rings. For industrial-scale synthesis, optimization of the hydrogenation step in Pathway B to maximize the yield of the trans,trans isomer would be a critical area of research and development.
This guide has outlined the core chemical principles and provided foundational experimental protocols to aid researchers in the synthesis of this important liquid crystal intermediate. Further optimization of reaction conditions and purification techniques will be necessary to achieve high yields and purity of the final product.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Bromo-4-propylcyclohexane | C9H17Br | CID 14047241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid
Introduction
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a saturated carboxylic acid characterized by a bicyclohexyl core structure. This compound and its analogues are significant as intermediates in the synthesis of advanced materials, particularly liquid crystals.[1] The rigid bicyclohexyl moiety combined with the polar carboxylic acid group imparts properties that are valuable in the development of liquid crystal displays (LCDs) and other optoelectronic applications.[1] The specific stereochemistry of the molecule, particularly the trans configuration of the cyclohexyl rings, is crucial for achieving the desired liquid crystalline phases. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid | [2] |
| CAS Number | 65355-32-0 | [3] |
| Molecular Formula | C₁₆H₂₈O₂ | [2][3] |
| Molecular Weight | 252.39 g/mol | [2][3] |
| Appearance | White crystalline powder | |
| Melting Point | >200 °C |
Experimental Protocols
The synthesis of this compound is typically achieved through the catalytic hydrogenation of its aromatic precursor, 4'-propyl-[1,1'-biphenyl]-4-carboxylic acid.[4] This method ensures the desired trans stereochemistry of the resulting bicyclohexyl system.
Synthesis of 4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid via Catalytic Hydrogenation [4]
This protocol is based on a patented procedure for the synthesis of related bicyclohexyl derivatives.
Materials:
-
4'-Propyl-[1,1'-biphenyl]-4-carboxylic acid (0.50 g, 2.1 mmol)
-
Palladium catalyst (e.g., 5% Pd/C, 100 mg)
-
Solvent (e.g., Ethyl acetate)
-
High-pressure autoclave
Procedure:
-
In a 50 ml high-pressure autoclave, charge 4'-propyl-[1,1'-biphenyl]-4-carboxylic acid (0.50 g).
-
Add the palladium catalyst (100 mg).
-
Add a suitable solvent, such as ethyl acetate.
-
Seal the autoclave and purge the system with nitrogen gas by pressurizing to 0.5 MPa and then releasing the pressure. Repeat this cycle three times.
-
Replace the nitrogen atmosphere with hydrogen using the same pressurization/depressurization procedure.
-
Heat the autoclave to 125°C and adjust the hydrogen pressure to 0.4 MPa.
-
Maintain the reaction at 125°C under a hydrogen atmosphere for 16 hours with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Add water to the filtrate and extract the product with ethyl acetate.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Characterization Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed, publicly available ¹H NMR spectrum with assigned chemical shifts and coupling constants is not readily accessible, the expected proton signals would correspond to the propyl group and the two cyclohexyl rings. The spectrum would show a complex pattern of overlapping multiplets in the aliphatic region (typically 0.8-2.5 ppm) characteristic of the cyclohexyl protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
Applications
The primary application of this compound is as a key intermediate in the manufacturing of liquid crystal materials.[1] Its rigid core structure contributes to the thermal stability and optical anisotropy of the final liquid crystal molecules, which are critical properties for high-performance displays.[1] It can be further reacted, for example, through esterification, to produce a wide range of liquid crystal compounds with tailored properties for various applications, including in industrial and automotive displays.[1]
Synthesis Workflow
The logical flow for the synthesis of this compound is depicted in the following workflow diagram.
Caption: Synthesis workflow for the target compound.
References
An In-depth Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
This technical guide provides a comprehensive overview of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.
Chemical Identity and Synonyms
This compound is a bicyclic organic compound with the chemical formula C₁₆H₂₈O₂.[1] Its structure features two cyclohexane rings linked together, with a propyl group and a carboxylic acid functional group at opposite ends in a trans configuration. This specific stereochemistry is crucial for its application in liquid crystal synthesis.
A variety of synonyms are used in literature and commercial listings for this compound. These are summarized in the table below for easy reference.
| Synonym | Reference |
| (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid | [2][3] |
| trans,trans-4'-n-Propylbicyclohexyl-4-carboxylic acid | [2] |
| 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic Acid | [4][5] |
| 4-(trans-4-Propylcyclohexyl)cyclohexanecarboxylic acid | [4] |
| [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, (trans,trans)- | [4] |
| 4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid | [4] |
| 4-propyldicyclohexylcarboxylic acid | [2] |
| 3HHA | [4] |
Physicochemical Properties
The quantitative physicochemical properties of this compound are crucial for its handling, processing, and application. These properties are summarized in the following table.
| Property | Value | Reference |
| Molecular Weight | 252.39 g/mol | [4] |
| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3][4][6] |
| CAS Number | 65355-32-0 | [1][2][3][4][6] |
| Melting Point | 200 °C | [2][3][4] |
| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [2][3][4] |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 4.90 ± 0.10 | [3][4] |
| LogP | 6.44 | [4] |
| Appearance | White crystalline powder/solid | [4][6] |
| Solubility | Chloroform, Methanol (Sparingly) | [2][4] |
Experimental Protocols
While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic approach for this compound and its derivatives can be outlined.
Synthesis of this compound
A common method for the synthesis of this class of compounds involves the hydrogenation of the corresponding aromatic precursor. A patent describes a manufacturing method for a bicyclohexyl derivative that provides insight into a potential synthetic route.
General Protocol:
-
Hydrogenation: A substituted biphenyl carboxylic acid is subjected to hydrogenation. For instance, 4'-propyl-biphenyl-4-carboxylic acid can be hydrogenated in the presence of a catalyst, such as Rhodium on carbon, in a suitable solvent like acetic acid or an alcohol. The reaction is typically carried out under elevated temperature and pressure.
-
Isomerization: The hydrogenation process often yields a mixture of cis and trans isomers. To obtain the desired trans isomer, an isomerization step is necessary. This can be achieved by treating the mixture with a strong base, such as potassium hydroxide, in a suitable solvent.
-
Purification: The final product is then purified through recrystallization from an appropriate solvent to yield the high-purity this compound.
Preparation of Bihexyl Derivatives (Liquid Crystals)
This compound is a crucial intermediate for preparing bihexyl derivatives, which are used in liquid crystal displays.[5][6] The carboxylic acid group serves as a handle for further chemical modifications, typically through esterification.
General Protocol for Esterification:
-
Activation of Carboxylic Acid: The carboxylic acid is often converted to a more reactive derivative, such as an acyl chloride. This can be achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Esterification: The activated acyl chloride is then reacted with a desired alcohol or phenol in the presence of a base (e.g., pyridine) to act as a scavenger for the HCl byproduct.
-
Purification: The resulting ester (the liquid crystal molecule) is purified using techniques like column chromatography and/or recrystallization to achieve the high purity required for display applications.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a liquid crystal molecule using this compound as a key intermediate.
References
Spectroscopic and Physicochemical Profile of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a notable organic compound, primarily recognized for its application as an intermediate in the synthesis of liquid crystals. Its rigid bicyclohexyl core, combined with the terminal propyl and carboxylic acid groups, provides a unique combination of properties that are advantageous for the development of advanced materials with specific thermal and optical characteristics. This document provides a comprehensive overview of the available spectroscopic and physicochemical data for this compound, alongside generalized experimental protocols for its analysis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 65355-32-0 | [1][2] |
| Molecular Formula | C₁₆H₂₈O₂ | [1][3] |
| Molecular Weight | 252.39 g/mol | [1][2] |
| IUPAC Name | 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid | [1] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 200°C | [5] |
| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [5] |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.90 ± 0.10 | [5] |
Predicted Spectroscopic Data
The following tables present the predicted spectroscopic data for this compound. These predictions are derived from the chemical structure and typical spectroscopic values for analogous functional groups and structural motifs.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~2.2 | Multiplet | 1H | -CH-COOH |
| 0.8 - 2.1 | Multiplets | ~25H | Cyclohexyl and propyl protons |
| ~0.9 | Triplet | 3H | -CH₂CH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~180 | -COOH |
| ~45 | -CH-COOH |
| ~20-40 | Cyclohexyl and propyl carbons |
| ~14 | -CH₂CH₂CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| 2850-2960 | Strong | C-H stretch (alkyl) |
| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1450 | Medium | C-H bend (alkyl) |
| ~1200-1300 | Medium | C-O stretch |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 252 | [M]⁺ (Molecular ion) |
| 207 | [M - COOH]⁺ |
| 129 | Fragmentation of bicyclohexyl ring |
| 83 | Cyclohexyl fragment |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not publicly documented. However, the following are generalized procedures that would be appropriate for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra based on known chemical shift ranges and correlation experiments (e.g., COSY, HSQC, HMBC) if necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure ATR crystal) is first recorded. The sample is then scanned to obtain its infrared spectrum. The typical scanning range is 4000-400 cm⁻¹.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS would be a suitable technique.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for polar molecules like carboxylic acids in LC-MS.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern can provide information about the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized organic compound such as this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Conclusion
This technical guide provides a summary of the known physicochemical properties and a predicted spectroscopic profile of this compound. While experimentally obtained spectra are not widely available, the data and protocols presented here offer a solid foundation for researchers and professionals in the fields of materials science and drug development. The provided workflow for spectroscopic analysis serves as a general framework for the characterization of this and similar molecules. As a key intermediate in the synthesis of liquid crystals, a thorough understanding of its spectroscopic properties is crucial for quality control and the development of new materials.
References
- 1. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. 4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate | C31H48O2 | CID 14227512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
In-Depth Technical Guide: Physicochemical Properties of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
This technical guide provides a detailed overview of the melting and boiling points of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development and materials science. This document outlines its key physical properties and the general experimental methodologies for their determination.
Core Physicochemical Data
The physical properties of this compound are fundamental to its application and characterization. The melting point is a crucial indicator of purity, while the boiling point provides insight into its volatility.
| Property | Value | Source |
| Melting Point | 200°C | [1] |
| Boiling Point | 370.9 ± 10.0 °C (Predicted) | [1] |
Experimental Protocols for Physicochemical Characterization
While specific experimental protocols for determining the melting and boiling points of this compound are not extensively detailed in publicly available literature, general and widely accepted methodologies for organic compounds are applicable.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a generalized protocol for melting point determination using a capillary method.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) or placed in a digital melting point apparatus.[2]
-
Heating: The heating medium is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3] For pure compounds, this range is typically narrow (0.5-2°C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The provided boiling point for this compound is a predicted value. An experimental determination would likely be conducted under reduced pressure to prevent decomposition at the high predicted boiling point. The following describes a general method for determining the boiling point of a liquid organic compound.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube, aluminum block)[4]
-
Liquid sample
Procedure:
-
Sample Preparation: A small amount of the liquid is placed into a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[4]
-
Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus.
-
Observation: As the liquid is heated, air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[4]
-
Temperature Reading: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5]
Visualizing the Experimental Workflow
To further elucidate the experimental process, the following diagram illustrates a generalized workflow for the determination of a compound's melting point.
Caption: Workflow for Melting Point Determination.
References
The Core of Modern Displays: A Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid as a Liquid Crystal Intermediate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the manufacturing of advanced liquid crystal displays (LCDs) and other high-tech applications. Its unique molecular structure provides the essential characteristics for high-performance liquid crystal mixtures.
Physicochemical Properties
This compound is a white crystalline powder. Its rigid bicyclohexyl core structure, combined with the terminal propyl group and the polar carboxylic acid group, imparts desirable properties for liquid crystal applications. Below is a summary of its key physicochemical data.
| Property | Value |
| Molecular Formula | C₁₆H₂₈O₂ |
| Molecular Weight | 252.39 g/mol |
| Melting Point | >200 °C |
| Boiling Point (Predicted) | 370.9 ± 10.0 °C |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ |
| pKa (Predicted) | 4.90 ± 0.10 |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that requires precise control of stereochemistry to achieve the desired trans,trans configuration, which is crucial for its liquid crystalline properties.
Synthesis of cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid
A common route involves the acylation, hydrogenation, and isomerization of a suitable starting material. For instance, beginning with cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid, the process can be optimized for high yield and purity.
Experimental Protocol:
-
Acylation: cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid is converted to its corresponding acid chloride.
-
Hydrogenation: The acid chloride is then subjected to hydrogenation. A typical procedure involves dissolving the acid chloride in tetrahydrofuran with a Pd/CaCO₃ catalyst. The reaction is carried out at 20°C for 12 hours to yield cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde with a yield of approximately 90% and a purity of 94.8% (as determined by Gas Chromatography).
-
Isomerization: The resulting aldehyde is then isomerized to enrich the trans isomer. This is often achieved by treating the aldehyde with a base, such as KOH, in a solvent mixture of methanol and dichloromethane at 0-5°C for 1 hour. This step can yield trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde with a yield of 86.9% and a purity of 95.5% (GC).
Esterification for Liquid Crystal Synthesis
This compound serves as a crucial building block for ester-type liquid crystals. The carboxylic acid group is reacted with a selected alcohol or phenol to introduce different terminal groups, thereby tuning the mesomorphic and electro-optical properties of the final liquid crystal molecule.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the desired alcohol/phenol in a suitable aprotic solvent (e.g., dichloromethane).
-
Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final ester-type liquid crystal.
Role in Liquid Crystal Mixtures and Characterization
The incorporation of molecules derived from this compound into liquid crystal mixtures significantly enhances their performance characteristics. The rigid bicyclohexyl core contributes to a high clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), improving the thermal stability of the display. The aliphatic nature of the bicyclohexyl rings also helps to lower the viscosity of the mixture, leading to faster switching times.
Key Performance Parameters
The following table summarizes the key performance parameters that are influenced by the addition of bicyclohexyl-based liquid crystals to a mixture. While specific values for the title compound are proprietary and depend on the final mixture, the general trends for this class of compounds are presented.
| Parameter | Influence of Bicyclohexyl Core | Typical Characterization Techniques |
| Birefringence (Δn) | Low to moderate | Abbe Refractometer |
| Dielectric Anisotropy (Δε) | Can be tailored (positive or negative) by selecting the terminal group | Dielectric Spectroscopy |
| Elastic Constants (K₁₁, K₂₂, K₃₃) | Favorable bend-to-splay ratio | Electro-optical measurements |
| Viscosity (γ₁) | Low | Rotational Viscometer |
| Clearing Point (Tₙᵢ) | High | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM) |
Experimental Characterization Protocols
Differential Scanning Calorimetry (DSC):
-
A small, precisely weighed sample of the liquid crystal material is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The temperature is ramped up and down at a controlled rate (e.g., 10 °C/min).
-
Phase transitions (e.g., crystal to nematic, nematic to isotropic) are identified as endothermic or exothermic peaks in the heat flow curve.
Polarized Optical Microscopy (POM):
-
A small amount of the liquid crystal sample is placed between two glass slides.
-
The sample is heated and cooled on a temperature-controlled stage.
-
The texture of the liquid crystal phase is observed through crossed polarizers. Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic textures that can be used for identification.
Workflow and Application Diagrams
The following diagrams illustrate the synthesis and application workflow of this compound in the context of liquid crystal intermediates.
Caption: Synthesis workflow for the target molecule.
Caption: Application workflow in LCDs.
Conclusion
This compound is a cornerstone intermediate for the synthesis of high-performance liquid crystal materials. Its rigid core and tunable terminal groups, through esterification, allow for the precise engineering of liquid crystal mixtures with enhanced thermal stability, low viscosity, and optimized electro-optical properties. The detailed understanding of its synthesis and characterization is paramount for the continued advancement of liquid crystal display technology and other related fields.
The Bicyclohexyl Carboxylic Acid Scaffold: A Technical Guide to an Under-Explored Core in Pharmaceutical Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the discovery and utilization of novel molecular scaffolds are paramount to accessing new chemical space and developing innovative therapeutics. The trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (PCCA) core represents a fascinating, rigid, and lipophilic scaffold that has been predominantly explored in the realm of material science, particularly in the development of liquid crystals.[1][2] However, its inherent structural properties—a rigid bicyclohexyl system that restricts conformational flexibility and a carboxylic acid group for potential target interaction—make it a compelling, yet under-explored, scaffold for pharmaceutical applications.[3][4]
This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the PCCA scaffold. While direct applications in approved pharmaceuticals are not yet established, this document consolidates the known physicochemical properties, outlines a viable synthetic pathway, and presents a conceptual framework for its incorporation into drug discovery workflows. By providing this core knowledge, we aim to stimulate the investigation of this promising scaffold for novel therapeutic agents.
Physicochemical Properties of the PCCA Core
A thorough understanding of a scaffold's physicochemical properties is the first step in any drug design campaign. The PCCA molecule is characterized by its high melting point and predicted lipophilicity, consistent with its rigid, saturated bicyclic nature. These properties are critical for predicting its behavior in biological systems, including solubility, membrane permeability, and potential for engaging with hydrophobic binding pockets.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₈O₂ | [1][5] |
| Molecular Weight | 252.39 g/mol | [6][7] |
| CAS Number | 65355-32-0 | [1][7] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 200 °C | [1][5] |
| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [1][5] |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [1][5] |
| pKa (Predicted) | 4.90 ± 0.10 | [5] |
| Polar Surface Area (PSA) | 37.3 Ų | [5][6] |
| Solubility | Chloroform, Methanol (Sparingly) | [1] |
Synthesis and Characterization
The most prevalent method for synthesizing bicyclohexyl systems involves the catalytic hydrogenation of the corresponding biphenyl precursor. This approach offers a direct and often high-yielding route to the saturated scaffold. The trans stereochemistry is typically favored under thermodynamic control.
Illustrative Experimental Protocol: Synthesis of PCCA
This protocol is a representative method based on general procedures for the hydrogenation of biphenyl carboxylic acids.[1]
Step 1: Catalytic Hydrogenation of 4'-Propylbiphenyl-4-carboxylic acid
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 4'-propylbiphenyl-4-carboxylic acid (1 equivalent). Add a suitable solvent, such as ethanol or glacial acetic acid (e.g., 10-20 mL per gram of substrate).[1]
-
Catalyst Addition: Carefully add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) (e.g., 5-10% w/w).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 40-100 psi) and stir the reaction mixture vigorously at a controlled temperature (e.g., 80-125 °C) for 12-24 hours.[1][2]
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Purification: Remove the catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 1. General synthesis workflow for PCCA via catalytic hydrogenation.
The PCCA Scaffold in a Drug Discovery Context
While PCCA itself has not been developed as a drug, its core structure holds potential. Rigid scaffolds like bicyclohexyl can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[5][6] The lipophilic nature of the scaffold is suited for targeting proteins with deep, greasy binding pockets, such as nuclear receptors or certain enzymes.
A typical drug discovery campaign using a novel scaffold like PCCA would follow a structured, multi-stage process.
Figure 2. A generalized workflow for a drug discovery campaign starting with the PCCA scaffold.
Hypothetical Application: Targeting a Nuclear Receptor Pathway
To illustrate the potential of the PCCA scaffold, we can consider its hypothetical application as an antagonist for a nuclear receptor, where a rigid, hydrophobic ligand is often required to disrupt the binding of the natural hormone and subsequent co-activator recruitment.
In such a pathway, the binding of an antagonist would prevent the conformational change necessary for gene transcription, thereby down-regulating the expression of target genes involved in a disease process.
Figure 3. Illustrative signaling pathway showing hypothetical antagonism of a nuclear receptor by a PCCA derivative.
Experimental Methodologies for Scaffold Evaluation
Should a drug discovery program based on PCCA be initiated, a series of standard assays would be required to characterize the synthesized analogues.
Illustrative Biological Data Table
The following table is a template for how biological data for a hypothetical series of PCCA derivatives might be presented.
| Compound ID | Modification on Carboxylic Acid | Target Binding (Ki, nM) | Cellular Activity (IC₅₀, nM) |
| PCCA | (unmodified) | >10,000 | >10,000 |
| PCCA-Amide-01 | -CONH-Benzyl | 5,200 | 8,100 |
| PCCA-Amide-02 | -CONH-(4-F-Phenyl) | 1,150 | 2,500 |
| PCCA-Ester-01 | -COO-Ethyl | 8,500 | >10,000 |
General Protocol: Competitive Radioligand Binding Assay
This protocol provides a general method for assessing the ability of a test compound (like a PCCA derivative) to displace a known radiolabeled ligand from its receptor, a common primary screen.
-
Preparation: Prepare cell membranes or purified protein containing the target receptor of interest.
-
Reaction Mixture: In a microplate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., ³H-labeled natural ligand), and varying concentrations of the test compound (PCCA derivative).
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from unbound radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.
Conclusion and Future Directions
This compound presents a structurally unique and compelling scaffold for medicinal chemistry. Its rigidity and lipophilicity offer distinct advantages for targeting specific classes of proteins. While its journey in pharmaceutical research is just beginning, the foundational data and methodologies outlined in this guide provide a clear starting point. Future work should focus on synthesizing diverse libraries of PCCA derivatives and screening them against various biological targets, particularly those with well-defined hydrophobic pockets. Such efforts may unlock the therapeutic potential of this under-explored molecular architecture.
References
- 1. prepchem.com [prepchem.com]
- 2. CN101550077B - Manufacturing method of bicyclohexyl derivative - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [1,1'-bicyclohexyl]-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and handling protocols for trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid. The information is intended for professionals in research and development who require detailed technical information for laboratory and industrial applications.
Chemical Identity and Physicochemical Properties
This compound is a white crystalline powder primarily utilized as an intermediate in the synthesis of liquid crystals and other specialty chemicals.[1][2][3] Its rigid bicyclohexyl structure is a key feature for its application in liquid crystal displays.[3]
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C16H28O2 | [2][4][5][6] |
| Molecular Weight | 252.39 g/mol | [4][5][6] |
| CAS Number | 65355-32-0 | [2][4][5][6] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 200 °C | [5] |
| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [5] |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.90 ± 0.10 | [5] |
| Solubility | Soluble in Chloroform, Sparingly soluble in Methanol |
Safety and Handling
Table 2: Hazard Identification and Precautionary Statements
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Aquatic Toxicity | Warning | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. |
2.1. Exposure Controls and Personal Protective Equipment (PPE)
Given the nature of the compound as a fine powder, appropriate measures must be taken to minimize dust inhalation and skin contact.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards. A face shield is recommended for tasks with a high risk of dust generation. | Protects against eye irritation from dust particles.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A fully buttoned lab coat is mandatory. For larger quantities, an impervious apron should be worn. | Prevents skin irritation and potential absorption.[7] |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are insufficient to maintain dust levels below exposure limits. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of the powdered compound.[7] |
| Footwear | Fully enclosed shoes made of a chemical-resistant material. | Protects feet from spills.[7] |
Below is a logical workflow for the safe handling of this compound.
Experimental Protocols
As an intermediate for liquid crystals, the synthesis and purification of this compound are critical for the quality of the final product. Below are general experimental protocols relevant to its synthesis and characterization.
3.1. Synthesis of a trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
A common synthetic route involves the hydrogenation of the corresponding biphenyl-4-carboxylic acid.
Protocol:
-
Reaction Setup: In a high-pressure reactor, dissolve the starting biphenyl-4-carboxylic acid in a suitable solvent mixture, such as ethanol and glacial acetic acid.
-
Catalyst Addition: Add a platinum oxide catalyst to the solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 40 psi) and allow the reaction to proceed overnight with stirring.
-
Work-up:
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent to yield the final product.
3.2. Characterization of Carboxylic Acid Intermediates
The purity and identity of the synthesized compound are crucial. The following workflow outlines a typical characterization process.
Protocol for Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.
-
Instrument Setup:
-
Use a GC equipped with a capillary column appropriate for separating non-polar to semi-polar compounds.
-
Set the oven temperature program to achieve good separation of the main peak from any impurities.
-
The mass spectrometer should be set to scan a relevant mass range to detect the molecular ion and fragmentation patterns.
-
-
Analysis: Inject the sample and acquire the data.
-
Data Interpretation:
-
Determine the purity of the sample by integrating the peak areas in the chromatogram.
-
Confirm the identity of the main peak by comparing its mass spectrum with the expected fragmentation pattern for this compound.
-
Toxicological and Ecological Information
4.1. Toxicological Summary
No specific acute toxicity data (e.g., LD50, LC50) for this compound are available in the reviewed literature. Based on the GHS classification of similar compounds, it may cause skin and eye irritation.[7] Inhalation of the dust should be avoided as it may cause respiratory irritation.[7]
Table 4: Summary of Toxicological Effects (Qualitative)
| Effect | Observation |
| Acute Oral Toxicity | Data not available |
| Acute Dermal Toxicity | Data not available |
| Acute Inhalation Toxicity | Data not available |
| Skin Corrosion/Irritation | May cause skin irritation |
| Serious Eye Damage/Irritation | May cause serious eye irritation |
| Respiratory Sensitization | Data not available |
| Germ Cell Mutagenicity | Data not available |
| Carcinogenicity | Data not available |
| Reproductive Toxicity | Data not available |
4.2. Ecological Information
The compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, release into the environment should be strictly avoided.
Table 5: Ecotoxicity Summary
| Aspect | Information |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
| Persistence and Degradability | Data not available. |
| Bioaccumulative Potential | Data not available. |
| Mobility in Soil | Data not available. |
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with local, regional, and national regulations. The compound should be handled as hazardous waste and disposed of at a licensed waste disposal facility. Do not allow the material to enter drains or waterways.[8]
References
An In-depth Technical Guide to Bicyclohexyl Carboxylic Acids: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bicyclohexyl carboxylic acids, a class of compounds significant for their structural rigidity and versatile applications, particularly in materials science and as intermediates in medicinal chemistry. This document details their historical development, synthesis protocols, physicochemical properties, and known applications, with a focus on providing actionable data and methodologies for scientific professionals.
Discovery and History
The development of bicyclohexyl carboxylic acids is intrinsically linked to the advancement of liquid crystal (LC) technologies. While early work on saturated bicyclic compounds existed, the targeted synthesis and characterization of bicyclohexyl carboxylic acids gained momentum in the latter half of the 20th century. Researchers sought to create liquid crystal materials with improved properties over the then-prevalent biphenyl-based systems.
Cyclohexane-based liquid crystals, including those derived from bicyclohexyl carboxylic acids, were found to exhibit higher phase transition temperatures and lower viscosity. These characteristics are crucial for developing faster-responding and more stable liquid crystal displays (LCDs). The trans-stereoisomers, in particular, due to their linear and rigid structure, proved to be excellent components for inducing and stabilizing nematic phases. Seminal work in the 1980s and 1990s established the synthesis of various 4-alkyl-4'-carboxybicyclohexanes as key intermediates for high-performance liquid crystal mixtures. While a single "discoverer" is difficult to pinpoint, the collective efforts of researchers in industrial labs (e.g., Merck KGaA) and academia led to the establishment of this class of compounds as vital building blocks in materials science.
Synthesis and Experimental Protocols
The primary and most established method for synthesizing bicyclohexyl carboxylic acids is the catalytic hydrogenation of the corresponding biphenyl carboxylic acids. This method allows for the stereoselective formation of different isomers, with the trans,trans-isomer often being the most sought-after for liquid crystal applications.
General Synthesis Workflow
The general workflow for the synthesis of bicyclohexyl carboxylic acids from their biphenyl precursors is illustrated below.
Caption: General workflow for the synthesis of bicyclohexyl carboxylic acids.
Detailed Experimental Protocols
Protocol 1: Synthesis of Bicyclohexyl-4-carboxylic Acid [1]
This protocol describes the hydrogenation of biphenyl-4-carboxylic acid to yield bicyclohexyl-4-carboxylic acid.
-
Reactants:
-
Biphenyl-4-carboxylic acid: 9.9 g (50 mmol)
-
Ethanol: 500 ml
-
Glacial acetic acid: 150 ml
-
Platinum oxide (PtO₂): 1.0 g
-
-
Procedure:
-
A solution of biphenyl-4-carboxylic acid is prepared in a mixture of ethanol and glacial acetic acid.
-
Platinum oxide is added to the solution as a catalyst.
-
The mixture is hydrogenated overnight in a Parr hydrogenation apparatus under a hydrogen pressure of 40 psi.
-
After the reaction is complete, the solution is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the product.
-
-
Yield: 10.5 g of bicyclohexyl-4-carboxylic acid as a white solid.
-
Physical Properties: Melting point: 122-125 °C.
Protocol 2: Synthesis of cis,cis- and trans,trans-Bicyclohexyl-4,4'-dicarboxylic Acids [2][3]
This protocol outlines an improved method for the preparation and stereochemical verification of these dicarboxylic acids.
-
Starting Material: Dimethyl biphenyl-4,4'-dicarboxylate.
-
Hydrogenation:
-
Low-pressure catalytic hydrogenation of dimethyl biphenyl-4,4'-dicarboxylate yields a mixture of stereoisomers of dimethyl bicyclohexyl-4,4'-dicarboxylate. The composition can vary with conditions, for example, 45% dl-cis,cis, 45% dl-cis,trans, and 10% dl-trans,trans.[3]
-
High-pressure reduction can alter the isomeric ratio, for instance, to 5% cis,cis, 35% cis,trans, and 65% trans,trans.[3]
-
-
Hydrolysis and Isomerization:
-
The mixture of esters is hydrolyzed to the corresponding dicarboxylic acids.
-
The mixture of isomeric acids can be isomerized to the thermodynamically more stable trans,trans isomer by heating without a solvent in a sealed glass ampul.[3]
-
-
Characterization: The stereochemistry of the isomers is established using NMR spectroscopy and X-ray crystallography.[2][3] For example, in the ¹H NMR spectrum, the C(4) proton of the cis,cis isomer appears at a different chemical shift (e.g., 2.54 ppm, equatorial) compared to the trans,trans isomer (e.g., 2.20 ppm, axial).[3] Similarly, in the ¹³C NMR spectrum, the chemical shift of the C(4) carbon differs between the cis,cis (e.g., 40.20 ppm) and trans,trans (e.g., 43.45 ppm) isomers.[3]
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for a selection of bicyclohexyl carboxylic acids.
Table 1: Physicochemical Properties of Selected Bicyclohexyl Carboxylic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C @ pressure) | pKa (predicted) |
| [1,1'-Bicyclohexyl]-1-carboxylic acid | 60263-54-9 | C₁₃H₂₂O₂ | 210.31 | 116.5-119.5 | 93-95 @ 0.06 Torr | 4.90 ± 0.10 |
| Bicyclohexyl-4-carboxylic acid | 55431-82-8 | C₁₃H₂₂O₂ | 210.31 | 122-125 | - | 4.90 ± 0.10 |
| trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-32-0 | C₁₆H₂₈O₂ | 252.39 | 200 | 370.9 ± 10.0 | 4.90 ± 0.10 |
| trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-33-1 | C₁₈H₃₂O₂ | 280.45 | - | 394.3 ± 10.0 | 4.90 ± 0.10 |
| trans,trans-Bicyclohexyl-4,4'-dicarboxylic acid | 7076-22-2 | C₁₄H₂₂O₄ | 254.32 | >300 | - | - |
| cis,cis-Bicyclohexyl-4,4'-dicarboxylic acid | 162799-99-9 | C₁₄H₂₂O₄ | 254.32 | 260-263 | - | - |
Table 2: General Spectroscopic Data for Bicyclohexyl Carboxylic Acids
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | - Broad singlet for the carboxylic acid proton (-COOH) typically observed between 10-13 ppm. - Complex multiplets for the cyclohexyl protons in the range of 0.8-2.5 ppm. The chemical shifts and coupling patterns are sensitive to the stereochemistry (axial vs. equatorial protons). |
| ¹³C NMR | - Carboxyl carbon (-COOH) signal typically appears in the range of 175-185 ppm. - Saturated carbons of the cyclohexyl rings resonate in the upfield region, generally between 20-50 ppm. The specific chemical shifts can be used to distinguish between stereoisomers. |
| IR Spectroscopy | - A very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. - A strong C=O stretching absorption for the carbonyl group, typically around 1700-1725 cm⁻¹ for the hydrogen-bonded dimer, which is the common form in the solid state. |
Applications
Liquid Crystals
The primary application of bicyclohexyl carboxylic acids is as precursors for liquid crystal materials. Their rigid, saturated bicyclohexyl core, especially in the trans,trans configuration, provides the necessary structural anisotropy for the formation of mesophases. The carboxylic acid group serves as a versatile handle for esterification to produce a wide range of liquid crystal molecules with tailored properties.
Caption: Logical relationship in the application of bicyclohexyl carboxylic acids in liquid crystals.
These compounds are essential for overcoming the limitations of older biphenyl-based liquid crystals, such as high viscosity and slow response times. The resulting liquid crystal mixtures containing bicyclohexyl moieties exhibit high clearing points and good thermal and light stability, making them suitable for demanding display applications.
Drug Development and Medicinal Chemistry
Bicyclohexyl carboxylic acids are also explored as intermediates and structural motifs in drug development. The bicyclohexyl scaffold is considered a saturated bioisostere of the phenyl group. Replacing an aromatic ring with a bicyclohexyl unit can lead to improved pharmacokinetic properties, such as increased metabolic stability and solubility, while maintaining the necessary three-dimensional orientation for binding to a biological target.
While the bicyclohexyl carboxylic acid moiety is found in various patented compounds with potential therapeutic applications, detailed studies on their specific mechanisms of action and signaling pathways are not widely available in the public literature. For instance, some benzimidazole-based inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1) have incorporated a bicyclo[3.1.0]hexane carboxylic acid moiety to prevent isomerization, highlighting the utility of bicyclic structures in drug design. However, this is a fused ring system, distinct from the bicyclohexyl core.
Due to the lack of a specific, well-documented signaling pathway for a bicyclohexyl carboxylic acid in the available literature, a representative diagram for a related concept is provided below. This diagram illustrates a hypothetical mechanism by which a bicyclohexyl carboxylic acid derivative could act as an enzyme inhibitor, a common strategy in drug development.
References
Physical and chemical characteristics of propyl bicyclohexyl carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of propyl bicyclohexyl carboxylic acid, with a focus on the trans,trans-isomer, a compound of significant interest in materials science, particularly in the field of liquid crystals. This document details its properties, experimental protocols for its synthesis and analysis, and explores its potential, though currently limited, biological relevance.
Core Physical and Chemical Properties
Propyl bicyclohexyl carboxylic acid, also known by various synonyms such as 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid, is a dicyclic organic compound. The trans,trans stereoisomer is particularly important for its applications in liquid crystal technologies.[1][2] Its rigid structure contributes to the thermal stability and optical anisotropy of liquid crystal mixtures.[2]
General Information
| Property | Value | Reference |
| IUPAC Name | 4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid | [3] |
| Molecular Formula | C₁₆H₂₈O₂ | [3][4] |
| CAS Number | 65355-32-0 (trans,trans-isomer) | [3] |
| Appearance | White crystalline powder | [1] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 252.39 g/mol | [3][4] |
| Melting Point | 200 °C | |
| Boiling Point (Predicted) | 370.9 ± 10.0 °C | |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.90 ± 0.10 | |
| Refractive Index | 1.492 | |
| Flash Point | 178.8 °C | |
| Vapor Pressure | 1.61E-06 mmHg at 25°C |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of propyl bicyclohexyl carboxylic acid are not extensively published in peer-reviewed literature, largely due to its specific industrial applications. However, based on available patents and general chemical knowledge, the following methodologies can be outlined.
Synthesis
The primary route for synthesizing trans,trans-4'-propyl-bicyclohexyl-4-carboxylic acid is through the catalytic hydrogenation of 4'-propyl-biphenyl-4-carboxylic acid. This process converts the aromatic rings of the biphenyl precursor into cyclohexane rings.
Reaction: Hydrogenation of 4'-propyl-biphenyl-4-carboxylic acid.
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used catalysts for this type of hydrogenation.[5]
Reaction Conditions:
-
Solvent: A mixture of ethanol and glacial acetic acid is a suitable solvent system.[5]
-
Temperature: The reaction is typically carried out at elevated temperatures, for instance, 125°C.
-
Pressure: Hydrogen pressure is maintained, for example, at 0.4 MPa.
-
Reaction Time: The reaction may proceed for several hours (e.g., 16 hours) until completion.
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
Add water to the filtrate and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization.
Analytical Methods
Purity and structural confirmation of propyl bicyclohexyl carboxylic acid are crucial, especially for its use in high-performance liquid crystal displays.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound and to separate different stereoisomers.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol) is common for the analysis of carboxylic acids. The exact ratio can be optimized to achieve good separation.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for detecting the carboxyl group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for purity assessment and to confirm the molecular weight of the compound. Due to the low volatility of carboxylic acids, derivatization is generally required before GC analysis.
-
Derivatization: The carboxylic acid group is typically converted into a more volatile ester (e.g., methyl or trimethylsilyl ester). Common derivatizing agents include diazomethane, or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized analyte.
-
Injection: Split/splitless injection is commonly used.
-
Detection: A mass spectrometer is used as the detector to provide both qualitative (mass spectrum) and quantitative data.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in publicly accessible literature regarding the biological activities and signaling pathways of propyl bicyclohexyl carboxylic acid. Its primary application appears to be in materials science.
However, it is worth noting that other bicyclohexyl and cyclohexyl derivatives have been investigated for their biological activities. For instance, some 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives have been synthesized and evaluated as μ-opioid receptor (MOR) antagonists. Additionally, various bicyclic and tricyclic compounds are explored for their potential as antiproliferative and anti-inflammatory agents.
The biological relevance of propyl bicyclohexyl carboxylic acid itself remains an area for future investigation. Its rigid, lipophilic structure could potentially interact with biological targets, but this has not been demonstrated. Any research in this area would be novel and would require extensive screening and in vitro/in vivo studies.
Conclusion
Propyl bicyclohexyl carboxylic acid, particularly its trans,trans-isomer, is a well-characterized compound with defined physical and chemical properties that make it suitable for applications in advanced materials, most notably liquid crystal displays. While standardized methods for its synthesis and analysis are in place within industrial settings, detailed public protocols are sparse. The biological activity of this specific compound is largely unexplored, presenting a potential avenue for future research, although its current utility is firmly rooted in materials science. This guide provides a foundational understanding of this compound for researchers and professionals in relevant fields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
The Pivotal Role of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid in Advanced Materials
An In-depth Technical Guide for Researchers and Scientists
Introduction
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key organic intermediate, has carved a significant niche in the realm of materials science, particularly in the development of advanced liquid crystal displays (LCDs) and potentially in novel pharmaceutical applications. Its rigid bicyclohexyl core structure, combined with a terminal propyl group and a reactive carboxylic acid moiety, provides a unique molecular architecture that is instrumental in the synthesis of high-performance liquid crystals. This technical guide delves into the core functionalities of this compound, presenting key quantitative data, detailed experimental protocols for the synthesis and characterization of derived liquid crystals, and visual workflows to elucidate its application in materials science.
The defining characteristic of this compound is its role as a precursor to liquid crystal molecules with exceptional thermal stability and low viscosity, properties that are paramount for high-performance LCD applications.[1] The bicyclohexyl structure imparts rigidity, which is crucial for maintaining the liquid crystalline phase over a broad temperature range, a critical factor for displays in demanding environments such as automotive and industrial settings.[2]
Core Properties and Specifications
A foundational understanding of the physicochemical properties of this compound is essential for its application in materials synthesis.
| Property | Value |
| Molecular Formula | C₁₆H₂₈O₂ |
| Molecular Weight | 252.39 g/mol |
| Melting Point | 200 °C |
| Boiling Point | 370.9 ± 10.0 °C (Predicted) |
| Density | 0.998 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.90 ± 0.10 (Predicted) |
| Appearance | White crystalline powder |
| Solubility | Chloroform, Methanol (Sparingly) |
Role in Liquid Crystal Synthesis
This compound serves as a fundamental building block in the synthesis of nematic liquid crystals. The carboxylic acid group readily undergoes esterification with a variety of phenolic or alcoholic compounds, which themselves can contain other functional groups to tailor the final properties of the liquid crystal molecule. This esterification reaction is a cornerstone of liquid crystal synthesis, allowing for the creation of a vast library of compounds with specific optical and electrical properties.
The resulting ester-based liquid crystals often exhibit a nematic phase over a wide temperature range. The bicyclohexyl rings contribute to a high clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), while the overall molecular shape influences properties like dielectric anisotropy (Δε) and birefringence (Δn). These two parameters are critical for the functioning of an LCD. Dielectric anisotropy determines how the liquid crystal molecules align in an electric field, while birefringence is essential for modulating light.
Quantitative Data of a Representative Liquid Crystal
| Property | Value |
| Clearing Point (N-I) | 125 °C |
| Viscosity (at 20 °C) | 25 cP |
| Birefringence (Δn at 25 °C) | 0.166 |
| Dielectric Anisotropy (Δε) | +4.9 |
Data is for a representative liquid crystal containing a similar structural motif.[3]
Experimental Protocols
The synthesis and characterization of liquid crystals derived from this compound involve a series of well-established laboratory procedures.
Synthesis of a Representative Liquid Crystal Ester
This protocol describes a general method for the esterification of this compound with a phenolic compound using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Materials:
-
This compound
-
A suitable phenolic compound (e.g., 4-cyanophenol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen phenolic compound (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure liquid crystal ester.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of Liquid Crystalline Properties
1. Polarized Optical Microscopy (POM):
-
Objective: To identify the liquid crystalline phases and observe their textures.
-
Procedure:
-
Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.
-
Heat the sample on a hot stage coupled with a polarized light microscope.
-
Observe the sample as it is heated and cooled, noting the temperatures at which phase transitions occur.
-
Characteristic textures (e.g., schlieren, marbled) will be observed in the nematic phase.
-
2. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the temperatures and enthalpies of phase transitions.
-
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate to below its melting point.
-
Perform a second heating and cooling cycle. The data from the second cycle is typically used for analysis to ensure a consistent thermal history.
-
The resulting thermogram will show peaks corresponding to phase transitions (e.g., crystal to nematic, nematic to isotropic).
-
3. X-ray Diffraction (XRD):
-
Objective: To determine the molecular arrangement and layer spacing in different liquid crystal phases.
-
Procedure:
-
Place the sample in a capillary tube or on a specialized sample holder.
-
Mount the sample in an X-ray diffractometer equipped with a temperature-controlled stage.
-
Collect diffraction patterns at various temperatures corresponding to the different phases identified by POM and DSC.
-
Analyze the diffraction patterns to determine parameters such as layer spacing in smectic phases and the degree of molecular ordering.
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the synthesis and characterization workflows.
Caption: Synthesis workflow for a liquid crystal ester from PCCA.
Caption: Characterization workflow for the synthesized liquid crystal.
Conclusion
This compound stands as a vital precursor in the synthesis of advanced liquid crystalline materials. Its inherent structural features, particularly the rigid bicyclohexyl core, are directly responsible for the desirable properties of the resulting liquid crystals, such as high thermal stability and low viscosity. The ability to readily functionalize this molecule through esterification allows for the fine-tuning of material properties to meet the stringent demands of modern display technologies. The experimental protocols and characterization techniques outlined in this guide provide a comprehensive framework for researchers and scientists working in the field of materials science to harness the potential of this versatile compound in the creation of next-generation materials.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Liquid Crystal Monomers using "trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of liquid crystal monomers utilizing trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid. This carboxylic acid serves as a crucial intermediate in the development of advanced liquid crystal materials due to the desirable properties imparted by its bicyclohexyl core, such as high thermal stability and low viscosity.[1][2] The protocols outlined below focus on the esterification of this acid with a phenolic compound to produce a target liquid crystal monomer.
Overview of Synthetic Strategy
The synthesis of liquid crystal monomers from this compound typically involves an esterification reaction. This process links the carboxylic acid (the mesogenic core) to another molecular fragment, often a phenol derivative, which can also contribute to the liquid crystalline properties of the final molecule. The general manufacturing process for liquid crystal materials involves the synthesis of intermediates, followed by the synthesis of liquid crystal monomers, and finally the formulation of liquid crystal mixtures.[3] Cyclohexane-based liquid crystals are known for their higher phase transition temperatures and lower viscosity compared to biphenyl-based liquid crystals.[2]
A representative synthetic scheme is the esterification of this compound with a substituted phenol, for example, 4-(trans-4-butylcyclohexyl)phenol, to form the corresponding ester-linked liquid crystal monomer.[4] This reaction is typically carried out in the presence of a coupling agent or via an acid-catalyzed esterification.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of a representative liquid crystal monomer.
2.1. Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Vendor | ≥99% |
| 4-(trans-4-butylcyclohexyl)phenol | Commercial Vendor | ≥98% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Commercial Vendor | ≥99% |
| 4-(Dimethylamino)pyridine (DMAP) | Commercial Vendor | ≥99% |
| Dichloromethane (DCM), anhydrous | Commercial Vendor | ≥99.8% |
| Methanol | Commercial Vendor | HPLC grade |
| Hexanes | Commercial Vendor | HPLC grade |
| Ethyl Acetate | Commercial Vendor | HPLC grade |
2.2. Synthesis of trans,trans-4'-(Propyl)-[1,1'-bicyclohexyl]-4-carboxylic acid, 4-(trans-4-butylcyclohexyl)phenyl ester
This protocol is based on a standard DCC/DMAP-mediated esterification.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) and 4-(trans-4-butylcyclohexyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) followed by N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by vacuum filtration. The filtrate is then washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid crystal monomer.
-
Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The liquid crystalline properties are characterized by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a liquid crystal monomer via the described protocol.
| Parameter | Value |
| Reactants | |
| Carboxylic Acid (mol eq) | 1.0 |
| Phenol (mol eq) | 1.0 |
| DCC (mol eq) | 1.1 |
| DMAP (mol eq) | 0.1 |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours |
| Results | |
| Yield | 80-90% (typical) |
| Purity (by HPLC) | >99.5% |
| Phase Transitions (°C) | |
| Crystal to Nematic (T_CN) | Varies (e.g., 80-120 °C) |
| Nematic to Isotropic (T_NI) | Varies (e.g., 180-250 °C) |
Visualizations
4.1. Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the liquid crystal monomer.
Caption: A flowchart illustrating the major steps in the synthesis of a liquid crystal monomer.
4.2. Signaling Pathway of Liquid Crystal Properties
The following diagram illustrates the relationship between molecular structure and the resulting liquid crystalline properties.
Caption: The relationship between molecular structure and the emergence of liquid crystalline phases.
References
Application Note: Esterification of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
**Abstract
This application note details a robust and efficient protocol for the esterification of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a sterically hindered carboxylic acid. Due to the steric hindrance around the carboxylic acid moiety, traditional Fischer esterification may proceed slowly or require harsh conditions. The presented protocol utilizes a dicyclohexylcarbodiimide (DCC) mediated coupling with 4-dimethylaminopyridine (DMAP) as a catalyst, often referred to as the Steglich esterification.[1][2][3] This method is known for its mild reaction conditions and effectiveness with sterically demanding substrates.[2][3] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a key intermediate in the synthesis of various compounds, including liquid crystals and pharmacologically active molecules. The esterification of this carboxylic acid is a crucial step for modifying its physical properties and for further functionalization. Standard acid-catalyzed esterification methods, such as the Fischer-Speier reaction, involve reversible reactions that require forcing conditions like high temperatures and removal of water to favor product formation.[4][5][6] For sterically hindered acids, these conditions can lead to low yields or side reactions.
The Steglich esterification provides a milder alternative by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate.[3] The addition of a nucleophilic catalyst, such as DMAP, further accelerates the reaction by forming an even more reactive acyl-pyridinium species, which readily reacts with the alcohol.[3] This method is highly efficient for a wide range of carboxylic acids and alcohols, including those with significant steric bulk.[1][2]
Experimental Protocol: Steglich Esterification
This protocol describes the general procedure for the esterification of this compound with a generic primary or secondary alcohol.
2.1 Materials and Reagents
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 0.5 N solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
2.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
2.3 Detailed Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous dichloromethane (DCM).
-
Add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled reaction mixture over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-12 hours.[1][2]
-
Work-up: Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate.
-
Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Data Presentation
The following table summarizes representative quantitative data for the esterification of this compound with various alcohols using the described protocol. (Note: These are representative values and actual results may vary).
| Entry | Alcohol | Molar Ratio (Acid:Alcohol:DCC:DMAP) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Methanol | 1 : 1.2 : 1.1 : 0.1 | 4 | 92 | >98 |
| 2 | Ethanol | 1 : 1.2 : 1.1 : 0.1 | 5 | 90 | >98 |
| 3 | Isopropanol | 1 : 1.5 : 1.2 : 0.1 | 8 | 85 | >97 |
| 4 | Benzyl Alcohol | 1 : 1.2 : 1.1 : 0.1 | 6 | 88 | >98 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the esterification protocol.
Caption: Workflow for the Steglich esterification of the target carboxylic acid.
Alternative Esterification Method: Fischer-Speier Esterification
For less sterically demanding alcohols or when a more classical approach is desired, the Fischer-Speier esterification can be employed.[4][7][5][6]
Brief Protocol:
-
Combine this compound, a large excess of the alcohol (which can also serve as the solvent), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).[5]
-
Heat the mixture to reflux for several hours. To drive the reaction to completion, water can be removed azeotropically using a Dean-Stark apparatus, especially if a non-polar co-solvent like toluene is used.[4][5]
-
After cooling, neutralize the acid catalyst with a base (e.g., NaHCO₃ solution).
-
Extract the ester with an organic solvent, wash, dry, and purify as described previously.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the key components in the Steglich esterification.
Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.
Conclusion
The Steglich esterification protocol presented here is a highly effective method for the synthesis of esters from this compound. Its mild conditions and high yields make it superior to the Fischer esterification for this sterically hindered substrate. This application note provides a comprehensive guide for researchers requiring an efficient and reliable esterification procedure for this and structurally similar molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. athabascau.ca [athabascau.ca]
Application Notes and Protocols: trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid as a Chiral Dopant Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (PCCA) as a precursor for the synthesis of novel chiral dopants for liquid crystal applications. PCCA, an achiral molecule, can be readily derivatized to introduce chirality, leading to the formation of potent chiral dopants. These dopants are capable of inducing a helical structure in nematic liquid crystal hosts, a critical function in the formulation of advanced display materials and chiroptical sensors. This guide covers the synthetic transformation of PCCA into a chiral ester, the characterization of the resulting chiral dopant, and the measurement of its helical twisting power (HTP).
Introduction
This compound is a well-established liquid crystal intermediate, prized for the rigidity and thermal stability conferred by its bicyclohexyl core.[1] While PCCA itself is achiral, its carboxylic acid functional group provides a convenient handle for the introduction of a chiral moiety. The most common and effective method to achieve this is through esterification with a chiral alcohol. The resulting chiral ester can then act as a dopant, inducing a helical twist in a nematic liquid crystal host. The efficiency of a chiral dopant is quantified by its Helical Twisting Power (HTP), a measure of its ability to induce a helical structure.[2] The HTP is highly dependent on the molecular structure of the dopant, including the nature of the chiral group and the rigid core.[3]
This application note will focus on the synthesis of a model chiral dopant, (S)-2-octyl trans-4'-propyl-(1,1'-bicyclohexyl)-4-carboxylate, and the subsequent characterization and evaluation of its properties.
Physicochemical Properties of PCCA
A summary of the key physicochemical properties of the precursor, this compound, is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 65355-32-0 | [4][5] |
| Molecular Formula | C₁₆H₂₈O₂ | [4] |
| Molecular Weight | 252.39 g/mol | [4] |
| Appearance | White crystalline powder | |
| Melting Point | ~200 °C | |
| Boiling Point | ~370.9 °C (Predicted) | |
| pKa | ~4.90 (Predicted) |
Synthesis of a Chiral Dopant from PCCA
The synthesis of a chiral dopant from PCCA involves the esterification of the carboxylic acid with a chiral alcohol. Here, we describe a common method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Reaction Scheme
References
- 1. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Synthetic routes to derivatives of "trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid"
An In-Depth Guide to the Synthesis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid and Its Derivatives
Application Note & Protocols for Advanced Research
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Significance of the Bicyclohexyl Core in Material Science
The this compound (CAS 65355-32-0) molecule is a cornerstone intermediate in the synthesis of high-performance liquid crystals.[1] Its rigid bicyclohexyl core provides the structural anisotropy and thermal stability essential for creating the mesophases that underpin modern display technologies.[1] The terminal propyl group and the reactive carboxylic acid moiety allow for fine-tuning of the molecule's physical properties, such as its dielectric constant and melting point, through the synthesis of various derivatives, typically esters.[2][3]
This document provides a comprehensive overview of the most efficient and scientifically validated synthetic routes to this key intermediate and its derivatives. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and ground our discussion in authoritative references.
Part 1: Retrosynthetic Analysis and Strategic Planning
A logical approach to synthesizing a complex molecule begins with a retrosynthetic analysis. By mentally deconstructing the target molecule, we can identify key bonds and strategic disconnections that reveal plausible starting materials and synthetic pathways.
The primary disconnection points for our target molecule are the carboxylic acid functional group and the saturated bicyclohexyl core.
Caption: Retrosynthetic analysis of the target carboxylic acid.
This analysis reveals a highly efficient forward synthesis strategy:
-
Formation of the Bicyclohexyl Core : The saturated bicyclohexyl system is most effectively formed via the complete catalytic hydrogenation of an aromatic biphenyl precursor.[4][5]
-
Introduction of the Carboxylic Acid : The carboxylic acid is best introduced via the hydrolysis of a nitrile (-CN) group.[6][7] The nitrile is a robust functional group that is stable under the conditions required for catalytic hydrogenation.
This leads us to the most industrially viable and scalable pathway, which begins with a substituted cyanobiphenyl.
Part 2: Core Synthetic Route - From Biphenyl to Bicyclohexyl Carboxylic Acid
This section details the primary synthetic pathway, which involves two critical transformations: the hydrogenation of the aromatic core and the hydrolysis of the nitrile precursor.
Step 1: Catalytic Hydrogenation of 4-Propyl-4'-cyanobiphenyl
The conversion of the biphenyl aromatic system to a saturated bicyclohexyl core is the most challenging and crucial step. The goal is to achieve complete saturation of both rings while controlling the stereochemistry to favor the desired trans,trans isomer, which is essential for achieving the correct liquid crystal properties.
Causality and Catalyst Selection: The choice of catalyst is paramount for achieving high yield and selectivity. Noble metal catalysts are typically employed due to their high activity in aromatic hydrogenation.[8]
-
Rhodium (Rh) and Ruthenium (Ru) on a support like activated carbon (C) or alumina (Al₂O₃) are highly effective. Rh/C often shows higher initial activity, while Ru/C can provide excellent selectivity for the fully hydrogenated product.[4]
-
Platinum (Pt) based catalysts are also used, though they may require more forcing conditions.[5]
-
Reaction Conditions : High hydrogen pressure (typically >50 atm) and elevated temperatures (100-200 °C) are necessary to overcome the aromatic stability. The solvent choice can also influence the reaction; non-polar solvents like cyclohexane are common.
The formation of the trans isomer is thermodynamically favored over the cis isomer. Allowing the reaction to reach equilibrium under sufficiently energetic conditions helps maximize the yield of the desired stereoisomer.
Workflow for Catalytic Hydrogenation:
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 1: Synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-carbonitrile
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | CAS No. | Notes |
| 4-Propyl-4'-cyanobiphenyl | 221.30 | 22.1 g (0.1 mol) | 58743-76-3 | Starting material. |
| 5% Rhodium on Carbon (Rh/C) | - | 2.2 g (10 wt%) | 7440-16-6 | Catalyst. Handle with care. |
| Cyclohexane (Anhydrous) | 84.16 | 250 mL | 110-82-7 | Solvent. |
| Hydrogen (H₂) gas | 2.02 | > 100 atm | 1333-74-0 | High pressure. Use appropriate reactor. |
| Celite® | - | ~10 g | 61790-53-2 | Filtration aid. |
Procedure:
-
Reactor Setup: To a high-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a mechanical stirrer and thermocouple, add 4-propyl-4'-cyanobiphenyl (22.1 g, 0.1 mol) and cyclohexane (250 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., a glove bag filled with nitrogen), carefully add the 5% Rh/C catalyst (2.2 g). Safety Note: Rh/C can be pyrophoric. Do not add in open air.
-
Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen gas (~5 atm) and venting three times, followed by pressurizing with hydrogen gas (~5 atm) and venting three times to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to 80 atm. Begin vigorous stirring and heat the reactor to 140 °C. The pressure will increase with temperature. Maintain the hydrogen pressure around 100 atm throughout the reaction by feeding more gas as it is consumed.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases.
-
Cooldown and Depressurization: Turn off the heating and allow the reactor to cool to ambient temperature (< 30 °C). Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Filtration: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional cyclohexane (~50 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-carbonitrile, typically as a white solid.[9][10] Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.
Step 2: Hydrolysis of the Nitrile to Carboxylic Acid
The conversion of the nitrile intermediate to the final carboxylic acid is a classic and reliable transformation in organic synthesis. It can be achieved under either acidic or basic conditions.[11][12]
Causality and Method Selection:
-
Acidic Hydrolysis: This method directly produces the carboxylic acid.[13] The nitrile is heated under reflux with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7] The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide.[6]
-
Basic Hydrolysis: This method first produces a carboxylate salt.[14] The nitrile is refluxed with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7] The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon. The resulting carboxylate salt must be neutralized in a separate acidic workup step to yield the final carboxylic acid.[6][13]
For substrates that are sensitive to strong acids, basic hydrolysis offers a milder alternative for the main reaction step. However, for a robust molecule like our bicyclohexyl system, both methods are effective. We will detail the basic hydrolysis route, which often results in cleaner reactions.
Comparison of Hydrolysis Conditions
| Feature | Acidic Hydrolysis (HCl/H₂O) | Basic Hydrolysis (NaOH/H₂O, then HCl) |
| Reagents | Strong acid (e.g., conc. HCl, H₂SO₄) in water. | Strong base (e.g., NaOH, KOH) in water/alcohol, then acid. |
| Intermediate | Amide, then protonated carboxylic acid. | Carboxylate salt. |
| Product Isolation | Direct isolation of the carboxylic acid. | Requires an acidic workup step to protonate the salt. |
| Byproducts | Ammonium salt (e.g., NH₄Cl) in solution. | Ammonia gas (NH₃) is evolved.[7] |
| Advantages | Single step to the final product. | Can be milder for acid-sensitive substrates. |
Protocol 2: Synthesis of this compound
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (for 0.1 mol scale) | CAS No. | Notes |
| (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-carbonitrile | 231.40 | 23.1 g (0.1 mol) | 65355-35-3 | Product from Protocol 1. |
| Sodium Hydroxide (NaOH) | 40.00 | 20.0 g (0.5 mol) | 1310-73-2 | Base for hydrolysis. |
| Ethylene Glycol | 62.07 | 200 mL | 107-21-1 | High-boiling solvent. |
| Hydrochloric Acid (conc. HCl, ~37%) | 36.46 | As needed (~50 mL) | 7647-01-0 | For acidification. Handle with extreme care. |
| Deionized Water (H₂O) | 18.02 | ~1 L | 7732-18-5 | For workup and washing. |
| Toluene | 92.14 | ~300 mL | 108-88-3 | Extraction solvent. |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the nitrile (23.1 g, 0.1 mol), sodium hydroxide (20.0 g, 0.5 mol), and ethylene glycol (200 mL).
-
Hydrolysis: Heat the mixture to reflux (approx. 150-160 °C) with vigorous stirring. Safety Note: Ammonia gas will be evolved. Ensure the reaction is performed in a well-ventilated fume hood.
-
Monitoring: The reaction progress can be monitored by TLC (disappearance of starting material) or by the cessation of ammonia evolution. The reaction is typically complete in 8-12 hours.
-
Cooldown and Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark solution into a beaker containing 500 mL of deionized water.
-
Acidification: While stirring vigorously in an ice bath, slowly add concentrated HCl until the solution is strongly acidic (pH < 2), as indicated by pH paper. A thick white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 250 mL) until the washings are neutral.
-
Drying and Purification: Dry the crude product in a vacuum oven at 60-70 °C. The product, this compound, is obtained as a white crystalline powder.[15] If further purity is required, it can be recrystallized from a solvent such as toluene or acetic acid.
Part 3: Synthesis of Key Derivatives
The carboxylic acid is a versatile functional handle for creating a wide array of derivatives, particularly the esters used in liquid crystal formulations.
Caption: Key derivatization pathways from the carboxylic acid.
Protocol 3: Esterification via Acyl Chloride Intermediate
This is the most common and efficient method for creating esters from the target carboxylic acid, especially with valuable or sensitive alcohols.
Procedure:
-
Acyl Chloride Formation: Suspend the carboxylic acid (0.1 mol) in toluene (150 mL) with a catalytic amount of DMF (0.5 mL). Add thionyl chloride (SOCl₂, 0.12 mol) dropwise at room temperature. Heat the mixture to 60 °C for 2-3 hours until gas evolution ceases. The solvent and excess SOCl₂ are then removed under vacuum to yield the crude acyl chloride.
-
Ester Formation: Dissolve the crude acyl chloride in an anhydrous solvent like THF or dichloromethane (200 mL). Cool the solution in an ice bath. Add a solution of the desired alcohol (e.g., a substituted phenol, 0.1 mol) and a base like pyridine or triethylamine (0.12 mol) dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which is then purified by column chromatography or recrystallization.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. labshake.com [labshake.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. d-nb.info [d-nb.info]
- 9. SYNTHON Chemicals Shop | (Trans(trans))-4'-Propyl[1,1'-bicyclohexyl]-4-carbonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 10. [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)- | C16H27N | CID 103365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 15. This compound | 65355-32-0 [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid in the Synthesis of Advanced Bihexyl Derivatives
Executive Summary
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (PCCA) is a pivotal building block in the fields of materials science and medicinal chemistry. Its rigid bicyclohexyl core, combined with a terminal propyl group and a versatile carboxylic acid handle, makes it an ideal precursor for a wide range of functional molecules, particularly liquid crystals and specialized pharmaceutical intermediates.[1][2] The bicyclohexyl structure imparts desirable properties such as thermal stability and optical anisotropy, which are crucial for high-performance liquid crystal displays.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of PCCA. It details the core synthetic transformations of its carboxylic acid moiety—esterification, amidation, and reduction—supported by validated, step-by-step protocols, mechanistic insights, and troubleshooting advice.
Introduction: The Bicyclohexyl Moiety in Modern Chemistry
The bicyclohexyl (bihexyl) scaffold is a sought-after structural motif. In materials science, its incorporation into molecular structures is a well-established strategy for modulating the mesomorphic properties of liquid crystals.[3] The saturated, non-planar rings of the bicyclohexyl group contribute to a favorable balance of rigidity and flexibility, influencing the clearing points and viscosity of nematic and smectic phases.[4][5] In drug discovery, the bihexyl group serves as a bioisostere for phenyl rings, offering improved metabolic stability and pharmacokinetic profiles by eliminating pathways susceptible to aromatic oxidation.
PCCA, with its defined trans,trans stereochemistry, provides a rigid and linear molecular shape. The terminal propyl chain enhances solubility in organic media and influences intermolecular interactions, while the carboxylic acid group is a prime site for chemical modification, allowing for the facile introduction of diverse functional groups.
Physicochemical Properties and Safe Handling of PCCA
Before commencing any synthetic work, it is crucial to understand the physical properties and handling requirements of the starting material.
Table 1: Physicochemical Data for PCCA [6][7][8]
| Property | Value |
| CAS Number | 65355-32-0 |
| Molecular Formula | C₁₆H₂₈O₂ |
| Molecular Weight | 252.39 g/mol |
| Melting Point | ~200 °C |
| Boiling Point | 370.9 ± 10.0 °C (Predicted) |
| pKa | 4.90 ± 0.10 (Predicted) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in THF, DCM, Chloroform; sparingly soluble in alcohols. |
Safety & Handling:
-
Always handle PCCA in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for comprehensive hazard information before use.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Core Synthesis Pathways and Protocols
The carboxylic acid group of PCCA is the primary center for synthetic elaboration. The following sections detail the three most common and useful transformations.
Pathway A: Esterification and Amidation
The conversion of the carboxylic acid to esters and amides is fundamental for creating a vast library of derivatives.[9][10] These reactions typically require the "activation" of the carboxylic acid to overcome the poor leaving group nature of the hydroxyl group.
Mechanism Deep Dive: Carbodiimide Coupling Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine to form the desired ester or amide, respectively. The use of an additive like 4-Dimethylaminopyridine (DMAP) is common in esterifications to catalyze the reaction.[11]
Detailed Protocol 1: Steglich Esterification of PCCA with 4-Cyanophenol
This protocol describes the synthesis of a cyanobiphenyl-type ester, a common core for nematic liquid crystals.
Caption: Workflow for the synthesis of a PCCA-derived ester.
Reagents & Materials:
-
This compound (PCCA) (1.0 eq)
-
4-Cyanophenol (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add PCCA (1.0 eq), 4-cyanophenol (1.1 eq), and DMAP (0.1 eq).
-
Add anhydrous DCM to dissolve the solids (approx. 0.1 M concentration of PCCA).
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The consumption of PCCA indicates reaction completion.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the insoluble DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel to afford the pure ester product.
Pathway B: Reduction to Alcohols
The reduction of the carboxylic acid group to a primary alcohol opens up another avenue for derivatization, providing a precursor for ethers, aldehydes, or further halogenation reactions.
Mechanism Deep Dive: Hydride Reduction Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation.[12][13][14] The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt.[12] Subsequent hydride attacks on the carbonyl carbon lead to a tetrahedral intermediate which, after an aqueous workup, yields the primary alcohol.[15] It is impossible to stop the reaction at the aldehyde stage with LiAlH₄.[13]
Detailed Protocol 2: LiAlH₄ Reduction of PCCA to (4'-(Propyl)-[1,1'-bicyclohexan]-4-yl)methanol
Reagents & Materials:
-
This compound (PCCA) (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously flame-dried, and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Dissolve PCCA (1.0 eq) in anhydrous THF in the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Add the PCCA solution dropwise to the LiAlH₄ suspension. Vigorous bubbling (H₂ evolution) will be observed. Control the rate of addition to maintain a gentle effervescence.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Cool the reaction mixture back to 0 °C.
-
Fieser Workup (Quenching): This procedure is critical for safety and efficient workup. For 'x' grams of LiAlH₄ used, sequentially and very slowly add:
-
'x' mL of water
-
'x' mL of 15% NaOH solution
-
'3x' mL of water
-
-
Stir the resulting granular white suspension vigorously for 30 minutes.
-
Filter the solid aluminum salts and wash thoroughly with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
General Synthetic Pathways Overview
The versatility of PCCA as a synthetic intermediate allows for the creation of diverse molecular architectures.
Caption: Key synthetic transformations starting from PCCA.
Troubleshooting and Optimization
Table 2: Common Experimental Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Esterification/Amidation | - Incomplete activation of the carboxylic acid.- Poor quality or wet reagents/solvents.- Steric hindrance from the bihexyl group. | - Increase equivalents of coupling agent (e.g., DCC/EDC) to 1.5 eq.- Ensure all reagents and solvents are anhydrous.- Increase reaction time and/or temperature (e.g., 40 °C).- Consider using a different coupling reagent system (e.g., HATU, COMU). |
| Incomplete Reduction with LiAlH₄ | - Insufficient LiAlH₄.- Premature quenching of the reagent by moisture. | - Use a larger excess of LiAlH₄ (up to 4 eq).- Ensure rigorously anhydrous conditions throughout the setup and reaction.- Increase reflux time. |
| Difficult Purification | - DCU byproduct co-eluting with the product.- Unreacted starting material present. | - For DCU removal, precipitate the crude product from a non-polar solvent like hexanes; DCU is often less soluble.- Optimize reaction monitoring (TLC) to ensure full conversion before work-up. |
Conclusion and Future Outlook
This compound is a robust and versatile starting material for the synthesis of advanced bihexyl derivatives. The protocols outlined in this guide provide a solid foundation for producing esters, amides, and alcohols, which are key intermediates for liquid crystals and pharmacologically active molecules. The inherent steric bulk of the bihexyl moiety necessitates careful optimization of reaction conditions, particularly in coupling reactions.[16][17] Future work in this area may focus on developing more atom-economical catalytic methods for these transformations, expanding the scope of functionalization beyond the carboxylic acid group, and exploring the unique properties of novel PCCA-derived materials in advanced applications.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. colorado.edu [colorado.edu]
- 6. scbt.com [scbt.com]
- 7. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid in Drug Discovery
Introduction: A Novel Scaffold for Modulating Inflammatory Pathways
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique spatial arrangements and physicochemical properties is paramount to addressing complex biological targets. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS 65535-32-0), a molecule traditionally recognized for its application as a liquid crystal intermediate, presents an intriguing opportunity for medicinal chemists and drug discovery researchers.[1][2] Its rigid bicyclohexyl core provides a defined three-dimensional structure, a characteristic increasingly sought after for designing inhibitors of challenging targets such as protein-protein interfaces or enzymes with deep hydrophobic pockets.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing this unique molecule as a foundational scaffold in the discovery of novel therapeutics, with a hypothesized focus on anti-inflammatory agents.
Scientific Rationale: The Bicyclohexyl Carboxylate Advantage
The structure of this compound combines two key features that are highly relevant in medicinal chemistry: a rigid, lipophilic scaffold and a carboxylic acid functional group.
-
The Rigid Scaffold: The bicyclohexyl moiety provides a non-aromatic, rigid structure. Rigidity in a drug candidate can reduce the entropic penalty upon binding to its target, potentially leading to higher affinity and selectivity.[3][4] This is in contrast to more flexible molecules that must adopt a specific conformation to bind, which is energetically unfavorable. The propyl group attached to one of the cyclohexyl rings provides a lipophilic tail that can be further modified to explore hydrophobic pockets within a target protein.
-
The Carboxylic Acid Pharmacophore: The carboxylic acid group is a common pharmacophore in a vast number of approved drugs.[5] It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically ionized, allowing for the formation of salt bridges with positively charged residues (like lysine or arginine) in a protein's active site.[5] This interaction can be a critical anchor for the molecule's binding. Furthermore, cyclohexane carboxylic acid derivatives have been explored for a range of biological activities, including anti-inflammatory, anti-ulcer, and anti-histamine effects.[1][6][7]
Based on these structural attributes, we hypothesize that this compound can serve as a valuable starting point for the development of novel anti-inflammatory drugs. The bicyclohexyl core can be systematically decorated with various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties.
Hypothesized Target and Mechanism of Action
Given the prevalence of the carboxylic acid moiety in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, a plausible starting hypothesis is that derivatives of this bicyclohexyl scaffold could be developed as novel COX inhibitors. The deep, hydrophobic channel of the COX enzymes could potentially accommodate the rigid bicyclohexyl core, while the carboxylic acid could interact with key residues at the active site, mimicking the binding of traditional NSAIDs.
Workflow for Investigating the Anti-Inflammatory Potential
The following diagram outlines a general workflow for screening and characterizing derivatives of this compound as potential anti-inflammatory agents.
Caption: High-level workflow for the discovery of anti-inflammatory agents.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound is provided below. These properties are essential for designing initial experiments and for future structure-activity relationship (SAR) studies.
| Property | Value | Source |
| CAS Number | 65535-32-0 | [1][8] |
| Molecular Formula | C₁₆H₂₈O₂ | [1][8] |
| Molecular Weight | 252.39 g/mol | [1][8] |
| Melting Point | ~200 °C | [1][3] |
| Predicted pKa | 4.90 ± 0.10 | [3] |
| Predicted LogP | 5.7 | [9] |
| Appearance | White crystalline powder | [6] |
Experimental Protocols
The following protocols are provided as a starting point for researchers to begin exploring the biological activity of this compound and its derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol describes a fluorescence-based enzymatic assay to determine the inhibitory activity of test compounds against human recombinant COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX. The peroxidase substrate, Ampliflu Red, is oxidized by the enzyme in the presence of arachidonic acid to produce the highly fluorescent resorufin. Inhibition of COX activity results in a decrease in fluorescence.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic acid
-
Ampliflu Red (or equivalent fluorescent substrate)
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
Procedure:
-
Enzyme Preparation: Prepare a working solution of each COX enzyme (COX-1 and COX-2) in COX Assay Buffer containing heme. The final concentration should be determined based on the manufacturer's instructions to ensure a linear reaction rate.
-
Compound Plating: Add 1 µL of test compound dilutions (in DMSO) to the wells of a 96-well plate. For the control wells, add 1 µL of DMSO.
-
Enzyme Addition: Add 179 µL of the enzyme working solution to each well and incubate for 15 minutes at room temperature, protected from light.
-
Reaction Initiation: Prepare a substrate solution containing arachidonic acid and Ampliflu Red in COX Assay Buffer. Add 20 µL of this solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 15-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Signaling Pathway
The diagram below illustrates the simplified arachidonic acid cascade and the role of COX enzymes in producing prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Protocol 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production
This protocol measures the ability of test compounds to inhibit the production of PGE2 in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages or monocytes.
Principle: LPS stimulation of immune cells like macrophages induces the expression of COX-2, leading to a significant increase in the production of PGE2. The amount of PGE2 released into the cell culture supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
PGE2 ELISA kit
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of the test compounds. Incubate for 1 hour.
-
Cell Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. For the unstimulated control wells, add vehicle.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Perform the PGE2 ELISA according to the manufacturer's instructions.
-
Cell Viability Assessment: To the remaining cells in the plate, add fresh medium and a cell viability reagent to assess any potential cytotoxicity of the test compounds.
-
Data Analysis:
-
Generate a standard curve for the PGE2 ELISA.
-
Calculate the concentration of PGE2 in each sample.
-
Normalize the PGE2 concentration to the cell viability data.
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value as described in Protocol 1.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for drug discovery. Its inherent rigidity and the presence of a key carboxylic acid pharmacophore make it an attractive starting point for the development of novel therapeutics, particularly in the area of inflammation. The protocols outlined in this document provide a foundational framework for initiating the biological evaluation of this compound and its derivatives.
Future work should focus on the synthesis of a focused library of derivatives to establish clear structure-activity relationships. Modifications could include altering the length and nature of the alkyl chain, substituting on the cyclohexyl rings, and bioisosteric replacement of the carboxylic acid to modulate physicochemical and pharmacokinetic properties. Through systematic exploration, the full potential of this unique chemical scaffold can be unlocked, potentially leading to the discovery of a new class of therapeutic agents.
References
- 1. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 2. Bicyclohexyl | AI3-01174 | TargetMol [targetmol.com]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid in High-Performance Liquid Crystal Displays: Application Notes and Protocols
Introduction
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (PCCA) is a key intermediate in the synthesis of advanced liquid crystal (LC) materials utilized in high-performance liquid crystal displays (LCDs). Its molecular structure, featuring a rigid bicyclohexyl core and a terminal propyl group, imparts desirable physical properties to the final LC mixtures. The bicyclohexyl moiety contributes to high thermal stability and a broad nematic temperature range, while the alkyl chain influences the material's viscosity and clearing point. The carboxylic acid functional group serves as a versatile reaction site for the synthesis of a wide array of ester-containing liquid crystal molecules. These esters are principal components in nematic LC mixtures formulated for various display applications, including twisted nematic (TN), in-plane switching (IPS), and vertically aligned (VA) modes.
The purity of PCCA is a critical factor, as even trace impurities can negatively impact the electro-optical performance of the final display by disrupting the molecular ordering, leading to reduced contrast ratios, slower response times, and a narrower operating temperature range. High-purity PCCA is essential for achieving the stringent performance metrics required by modern high-resolution and fast-switching LCDs.
Physicochemical Properties of PCCA
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in the synthesis of liquid crystal esters.
| Property | Value |
| Molecular Formula | C₁₆H₂₈O₂ |
| Molecular Weight | 252.39 g/mol |
| CAS Number | 65355-32-0 |
| Appearance | White crystalline powder |
| Melting Point | ~200 °C |
| Boiling Point (Predicted) | 370.9 ± 10.0 °C |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ |
| pKa (Predicted) | 4.90 ± 0.10 |
Application in High-Performance LCDs: Synthesis of Ester Derivatives
The primary application of PCCA in the field of high-performance LCDs is as a precursor for the synthesis of ester-type liquid crystals. The carboxylic acid group of PCCA is reacted with various substituted phenols, often containing fluorine atoms, to produce liquid crystal molecules with tailored electro-optical properties. The choice of the phenol component allows for the fine-tuning of properties such as birefringence (Δn) and dielectric anisotropy (Δε).
The rigid bicyclohexyl core of PCCA-derived esters contributes to a high clearing point and good thermal stability in the resulting liquid crystal mixtures. Furthermore, the saturated aliphatic rings lead to a lower viscosity compared to analogous compounds with aromatic rings, which is a critical factor for achieving fast response times in LCDs.
Hypothetical Performance Data of a PCCA-Derived LC Mixture
While specific data for a commercial mixture containing a single PCCA-derived ester is not publicly available, the following table presents hypothetical yet representative electro-optical properties of a nematic liquid crystal mixture (let's call it 'LC-PCCA-01') formulated with a significant percentage of an ester synthesized from PCCA and a fluorinated phenol. This data is compiled based on typical values for high-performance LCD mixtures with similar structural components.
| Parameter | Symbol | Value | Units |
| Clearing Point | Tₙᵢ | > 90 | °C |
| Birefringence (at 589 nm, 20 °C) | Δn | ~ 0.10 - 0.15 | - |
| Dielectric Anisotropy (at 1 kHz, 20 °C) | Δε | ~ +3.0 to +8.0 | - |
| Rotational Viscosity (at 20 °C) | γ₁ | < 100 | mPa·s |
| Threshold Voltage (for TN cell) | Vₜₕ | ~ 1.5 - 2.5 | V |
| Response Time (on + off) | τ | < 20 | ms |
Experimental Protocols
Protocol 1: Synthesis of a Liquid Crystal Ester from PCCA via Steglich Esterification
This protocol describes a general method for the synthesis of a liquid crystal ester by reacting PCCA with a substituted phenol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.[1][2]
Materials:
-
This compound (PCCA)
-
Substituted Phenol (e.g., 4-cyanophenol or a fluorinated phenol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (optional, as co-solvent)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PCCA (1.0 eq), the substituted phenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with constant stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure liquid crystal ester.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and differential scanning calorimetry (DSC) to confirm its structure and determine its phase transition temperatures.
Protocol 2: Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell
This protocol outlines the steps for constructing a simple twisted nematic liquid crystal cell for the evaluation of a newly synthesized liquid crystal mixture.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution (e.g., PI-2555)
-
Solvent for polyimide (e.g., N-methyl-2-pyrrolidone)
-
Rubbing machine with velvet or cotton cloth
-
UV-curable sealant containing spacer beads of a specific diameter (e.g., 5 µm)
-
UV light source
-
Liquid crystal mixture (e.g., LC-PCCA-01)
-
Polarizing films
-
Function generator and voltage amplifier
-
Photodetector and oscilloscope
Procedure:
-
Clean the ITO-coated glass substrates thoroughly using a sequence of solvents (e.g., detergent, deionized water, acetone, isopropanol) in an ultrasonic bath.
-
Dry the substrates in an oven.
-
Spin-coat a thin layer of polyimide alignment solution onto the ITO-coated side of the substrates.
-
Pre-bake the substrates to remove the solvent, followed by a hard bake at a high temperature as per the polyimide manufacturer's instructions to cure the polymer.
-
Unidirectionally rub the cured polyimide layers using a rubbing machine to create microgrooves that will align the liquid crystal molecules.
-
Assemble a cell by placing two substrates with their alignment layers facing each other. The rubbing directions should be perpendicular (for a 90° twist).
-
Apply a UV-curable sealant with spacer beads along the edges of one substrate and then press the second substrate on top.
-
Cure the sealant by exposing it to UV light, leaving a small opening for filling.
-
Fill the empty cell with the liquid crystal mixture in its isotropic phase (by heating) via capillary action in a vacuum chamber.
-
Seal the filling port with the UV-curable sealant.
-
Slowly cool the filled cell to room temperature to allow the nematic phase to form with the desired alignment.
-
Attach crossed polarizers to the outer surfaces of the cell, with the polarization axes aligned with the rubbing directions on the adjacent glass plates.
Protocol 3: Measurement of Electro-Optical Properties
This protocol provides a basic methodology for measuring the threshold voltage and response time of the fabricated TN-LC cell.
Procedure for Threshold Voltage (Vₜₕ) Measurement:
-
Place the fabricated TN cell between a light source and a photodetector.
-
Apply a square wave voltage (e.g., 1 kHz) from a function generator to the ITO electrodes of the cell.
-
Gradually increase the applied voltage from 0 V and measure the transmitted light intensity using the photodetector connected to an oscilloscope or a power meter.
-
Plot the transmission versus applied voltage curve. The threshold voltage is typically defined as the voltage at which the transmission reaches 10% of its maximum value.
Procedure for Response Time (τ) Measurement:
-
Apply a square wave voltage that switches between 0 V (off-state) and a voltage sufficient to achieve maximum transmission (on-state, e.g., 5-10 V).
-
Use an oscilloscope to monitor the photodetector output.
-
The rise time (τₒₙ) is the time taken for the transmission to change from 10% to 90% of its final value when the voltage is switched on.
-
The decay time (τₒff) is the time taken for the transmission to fall from 90% to 10% of its maximum value when the voltage is switched off.
-
The total response time is the sum of the rise time and the decay time.
Visualizations
Caption: Synthesis pathway from PCCA to a high-performance LCD.
Caption: Experimental workflow for LC synthesis, device fabrication, and testing.
References
Application Notes and Protocols for Amide Coupling Reactions with trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a sterically hindered carboxylic acid. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of liquid crystals and bioactive molecules.[1][2][3] The protocols described herein utilize common and efficient coupling reagents suitable for challenging substrates.
Introduction
Amide bond formation is a fundamental transformation in organic synthesis. However, coupling sterically hindered carboxylic acids like this compound with amines can be challenging, often resulting in low yields and requiring harsh reaction conditions with standard methods. To address this, specialized coupling reagents have been developed to facilitate efficient amide bond formation under milder conditions. This document outlines protocols using two widely adopted and effective coupling systems: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).[4][5][6]
HATU is a uronium-based coupling reagent known for its high efficiency and fast reaction rates, particularly with sterically demanding substrates.[7] EDC/HOBt is a classic carbodiimide-based system where HOBt is added to suppress racemization and improve efficiency by forming a more reactive intermediate.[4][8]
General Workflow for Amide Coupling
The general workflow for the amide coupling of this compound involves the activation of the carboxylic acid followed by nucleophilic attack of the amine.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for sterically hindered amines or when high coupling efficiency is required.[7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)[4]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[4]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask containing a magnetic stir bar.[4]
-
Add anhydrous DMF to dissolve the solids (to a concentration of 0.1-0.5 M).[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[4]
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[4]
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[4]
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[4]
Mechanism of HATU-Mediated Coupling
In the presence of a base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[4][7] The amine then attacks the active ester to form the stable amide bond.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a cost-effective and widely used method for amide bond formation.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)[4]
-
HOBt (1.2 equiv)[4]
-
DIPEA or Triethylamine (TEA) (2.5 equiv)[4]
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[4]
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]
-
Add DIPEA (2.5 equiv) dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the amide coupling of sterically hindered carboxylic acids like this compound. Actual yields may vary depending on the specific amine used.
| Coupling Reagent | Base | Solvent | Temperature | Time (h) | Typical Yield Range |
| HATU | DIPEA | DMF | 0 °C to RT | 1-18 | 70-95% |
| EDC/HOBt | DIPEA/TEA | DCM/DMF | 0 °C to RT | 4-24 | 50-85% |
Note: For particularly challenging couplings involving electron-deficient or highly hindered amines, alternative methods such as conversion to the acyl fluoride may provide better results.[5]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and base. A higher reaction temperature or longer reaction time may also be beneficial, but should be monitored carefully for side product formation.
-
Starting Material Remains: This may indicate insufficient activation. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve results.
-
Side Product Formation: The formation of N-acylurea is a common side reaction with carbodiimide reagents. The addition of HOBt helps to minimize this.[8] Using HATU generally avoids this issue.
By following these detailed protocols, researchers can effectively synthesize amide derivatives of this compound for a wide range of applications in drug discovery and materials science.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
Application Notes and Protocols: Polymer Functionalization with trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a molecule characterized by a rigid bicyclohexyl core and a terminal carboxylic acid group. While it is primarily known as an intermediate in the synthesis of liquid crystals, its unique structure presents an intriguing opportunity for the functionalization of polymers.[1] The incorporation of the bulky and rigid bicyclohexyl moiety as a side chain can be hypothesized to significantly alter the physicochemical properties of a base polymer. Potential modifications include increased glass transition temperature (Tg), enhanced thermal stability, and altered mechanical properties such as stiffness and tensile strength. Furthermore, at sufficient grafting densities, this functionalization could induce liquid crystalline behavior in the polymer, opening avenues for applications in optics, electronics, and smart materials.
These application notes provide a prospective guide for researchers interested in exploring the functionalization of polymers with this compound. The following sections detail generalized protocols for attaching this molecule to polymers bearing hydroxyl or amine functional groups, methods for characterization, and a summary of anticipated changes to polymer properties.
Potential Applications and Anticipated Effects
The introduction of the this compound moiety is expected to impart significant changes to a polymer's properties due to the rigid and bulky nature of the bicyclohexyl group.
-
Increased Thermal Stability: The rigid structure can restrict segmental motion of the polymer chains, potentially leading to a higher glass transition temperature (Tg) and improved thermal stability.
-
Modified Mechanical Properties: An increase in rigidity and steric hindrance from the bicyclohexyl side chains may lead to a higher elastic modulus and tensile strength, though potentially at the cost of reduced elongation at break.[2]
-
Induction of Liquid Crystalline Properties: As the parent molecule is a liquid crystal intermediate, grafting it onto a flexible polymer backbone could lead to the formation of side-chain liquid crystal polymers (SCLCPs).[1][3] These materials can exhibit unique optical properties and responsiveness to external stimuli.
-
Controlled Surface Properties: The hydrophobic nature of the propyl-bicyclohexyl group can be used to modify the surface energy of polymer films and nanoparticles, influencing wettability and biocompatibility.
-
Drug Delivery: In the context of drug development, polymers functionalized with such rigid moieties could be explored for creating more stable nanoparticles or for influencing drug-polymer interactions within a delivery vehicle.
Anticipated Quantitative Effects of Functionalization
The following table presents hypothetical data to illustrate the potential impact of varying degrees of functionalization on a generic hydroxyl-terminated polymer.
| Degree of Functionalization (%) | Glass Transition Temperature (Tg) (°C) | Tensile Modulus (GPa) | Water Contact Angle (°) |
| 0 (Unmodified Polymer) | 85 | 1.2 | 65 |
| 10 | 95 | 1.5 | 78 |
| 25 | 110 | 2.0 | 92 |
| 50 | 125 | 2.8 | 105 |
Experimental Protocols
The following are generalized protocols for the covalent attachment of this compound to polymers containing hydroxyl or amine groups. Note: These are starting-point protocols and may require optimization based on the specific polymer, solvent system, and desired degree of functionalization.
Protocol 1: Esterification of a Hydroxyl-Containing Polymer
This protocol describes the coupling of the carboxylic acid to a polymer with pendant hydroxyl groups (e.g., Poly(vinyl alcohol), Poly(2-hydroxyethyl methacrylate)) via an ester linkage, using a carbodiimide coupling agent.
Materials:
-
Hydroxyl-containing polymer
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Methanol (for precipitation)
-
Dialysis tubing (if applicable)
Procedure:
-
Polymer Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-containing polymer in the chosen anhydrous solvent (DCM or DMF).
-
Reagent Addition: To the stirred polymer solution, add this compound (1.2 equivalents per hydroxyl group to be functionalized), DCC or EDCI (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The formation of a white precipitate (dicyclohexylurea, if DCC is used) may be observed.
-
Work-up and Purification:
-
If DCC was used, filter off the dicyclohexylurea precipitate and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the functionalized polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration or centrifugation.
-
Repeat the dissolution and precipitation steps two more times to ensure the removal of unreacted starting materials and coupling agents.
-
Alternatively, for water-soluble byproducts (from EDCI), the polymer can be purified by dialysis against an appropriate solvent.
-
-
Drying: Dry the purified polymer under vacuum at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Amidation of an Amine-Containing Polymer
This protocol details the formation of an amide bond between the carboxylic acid and a polymer with primary or secondary amine groups (e.g., Poly(allylamine), Poly(ethyleneimine)).
Materials:
-
Amine-containing polymer
-
This compound
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or similar amide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Methanol (for precipitation)
Procedure:
-
Reagent Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents per amine group to be functionalized) and HATU (1.2 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 eq.) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Polymer Addition: Separately, dissolve the amine-containing polymer in a minimal amount of anhydrous DMF. Add this polymer solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Purification:
-
Precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of a suitable non-solvent (e.g., diethyl ether or methanol) with vigorous stirring.
-
Collect the polymer precipitate by filtration or centrifugation.
-
Wash the collected polymer extensively with the precipitation solvent to remove unreacted reagents and byproducts.
-
Repeat the dissolution (in DMF) and precipitation steps as necessary for complete purification.
-
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Characterization of Functionalized Polymers
Successful functionalization and the resulting changes in polymer properties should be confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm covalent bond formation. | Appearance of a new ester (~1735 cm⁻¹) or amide (~1650 cm⁻¹) carbonyl peak. Decrease in the intensity of the broad O-H or N-H stretching band of the parent polymer. |
| NMR Spectroscopy (¹H and ¹³C) | Quantify the degree of functionalization. | Appearance of new peaks corresponding to the propyl and bicyclohexyl protons/carbons. Integration of these new peaks relative to characteristic peaks of the polymer backbone can be used to calculate the degree of substitution. |
| Gel Permeation Chromatography (GPC) | Assess changes in molecular weight and distribution. | An increase in the average molecular weight (Mn and Mw) corresponding to the mass of the attached side chains. Polydispersity Index (PDI) should remain relatively unchanged if no chain scission or cross-linking occurs. |
| Differential Scanning Calorimetry (DSC) | Determine thermal transitions. | An increase in the glass transition temperature (Tg) with increasing functionalization. If liquid crystalline behavior is induced, new phase transition peaks (e.g., smectic-to-nematic, nematic-to-isotropic) may be observed. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | An increase in the onset temperature of thermal degradation. |
| Contact Angle Goniometry | Measure surface hydrophobicity. | An increase in the water contact angle on polymer films, indicating a more hydrophobic surface. |
Visualizations
Caption: General experimental workflow.
Caption: Cause-and-effect of functionalization.
References
Application Notes and Protocols for the Scale-up Synthesis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the manufacturing of liquid crystals and other advanced materials.[1] The protocol herein details a robust and scalable multi-step synthesis, commencing with the preparation of a 4-propyl-4'-bromobiphenyl precursor, followed by a stereoselective hydrogenation to establish the trans,trans-bicyclohexyl core, and concluding with a carboxylation reaction to yield the final product. Detailed experimental procedures, data tables for easy comparison of key parameters, and process flow diagrams are included to facilitate successful implementation in a research or industrial setting.
Introduction
This compound is a crucial building block in the synthesis of high-performance liquid crystal materials. Its rigid bicyclohexyl core, appended with a flexible propyl chain and a polar carboxylic acid group, imparts desirable properties such as high clearing points and low viscosity to liquid crystal mixtures. The stereochemistry of the molecule is critical for its application, with the trans,trans isomer being the most desirable for achieving the required mesomorphic properties.
This application note outlines a scalable synthetic route designed to produce high-purity this compound. The described methodology is intended for researchers, scientists, and professionals in the fields of drug development and materials science.
Synthetic Strategy
The overall synthetic strategy is a three-step process, designed for scalability and control over stereochemistry:
Step 1: Synthesis of 4-Bromo-4'-propylbiphenyl. This precursor is synthesized via a Suzuki-Miyaura coupling reaction, which offers high yields and functional group tolerance.
Step 2: Catalytic Hydrogenation. The biphenyl core is stereoselectively hydrogenated to the corresponding trans,trans-bicyclohexyl structure. This is a critical step that establishes the required stereochemistry.
Step 3: Carboxylation. The final carboxylic acid functionality is introduced via a Grignard reaction followed by quenching with solid carbon dioxide (dry ice).
Experimental Protocols
Step 1: Synthesis of 4-Bromo-4'-propylbiphenyl
This procedure utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g product) | Moles |
| 4-Bromophenylboronic acid | 200.92 | 73.0 g | 0.363 |
| 1-Bromo-4-propylbenzene | 199.09 | 72.3 g | 0.363 |
| Palladium(II) acetate | 224.50 | 0.82 g | 0.0036 |
| Triphenylphosphine | 262.29 | 1.90 g | 0.0072 |
| Potassium carbonate | 138.21 | 100.4 g | 0.726 |
| Toluene | - | 1.5 L | - |
| Water | - | 500 mL | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the 5 L flask, add 4-bromophenylboronic acid, 1-bromo-4-propylbenzene, and potassium carbonate.
-
Add toluene and water to the flask.
-
De-gas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with water (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield 4-bromo-4'-propylbiphenyl as a white solid.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 85-95% |
| Purity (by GC) | >98% |
Step 2: Catalytic Hydrogenation to trans,trans-4-Propyl-(1,1'-bicyclohexyl)bromide
This step is crucial for establishing the desired trans,trans stereochemistry.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g starting material) | Moles |
| 4-Bromo-4'-propylbiphenyl | 275.18 | 100 g | 0.363 |
| Rhodium on alumina (5%) | - | 10 g | - |
| Glacial acetic acid | 60.05 | 1 L | - |
| Hexane | - | 500 mL | - |
Equipment:
-
High-pressure autoclave (e.g., Parr reactor)
-
Mechanical stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charge the autoclave with 4-bromo-4'-propylbiphenyl and rhodium on alumina catalyst.
-
Add glacial acetic acid as the solvent.
-
Seal the autoclave and purge with nitrogen three times.
-
Pressurize the reactor with hydrogen to 100 atm.
-
Heat the mixture to 100 °C with vigorous stirring. Maintain the hydrogen pressure and temperature for 24 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in hexane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. The product is a mixture of stereoisomers, with the trans,trans isomer being the major component. Further purification can be achieved by fractional crystallization from ethanol.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 70-80% |
| Diastereomeric Ratio (trans,trans) | >90% |
Step 3: Carboxylation to this compound
The final step involves the formation of a Grignard reagent and its reaction with carbon dioxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g starting material) | Moles |
| trans,trans-4-Propyl-(1,1'-bicyclohexyl)bromide | 287.28 | 100 g | 0.348 |
| Magnesium turnings | 24.31 | 9.3 g | 0.383 |
| Anhydrous tetrahydrofuran (THF) | - | 1 L | - |
| Iodine | 253.81 | a few crystals | - |
| Solid carbon dioxide (dry ice) | 44.01 | ~500 g | - |
| Hydrochloric acid (3 M) | - | As needed | - |
| Diethyl ether | - | 1 L | - |
Equipment:
-
2 L three-necked round-bottom flask (flame-dried)
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Mechanical stirrer
-
Large beaker or insulated container for dry ice
Procedure:
-
Place the magnesium turnings in the flame-dried flask. Add a crystal of iodine.
-
Assemble the apparatus and flush with dry nitrogen.
-
Add anhydrous THF to the flask.
-
Dissolve the trans,trans-4-propyl-(1,1'-bicyclohexyl)bromide in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
In a separate large container, crush the dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding 3 M hydrochloric acid until the solid dissolves and the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 300 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as heptane or a toluene/heptane mixture to yield the final product as a white crystalline solid.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 60-75% |
| Purity (by HPLC) | >99% |
Process Visualization
Caption: Overall workflow for the synthesis of the target molecule.
Logical Relationships of Key Steps
Caption: Logical flow of the key synthetic transformations.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity this compound. The three-step sequence is well-defined, employing established and scalable chemical transformations. The provided data and visualizations are intended to guide researchers and production chemists in the successful synthesis of this important liquid crystal intermediate. Careful control of reaction conditions, particularly during the hydrogenation and Grignard reaction steps, is essential for achieving high yields and the desired product quality.
References
Application Notes and Protocols: trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid as a Rigid Core for Bent-Core Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid as a rigid core for bent-core liquid crystals is a novel research avenue. The following notes and protocols are based on established principles in the field of bent-core liquid crystals and are intended to serve as a foundational guide for exploration. The quantitative data presented is illustrative and based on typical values for related compounds.
Introduction
Bent-core liquid crystals (BCLC), often referred to as "banana" liquid crystals, are a fascinating class of mesogenic materials that exhibit unique and complex self-assembly behaviors, including the formation of polar and chiral superstructures from achiral molecules. The molecular architecture of BCLCs is characterized by a central angular core unit, which is crucial in dictating the mesophase properties. This compound presents a compelling candidate as a non-aromatic, rigid core unit for the design of novel BCLCs. Its saturated bicyclohexyl structure is anticipated to impart high thermal stability and low viscosity, desirable properties for advanced liquid crystal materials.[1] This document outlines the potential application of this compound as a central core and provides hypothetical protocols for the synthesis and characterization of resulting bent-core mesogens.
Proposed Molecular Design and Rationale
The rigid, bent geometry of the bicyclohexyl carboxylic acid can be exploited by attaching two mesogenic "wing" units to the carboxylic acid and the propyl-substituted cyclohexyl ring. A general synthetic strategy would involve the esterification of a central bent core, derived from or incorporating the title compound, with appropriate side arms.
A hypothetical bent-core molecule incorporating the this compound core is presented below. The "wings" (Ar-X-R) would typically consist of aromatic rings (Ar) with linking groups (X) and terminal alkyl/alkoxy chains (R).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
Experimental Workflow Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired trans,trans-isomer. A common and effective strategy involves the synthesis of the nitrile precursor, (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-carbonitrile, followed by its hydrolysis to the final carboxylic acid product.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: A widely employed method is the hydrolysis of the corresponding nitrile, (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-carbonitrile. This precursor route is favored due to the accessibility of starting materials and the generally good yields achievable for the hydrolysis step.
Q2: Why is achieving the trans,trans stereochemistry crucial?
A2: The stereochemistry of the molecule is critical for its application in liquid crystal displays. The linear shape of the trans,trans-isomer allows for the necessary molecular alignment and packing to achieve the desired liquid crystalline properties. Impurities such as the cis-isomer can disrupt this ordering, leading to a decreased performance of the final product.
Q3: What are the typical purity levels for this compound?
A3: For applications in liquid crystals and pharmaceuticals, a high purity of ≥99% is generally required.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis.
Caption: Troubleshooting logic for common synthesis issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete hydrolysis of the nitrile precursor. | Increase reaction time, temperature, or the concentration of the acid/base catalyst. Monitor the reaction progress using techniques like TLC or GC. |
| Loss of product during workup and purification. | Optimize the extraction and recrystallization solvents and procedures to minimize loss. | |
| Purity of the starting nitrile precursor is low. | Purify the nitrile precursor before hydrolysis. | |
| Presence of Amide Intermediate | Incomplete hydrolysis. The hydrolysis of nitriles proceeds through an amide intermediate. | Prolong the reaction time or increase the temperature to drive the reaction to completion. Stronger acidic or basic conditions might be necessary. |
| Presence of cis-Isomer | The nitrile precursor contained the cis-isomer. | Purify the nitrile precursor to remove the cis-isomer before hydrolysis. Alternatively, develop a purification strategy for the final carboxylic acid, such as fractional crystallization, which can be challenging. A method for separating trans-isomers from cis-isomers by selective crystallization has been reported for similar compounds.[1] |
| Reaction Stalls or is Sluggish | Steric hindrance around the nitrile group can slow down the hydrolysis. | For sterically hindered nitriles, consider using harsher reaction conditions (e.g., concentrated acids at high temperatures) or specialized catalysts. |
| Poor solubility of the nitrile precursor in the reaction medium. | Select a co-solvent system that improves the solubility of the starting material while being compatible with the hydrolysis conditions. |
Experimental Protocols
Step 1: Synthesis of (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-carbonitrile
Step 2: Hydrolysis of (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-carbonitrile
The hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions. Below is a general protocol based on the hydrolysis of a similar compound, which can be adapted and optimized.
Alkaline Hydrolysis (Example based on a similar procedure)
This protocol is adapted from the partial hydrolysis of a benzonitrile derivative and may require optimization for the complete hydrolysis to the carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-carbonitrile in ethanol.
-
Addition of Base: Slowly add potassium hydroxide (KOH) pellets to the stirred solution. Continue stirring until the KOH is fully dissolved.
-
Hydrolysis: Add water to the reaction mixture and heat to reflux. For the partial hydrolysis to the amide, a reaction time of approximately 12 hours has been reported. For complete hydrolysis to the carboxylic acid, a longer reaction time and potentially a higher concentration of KOH may be necessary.
-
Workup:
-
After cooling to room temperature, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylate salt to form the free carboxylic acid.
-
The precipitated carboxylic acid is then collected by vacuum filtration.
-
The crude product is washed with cold water to remove any remaining salts.
-
-
Purification: The crude carboxylic acid is purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to achieve the desired purity.
Table of Reaction Conditions (Based on a similar partial hydrolysis)
| Parameter | Value/Condition |
| Starting Material | 4-(trans-4-pentylcyclohexyl)-benzonitrile (example) |
| Reagent | Potassium Hydroxide (KOH) |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | ~12 hours (for amide formation, may need longer for acid) |
| Reported Yield | 88% (for the amide) |
Note: This protocol should be considered a starting point. The optimal conditions for the hydrolysis of (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-carbonitrile may vary. It is crucial to monitor the reaction progress to determine the ideal reaction time and conditions.
Data Presentation
Table of Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₈O₂ |
| Molecular Weight | 252.39 g/mol |
| CAS Number | 65355-32-0 |
| Appearance | White crystalline powder |
| Purity (Typical) | ≥99% |
References
Technical Support Center: Purification of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid via recrystallization.
Troubleshooting Guide
Q1: My compound is not dissolving in the hot solvent.
Possible Causes:
-
Insufficient Solvent: The volume of the solvent may be too low to dissolve the amount of crude product.
-
Inappropriate Solvent: The chosen solvent may not have the appropriate polarity to dissolve the compound, even at elevated temperatures. "this compound" is a largely non-polar molecule with a polar carboxylic acid group.
-
Insoluble Impurities: The crude material may contain insoluble impurities.
Solutions:
-
Add More Solvent: Gradually add small portions of the hot solvent until the compound dissolves. Be careful not to add a large excess, as this will reduce the final yield.
-
Change Solvent: If the compound remains insoluble even with a significant amount of hot solvent, a different solvent or a solvent mixture may be necessary. Refer to the solvent selection table below. For this specific compound, a mixture of a non-polar solvent like n-heptane and a more polar solvent like ethanol has been shown to be effective for similar molecules.[1]
-
Hot Filtration: If you suspect insoluble impurities, perform a hot filtration to remove them before allowing the solution to cool.
Q2: No crystals are forming after the solution has cooled.
Possible Causes:
-
Too Much Solvent: An excessive amount of solvent was used, and the solution is not supersaturated upon cooling.
-
Supersaturation without Nucleation: The solution is supersaturated, but crystal nucleation has not been initiated.
-
Compound is Too Soluble: The compound is too soluble in the chosen solvent, even at low temperatures.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound ("seed crystal") to the solution to initiate crystallization.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Change Solvent System: If the compound remains in solution, a different solvent in which the compound is less soluble at cold temperatures is required.
Q3: The compound "oiled out" instead of forming crystals.
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.
Possible Causes:
-
Solution Cooled Too Quickly: Rapid cooling can cause the compound to separate as a supercooled liquid.
-
High Concentration of Impurities: Impurities can depress the melting point of the compound, causing it to melt in the hot solvent.
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound. The melting point of this compound is 200°C.
Solutions:
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Add More Solvent: Oiling out can sometimes be caused by the solution being too concentrated. Add more hot solvent to fully dissolve the oil, then cool slowly.
-
Change Solvent: Select a solvent with a lower boiling point or a different polarity.
Q4: The recrystallized product is colored, but the pure compound should be white.
Possible Causes:
-
Colored Impurities: The crude material contains colored impurities that are soluble in the recrystallization solvent.
Solutions:
-
Use Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of the desired product. Perform a hot filtration to remove the carbon before cooling.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Finding the ideal solvent often requires some experimentation. Based on the structure of the molecule (a large, non-polar bicyclohexyl group and a polar carboxylic acid), a mixed solvent system is often effective. A good starting point is a mixture of a non-polar solvent like n-heptane, in which the compound is likely soluble when hot, and a more polar solvent like ethanol, which can help dissolve the carboxylic acid portion. A patent for a similar compound, trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, successfully used a 1:4 mixture of n-heptane/ethanol.[1]
Q2: How do I perform a small-scale solvent test?
Place a small amount of your crude compound (about 20-30 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently and observe if the compound dissolves. Then, cool the test tube to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
Q3: What is the expected yield for this recrystallization?
A successful recrystallization will result in a yield of less than 100% because some of the compound will remain dissolved in the cold mother liquor. A typical yield can range from 70-90%, but this is highly dependent on the purity of the starting material and the specific conditions of the recrystallization. For a similar compound, a yield of 72% was reported after three recrystallizations.[1]
Q4: How can I be sure my final product is pure?
The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp melting point at the known literature value (200°C for this compound). Impurities will typically cause the melting point to be lower and broader.
-
Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and purity of the compound.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of this compound
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (Hot) | Expected Solubility (Cold) | Notes |
| n-Heptane | Non-polar | 98 | High | Low | Good for dissolving the non-polar bicyclohexyl portion. Often used in a mixed solvent system. |
| Ethanol | Polar | 78 | Moderate to High | Low to Moderate | Good for dissolving the carboxylic acid group. Can be used in a mixed solvent system with a non-polar solvent. |
| Methanol | Polar | 65 | Sparingly soluble | Low | The compound is sparingly soluble in methanol.[2] May be suitable if the compound is highly impure. |
| Chloroform | Intermediate | 61 | Sparingly soluble | Low | The compound is sparingly soluble in chloroform.[2] |
| Toluene | Non-polar | 111 | High | Low | High boiling point can be a disadvantage. |
| Acetone | Polar Aprotic | 56 | Moderate to High | Moderate | May be too good of a solvent, leading to low recovery. |
| Water | Very Polar | 100 | Insoluble | Insoluble | Not a suitable solvent due to the large non-polar structure. |
| n-Heptane/Ethanol | Mixed | Variable | High | Low | A promising mixed solvent system. A 1:4 ratio was effective for a similar compound.[1] |
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol is based on a procedure for a structurally similar compound and should be optimized for your specific experimental conditions.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude "this compound". For every 1 gram of crude material, start by adding approximately 10-15 mL of a pre-mixed 1:4 (v/v) n-heptane/ethanol solvent mixture.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more of the solvent mixture in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
(Optional) Hot Filtration: If any insoluble impurities remain in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point and, if desired, perform other analytical techniques (TLC, NMR) to assess the purity of the final product.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Solubility of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Welcome to the technical support center for trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS: 65355-32-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the solubility characteristics of this unique molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction: Understanding the Molecule
This compound is a specialized organic compound characterized by a rigid bicyclohexyl core and a polar carboxylic acid functional group.[1] This bifunctional nature—a large, nonpolar aliphatic structure combined with a polar, hydrogen-bonding group—governs its solubility, presenting unique challenges and considerations in solvent selection for synthesis, purification, and analysis. As a white crystalline solid with a high melting point of approximately 200°C, significant solvent-solute interactions are necessary to overcome its crystal lattice energy.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: Based on available data and its chemical structure, the compound is sparingly soluble in polar protic solvents like methanol and soluble in chlorinated solvents like chloroform. It is expected to have poor solubility in water and nonpolar alkanes but may show increased solubility in moderately polar aprotic solvents or solvent mixtures.
Q2: Why is this compound poorly soluble in water despite having a carboxylic acid group?
A2: The molecule possesses a large, hydrophobic bicyclohexylpropyl substituent (a C15 aliphatic tail). While the carboxylic acid group can engage in hydrogen bonding with water, the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the large nonpolar part is significant, leading to overall poor aqueous solubility.[4] Generally, for carboxylic acids, aqueous solubility decreases as the carbon chain length increases.[4]
Q3: Is the compound soluble in aqueous base?
A3: Yes. Like most carboxylic acids, it will deprotonate in an aqueous basic solution (e.g., 5% NaOH or 5% NaHCO3) to form a carboxylate salt. This ionic salt is significantly more polar than the neutral acid, rendering it soluble in water. This property is often exploited for extraction and purification.
Q4: What solvents are recommended for analytical techniques like HPLC and NMR?
A4: For HPLC, a mobile phase consisting of a mixture of acetonitrile or methanol with water (often with a pH modifier like formic or acetic acid) is a common starting point. For NMR, deuterated chloroform (CDCl3) is a good choice, given the compound's known solubility in chloroform. Deuterated methanol (CD3OD) could also be used, but solubility may be limited.
Solubility Data: A Qualitative Overview
Quantitative solubility data for this specific molecule is not widely published. However, based on its structure and information from related compounds, we can construct a qualitative guide for solvent selection.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Heptane | Poor to Very Poor | The large nonpolar bicyclohexyl group has affinity for these solvents, but the polar carboxylic acid group, which can form strong intermolecular hydrogen bonds, hinders dissolution. |
| Polar Aprotic | THF, Dichloromethane | Moderate to Good | These solvents can interact with the nonpolar part of the molecule while also solvating the carboxylic acid group to some extent without forming a strong hydrogen-bonding network themselves. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Moderate | These solvents can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid. However, the large nonpolar tail limits solubility. Solubility is likely to improve with increased temperature. A patent for a similar compound mentions recrystallization from a heptane/ethanol mixture, indicating solubility in this solvent class.[5] |
| Chlorinated | Chloroform | Good | Chloroform is a good solvent for many carboxylic acids. It can form weak hydrogen bonds with the carboxylic acid proton, effectively solvating the molecule. |
| Aromatic | Toluene | Moderate | Toluene can engage in van der Waals interactions with the bicyclohexyl rings. Its moderate polarity can accommodate the carboxylic acid group to some extent, especially at elevated temperatures. |
| Highly Polar | Water, Acetonitrile | Very Poor (Water) , Poor to Sparingly Soluble (Acetonitrile) | The molecule is predominantly nonpolar, making it immiscible with water. Acetonitrile is highly polar and a weak hydrogen bond acceptor, making it a relatively poor solvent for this compound on its own. |
Troubleshooting Guides
Here we address specific issues you may encounter during your experiments.
Issue 1: Difficulty Dissolving the Compound for Reaction or Analysis
Scenario: "I am trying to set up a reaction and my compound will not fully dissolve in my chosen solvent, even with heating."
Root Cause Analysis: This issue typically stems from a mismatch between the solvent's polarity and the compound's bifunctional nature, or from insufficient energy to break the crystal lattice.
Troubleshooting Workflow:
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 65355-32-0 [chemicalbook.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 4'-propyl-biphenyl-4-carboxylic acid. This process involves the reduction of the two aromatic rings to cyclohexane rings.
Q2: What are the primary impurities encountered in this synthesis?
The most common impurities can be categorized as follows:
-
Geometric Isomers: The cis-isomer of 4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid is the most significant impurity. The hydrogenation process naturally yields a mixture of cis and trans isomers.
-
Incompletely Hydrogenated Intermediates: If the hydrogenation reaction is not driven to completion, intermediates with one aromatic and one saturated ring may be present. An example is 4'-propyl-cyclohexylphenyl-4-carboxylic acid.
-
Unreacted Starting Material: Residual 4'-propyl-biphenyl-4-carboxylic acid can remain if the reaction conditions are not optimal.
-
Solvent and Catalyst Residues: Trace amounts of the solvent used for the reaction and purification, as well as residues from the hydrogenation catalyst (e.g., platinum, rhodium), can also be present.
Q3: Why is the presence of the cis-isomer a concern?
For applications in liquid crystal displays and as pharmaceutical intermediates, the specific stereochemistry of the trans-isomer is crucial for its function. The presence of the cis-isomer can disrupt the desired molecular packing and physical properties of the final product.
Q4: What analytical techniques are recommended for purity assessment?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for determining the purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for differentiating and quantifying the cis and trans isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired trans-Isomer
Symptoms:
-
The ratio of trans to cis isomer is lower than expected (e.g., below 4:1).
-
Significant amounts of the cis-isomer are detected by HPLC or NMR analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Catalyst: The choice of hydrogenation catalyst and its support significantly influences the stereoselectivity. | Experiment with different catalysts (e.g., Rh/C, Pt/C, Ru/C) and supports (e.g., alumina, carbon). The catalyst's activity and selectivity can be affected by its preparation method and age. |
| Incorrect Reaction Temperature or Pressure: Hydrogenation is sensitive to temperature and pressure. | Optimize the reaction temperature and hydrogen pressure. Higher temperatures can sometimes favor the formation of the thermodynamically more stable trans-isomer, but may also lead to side reactions. |
| Insufficient Reaction Time: The isomerization from the initially formed cis-isomer to the more stable trans-isomer may require longer reaction times. | Increase the reaction time and monitor the isomer ratio at different time points to determine the optimal duration. |
| Solvent Effects: The polarity of the solvent can influence the course of the hydrogenation. | Screen different solvents. Protic solvents like acetic acid or ethanol are commonly used. |
Issue 2: Presence of Incompletely Hydrogenated Impurities
Symptoms:
-
Peaks corresponding to 4'-propyl-cyclohexylphenyl-4-carboxylic acid or the starting material are observed in the HPLC or GC-MS analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation: The catalyst may have lost its activity due to poisoning by impurities in the starting material or solvent. | Ensure the purity of the starting material and solvents. Consider using a fresh batch of catalyst or increasing the catalyst loading. |
| Insufficient Hydrogen Pressure: The pressure may not be high enough to drive the reaction to completion. | Increase the hydrogen pressure within the safe limits of the reactor. |
| Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature. | Increase the reaction time and/or temperature and monitor the reaction progress by taking aliquots for analysis. |
| Poor Mass Transfer: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen. | Ensure vigorous and efficient stirring throughout the reaction. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on typical hydrogenation procedures for similar compounds.
Materials:
-
4'-propyl-biphenyl-4-carboxylic acid
-
5% Rhodium on carbon (Rh/C) catalyst
-
Glacial acetic acid (solvent)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve 4'-propyl-biphenyl-4-carboxylic acid in glacial acetic acid (e.g., 10-20 mL of solvent per gram of substrate).
-
Add the 5% Rh/C catalyst (e.g., 5-10 wt% relative to the starting material).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for a specified time (e.g., 6-24 hours), monitoring the hydrogen uptake.
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After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
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The crude product can be isolated by removing the solvent under reduced pressure.
-
The product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, acetone), to enrich the trans-isomer.
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Elution Order: The less polar trans-isomer will typically have a longer retention time than the cis-isomer. The aromatic starting material and intermediates will have significantly different retention times.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Carboxylic acids are often derivatized (e.g., silylation) to improve their volatility for GC analysis.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) is used to separate the components.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. The fragmentation patterns can help in identifying the different isomers and impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane rings can be used to distinguish between the cis and trans isomers. The axial and equatorial protons will have distinct signals.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane rings will also differ between the cis and trans isomers.
Data Presentation
Table 1: Typical Impurities and their Identification
| Impurity | Chemical Structure | Identification Method | Expected Observations |
| cis-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid | Isomer of the final product | HPLC, GC-MS, NMR | Different retention time in HPLC/GC; distinct chemical shifts in NMR. |
| 4'-propyl-cyclohexylphenyl-4-carboxylic acid | Incompletely hydrogenated intermediate | HPLC, GC-MS, NMR | Presence of aromatic signals in NMR; characteristic mass spectrum. |
| 4'-propyl-biphenyl-4-carboxylic acid | Unreacted starting material | HPLC, GC-MS, NMR | Strong aromatic signals in NMR; distinct retention time. |
Visualizations
Caption: Synthesis pathway and common impurities.
Caption: Troubleshooting workflow for synthesis.
Technical Support Center: Optimizing Reaction Conditions for trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid and its derivatives. This compound is a valuable intermediate in the synthesis of liquid crystals and other advanced materials.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the catalytic hydrogenation of the corresponding aromatic precursor, 4'-propyl-biphenyl-4-carboxylic acid. This reaction saturates the aromatic rings to form the desired bicyclohexyl structure. The key challenge in this synthesis is achieving a high yield of the trans,trans-isomer, which is crucial for its applications in liquid crystals.
Q2: How can I monitor the progress of the hydrogenation reaction?
A2: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A more detailed analysis can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of the product and any intermediates or byproducts.[3]
Q3: What are the critical parameters to control for achieving high stereoselectivity (high trans-isomer content)?
A3: The choice of catalyst, solvent, reaction temperature, and hydrogen pressure are all critical. For instance, palladium-based catalysts are often used to preferentially form the trans-isomer. The reaction temperature and pressure should be carefully optimized to maximize the formation of the desired isomer while minimizing side reactions.
Q4: How can I purify the final product to obtain high-purity this compound?
A4: Purification is typically achieved through recrystallization from a suitable solvent. The choice of solvent is critical for selectively crystallizing the trans-isomer. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and GC-MS should be used to confirm the purity and isomeric ratio of the final product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature- Presence of catalyst poisons | - Use a fresh, active catalyst.- Ensure the system is properly sealed and pressurized with hydrogen.- Gradually increase the reaction temperature within the recommended range.- Ensure all reagents and solvents are pure and free from potential catalyst poisons like sulfur compounds. |
| Low yield of the desired trans,trans-isomer | - Suboptimal catalyst choice- Incorrect solvent- Non-ideal reaction temperature or pressure | - Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C).[4][5]- Experiment with different solvents (e.g., acetic acid, ethanol, or a mixture).[6][7]- Systematically vary the temperature and pressure to find the optimal conditions for trans-isomer formation. |
| Formation of significant side products (e.g., partially hydrogenated intermediates, dealkylation products) | - Overly harsh reaction conditions- Catalyst promoting side reactions | - Reduce the reaction temperature and/or pressure.- Switch to a more selective catalyst.- Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction. |
| Difficulty in separating cis and trans isomers | - Similar solubility of isomers in the chosen recrystallization solvent | - Experiment with a variety of solvents or solvent mixtures for recrystallization.- Consider chromatographic separation techniques if recrystallization is ineffective. |
Data Presentation
Table 1: Effect of Catalyst on the Hydrogenation of Biphenyl Derivatives
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product Distribution/Yield | Reference |
| Biphenyl | 5% Rh/C | Supercritical CO₂ | 50 | 100 (CO₂) + 40 (H₂) | ~100% Bicyclohexyl | [4] |
| Biphenyl | 5% Ru/C | Supercritical CO₂ | 50 | 100 (CO₂) + 40 (H₂) | ~100% Bicyclohexyl | [4] |
| Biphenyl | Skeletal Ni | Tetrahydrofuran | 70 | 10 | 99.4% Cyclohexylbenzene | [8] |
| 4'-Ethyl-biphenyl-4-carboxylic acid | 10% Pd/C | Acetic Acid | 150 | 10 | >99% 4'-Ethyl-bicyclohexyl-4-carboxylic acid (trans/cis = 82/18) | [9] |
| Biphenol | Pd/C (commercial) | Not specified | 165 | 8 | Varied product distribution | [10] |
Table 2: Influence of Solvent on Hydrogenation Reactions
| Substrate | Catalyst | Solvent | Key Observation | Reference |
| Acetophenone | Pd/S-DVB | Methanol, 2-Propanol | Highest conversion rates observed. | [6] |
| Acetophenone | Pd/S-DVB | Water | Lower conversion compared to alcohols. | [6] |
| Cinnamaldehyde | 5% Pd/C | Pyridine, 4-Methylpyridine | Changed selectivity towards cinnamyl alcohol. | [11] |
| Nitrobenzene | Pd/TiO₂ | Protic Solvents | Higher conversion and aniline production compared to aprotic solvents. | [12] |
Experimental Protocols
General Protocol for the Hydrogenation of 4'-Propyl-biphenyl-4-carboxylic Acid
This protocol is a general guideline. Researchers should optimize the conditions for their specific setup and desired outcome.
1. Materials:
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4'-Propyl-biphenyl-4-carboxylic acid
-
Catalyst (e.g., 10% Pd/C)
-
Solvent (e.g., Glacial Acetic Acid)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus (e.g., Parr hydrogenator)
2. Procedure:
-
In a suitable reaction vessel, combine 4'-propyl-biphenyl-4-carboxylic acid and the chosen solvent.
-
Add the hydrogenation catalyst to the mixture. The catalyst loading should be optimized, typically ranging from 5 to 10 mol% relative to the substrate.
-
Seal the reaction vessel and purge the system with an inert gas to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
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Heat the reaction mixture to the target temperature with vigorous stirring.
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
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Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
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Filter the reaction mixture to remove the catalyst.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent to isolate the trans-isomer.
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Characterize the final product using techniques like NMR, IR, and MS to confirm its structure and purity.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of solvent in the hydrogenation of acetophenone catalyzed by Pd/S-DVB - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. canaanchem.com [canaanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids
Welcome to the technical support center for the synthesis of trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids and why are they important?
A1: These are organic compounds featuring a bicyclohexyl core structure with an alkyl group and a carboxylic acid group in a specific trans stereochemical arrangement.[1] They are crucial intermediates in the manufacturing of advanced materials, particularly liquid crystals used in displays, due to their ability to impart desirable properties like low viscosity and high phase transition temperatures.[2] They also serve as building blocks in pharmaceutical research for the development of new drugs.
Q2: What is the most common synthetic route to prepare these compounds?
A2: The most prevalent method is the catalytic hydrogenation of the corresponding 4'-alkyl-(1,1'-biphenyl)-4-carboxylic acid or its ester derivative.[3] This reaction reduces the aromatic biphenyl core to the saturated bicyclohexyl structure.[4] The choice of catalyst and reaction conditions is critical for achieving high yield and the desired trans,trans stereoisomer.
Q3: Why is achieving the trans stereochemistry so critical?
A3: The specific trans configuration is essential for the molecule's intended function, particularly in liquid crystal applications, where molecular shape dictates the material's physical properties. Impurities, including the cis stereoisomer, can disrupt the delicate molecular ordering, leading to reduced performance, such as a narrower operating temperature range and lower contrast ratios in displays. In pharmaceutical applications, different stereoisomers can have vastly different biological activities or toxicities.
Q4: What are the primary challenges in this synthesis?
A4: The main challenges include:
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Stereocontrol: Achieving a high ratio of the desired trans,trans isomer over other stereoisomers (cis,trans or cis,cis).[5]
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Purity: Obtaining high chemical purity (often >99%) is mandatory for most applications and requires rigorous purification to remove isomers and reaction by-products.
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Yield Optimization: Maximizing the yield of the hydrogenation and subsequent steps is crucial for both laboratory-scale research and industrial production.[6]
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Catalyst Handling: Efficiently removing the hydrogenation catalyst post-reaction can be challenging and is critical to prevent product contamination.
Troubleshooting Guide
Issue 1: Poor Stereoselectivity (Low trans/cis Ratio)
Q: My final product has a high percentage of the cis isomer. How can I increase the yield of the trans isomer?
A: Achieving high trans selectivity is primarily influenced by the catalytic hydrogenation conditions. The trans configuration is generally favored due to steric hindrance between the alkyl and carboxyl groups.[3]
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Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are commonly used. Experimenting with different metal catalysts like Rhodium or Ruthenium may influence stereoselectivity.[4][7]
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Reaction Temperature & Pressure: Lowering the hydrogen pressure may favor the formation of the trans isomer. A patent suggests that hydrogenation under 2 MPa or less in the presence of a palladium catalyst preferentially yields the trans form.[5] Varying the temperature can also impact the isomer ratio; systematic optimization is recommended. For example, one synthesis of 4'-ethyl-bicyclohexyl-4-carboxylic acid showed a cis/trans ratio of 18/82 at 125°C, which changed to 73/27 at 160°C under specific conditions.[5]
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Isomerization: It may be possible to isomerize the cis product to the more stable trans product under specific conditions, although this would require an additional process step.
Issue 2: Low Yield in the Hydrogenation Step
Q: The conversion of my biphenyl starting material is low, or I am losing significant product during workup. What are the likely causes and solutions?
A: Low yields can stem from catalyst issues, suboptimal reaction conditions, or problems during product isolation.
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Catalyst Activity: Ensure the catalyst is fresh and active. If using a recycled catalyst, its activity may be diminished. The catalyst loading is also a critical parameter to optimize.
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Reaction Conditions: Inadequate hydrogen pressure or temperature can lead to incomplete reactions. Ensure the reaction vessel is properly sealed and pressurized. The solvent choice can also play a role; supercritical CO2 has been shown to enhance mass transfer and lead to yields greater than 99% in some biphenyl hydrogenations.[4]
-
Purity of Starting Material: Impurities in the biphenyl starting material can poison the catalyst, reducing its effectiveness.
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Workup Losses: Ensure complete extraction of the product after the reaction. Carboxylic acids can be tricky to extract; adjust the pH of the aqueous layer to be at least 2-3 units below the pKa of the acid to ensure it is fully protonated and soluble in the organic phase.[8]
dot
Caption: Troubleshooting workflow for low hydrogenation yield.
Issue 3: Difficulty in Purifying the Final Carboxylic Acid Product
Q: My final product is difficult to crystallize and contains persistent impurities. What purification strategies are most effective?
A: Purifying these compounds to >99% purity requires careful technique, often involving a combination of acid-base extraction and recrystallization.[8]
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Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or basic impurities.[8] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaOH or NaHCO3 solution). The carboxylate salt will move to the aqueous layer. This layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be filtered or extracted back into an organic solvent.[8]
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Recrystallization: This is the final step to remove minor impurities, including stereoisomers. Choosing the right solvent system is critical. A good solvent will dissolve the compound when hot but not when cold. Common solvents to try include toluene, heptane, or mixtures like toluene/petroleum ether or alcohol/water.[8] Multiple recrystallizations may be necessary to achieve the desired purity.
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Derivative Formation: For very difficult purifications, the acid can be converted to its methyl or ethyl ester, which may be easier to purify by distillation or chromatography.[8] The purified ester is then hydrolyzed back to the carboxylic acid.[8]
Data Presentation
Table 1: Comparison of Catalysts for Biphenyl Hydrogenation
| Catalyst | Support | Temperature (°C) | H2 Pressure (MPa) | Time (min) | BP Conversion (%) | Product Yield (%) | Reference |
| 20% Ni | SiO₂ | 200 | 3 | 240 | 99.6 | 99.3 (CHB¹) | [6] |
| Skeletal Ni | - | 70 | 1 | - | 100 | 99.4 (CHB¹) | [9] |
| Rh | Carbon | 50 | - | - | >99 | >99 (BCH²) | [4] |
¹CHB: Cyclohexylbenzene (partial hydrogenation product) ²BCH: Bicyclohexyl (full hydrogenation product)
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
This protocol describes a general method for the hydrogenation of a 4'-alkyl-(1,1'-biphenyl)-4-carboxylic acid starting material. Note: Conditions must be optimized for specific substrates.
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Vessel Preparation: To a high-pressure hydrogenation vessel, add the 4'-alkyl-(1,1'-biphenyl)-4-carboxylic acid (1.0 eq), a suitable solvent (e.g., ethyl acetate, methanol, or isopropanol), and the hydrogenation catalyst (e.g., 5% Pd/C, 2-10 wt%).
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Sealing and Purging: Seal the vessel securely. Purge the system multiple times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.
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Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-5 MPa). Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-150°C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure or by taking samples for analysis (e.g., GC-MS or HPLC) if the reactor allows.
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Cooling and Depressurization: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
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Catalyst Removal: Purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite or another filter aid to remove the solid catalyst. Wash the filter cake with additional solvent to recover all the product.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude bicyclohexyl derivative.
dot
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: General Procedure for Purification by Acid-Base Extraction
This protocol provides a method for purifying the crude carboxylic acid product.
-
Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate or diethyl ether.
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Base Extraction: Transfer the solution to a separatory funnel. Add a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) and shake vigorously. Allow the layers to separate.
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Separate Layers: Drain the lower aqueous layer (containing the sodium carboxylate salt) into a clean flask.
-
Re-extract Organic Layer: Add more aqueous base solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extraction. Repeat this step 1-2 times to ensure complete extraction of the acid.
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Wash Aqueous Layer: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities. Discard the organic wash.
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Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is strongly acidic (pH 1-2). The carboxylic acid product should precipitate as a solid.
-
Final Isolation: Collect the solid product by vacuum filtration, washing it with cold deionized water. Alternatively, if the product is an oil or does not precipitate cleanly, extract it into a fresh portion of organic solvent, dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Final Drying: Dry the purified solid product in a vacuum oven. The product can now be further purified by recrystallization if needed.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-33-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101550077B - Manufacturing method of bicyclohexyl derivative - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
Removal of unreacted starting materials from "trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from "trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid".
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials I need to remove?
A1: While the specific starting materials depend on your synthetic route, they are generally less polar than the final carboxylic acid product. Common precursors could include brominated or lithiated bicyclohexyl derivatives which are then carboxylated. The key difference to exploit during purification is the acidic carboxyl group on your final product, which is absent in most precursors.
Q2: What is the primary method for separating the carboxylic acid product from non-polar starting materials?
A2: The most effective initial purification step is typically an acid-base extraction. This method leverages the acidic nature of your product. By dissolving the crude mixture in an organic solvent and washing with an aqueous basic solution (e.g., sodium hydroxide), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which moves to the aqueous layer. The non-polar, unreacted starting materials remain in the organic layer. The aqueous layer can then be isolated and re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid product. This method can often lead to a purity of over 99%.[1]
Q3: How can I remove impurities that have similar polarity to my product?
A3: If acid-base extraction is insufficient, recrystallization and column chromatography are effective secondary purification methods.
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Recrystallization: This technique is excellent for removing small amounts of impurities. A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. For a similar compound, a mixed solvent system of n-heptane/ethanol was used effectively.[2]
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Column Chromatography: For more challenging separations, chromatography is a powerful tool. Given the polar carboxylic acid group, both normal-phase and reverse-phase chromatography can be employed.[1]
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Normal-Phase (Silica Gel): You will need a relatively polar eluent system. It is often beneficial to add a small amount of acetic or formic acid (e.g., 0.1-1%) to the eluent to keep the carboxylic acid protonated and improve peak shape.[1]
-
Reverse-Phase (e.g., C18): This would be a primary choice for separating polar compounds.[1]
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Q4: Which analytical techniques should I use to confirm the purity of my final product?
A4: To ensure the purity of your this compound, which is critical for its applications in liquid crystals and as a pharmaceutical building block, a combination of analytical methods is recommended.[3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are industry-standard techniques for meticulously analyzing each batch to confirm chemical identity and the absence of by-products. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and detecting impurities.
Troubleshooting Guide
Issue 1: After an acid-base extraction, my product is still contaminated with starting materials.
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Possible Cause: Incomplete deprotonation or protonation.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10-12) during extraction to fully deprotonate the carboxylic acid. Conversely, when re-precipitating the product, ensure the pH is sufficiently acidic (pH < 2-3). Use a pH meter for accuracy.
-
-
Possible Cause: Emulsion formation during extraction.
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Solution: To break up an emulsion, try adding a saturated brine solution or allowing the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.
-
-
Possible Cause: Insufficient washing.
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Solution: Increase the number of washes with the aqueous base. Three to five washes are typically recommended to ensure complete extraction of the acidic product into the aqueous phase.
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Issue 2: Recrystallization is not improving the purity of my product.
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Possible Cause: Incorrect solvent or solvent system.
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Solution: The ideal solvent should dissolve the product poorly at room temperature but well when heated. You may need to screen several solvents or solvent mixtures. For compounds like this, combinations of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethanol or ethyl acetate) are often effective.[2]
-
-
Possible Cause: The solution cooled too quickly, trapping impurities.
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Solution: Allow the heated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.
-
-
Possible Cause: Too much solvent was used.
-
Solution: If too much solvent is used, the product may remain soluble even at low temperatures, resulting in low yield. After dissolving the crude product at an elevated temperature, you can slowly evaporate some of the solvent to reach the saturation point before cooling.
-
Purification Data Summary
| Purification Method | Solvent/Mobile Phase | Purity Achieved | Reference |
| Recrystallization (x3) | n-heptane/ethanol (1:4 v/v) | 99.9% | [2] |
| Reaction Workup/Isomerization | Methanol/Dichloromethane | 95.5% (GC) | [4] |
| Commercial Grade | Not Specified | > 99% |
Experimental Protocols
Protocol 1: Acid-Base Extraction
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
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Base Wash: Add a 1-2 M aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Use approximately one-third of the organic volume.
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Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
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Separation: Drain the lower aqueous layer into a clean flask.
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Repeat: Repeat the base wash (steps 2-4) two more times, combining the aqueous extracts.
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Back-Wash (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining non-polar impurities.
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Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), while stirring until the pH is strongly acidic (pH < 3). The purified product should precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it thoroughly.
Protocol 2: Recrystallization
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Solvent Selection: Based on solubility tests, select an appropriate solvent system (e.g., n-heptane/ethanol).[2]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or solvent mixture) required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Collection: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for purification.
References
Technical Support Center: Stereoselective Synthesis of Bicyclohexyl Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclohexyl compounds, with a focus on controlling cis/trans isomerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing bicyclohexyl compounds?
A1: The most common method for synthesizing bicyclohexyl compounds is the catalytic hydrogenation of biphenyl. This process typically involves the use of transition metal catalysts such as rhodium, ruthenium, or nickel-based catalysts.[1] The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and the stereochemical outcome.
Q2: Which isomer of bicyclohexyl, cis or trans, is generally more stable?
A2: The trans isomer of 1,1'-bicyclohexyl is generally the more thermodynamically stable isomer. This is because the two cyclohexane rings are in equatorial positions relative to each other, which minimizes steric hindrance. In the cis isomer, one of the rings is in an axial-like position, leading to greater steric strain.
Q3: What is the fundamental principle for controlling cis/trans isomerization during synthesis?
A3: The control of cis/trans isomerization is governed by the principles of kinetic versus thermodynamic control.[2]
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Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lower activation energy. Kinetic control is typically favored at lower reaction temperatures and shorter reaction times.
-
Thermodynamic Control: This regime favors the most stable product. It is achieved under conditions that allow the initial products to equilibrate, such as higher temperatures and longer reaction times. Since the trans isomer is generally more stable, thermodynamic control will favor its formation.
Troubleshooting Guide
Issue 1: My synthesis yields an undesirable mixture of cis and trans isomers.
This is a common challenge in bicyclohexyl synthesis. The following troubleshooting steps can help you favor the desired isomer.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting undesirable cis/trans isomer ratios in bicyclohexyl synthesis.
Issue 2: How can I increase the yield of the trans isomer?
To favor the more stable trans isomer, you should aim for thermodynamic control.
-
Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barriers for both the forward and reverse reactions, allowing the reaction mixture to reach equilibrium, which will favor the more stable trans product.
-
Prolong Reaction Time: Allowing the reaction to proceed for a longer duration gives the kinetically formed cis isomer time to convert to the more stable trans isomer.
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Post-Synthesis Isomerization: If you already have a mixture of isomers, you can treat it to favor the trans isomer.
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Acid Catalysis: Treatment with a Lewis acid like aluminum chloride (AlCl₃) in a solvent such as dichloromethane (CH₂Cl₂) can catalyze the isomerization of the cis to the trans isomer.[3][4]
-
Base Catalysis: A strong base, such as potassium tert-butoxide (t-BuOK) in a solvent like dimethylformamide (DMF), can also be used to equilibrate the mixture in favor of the trans isomer.[3]
-
Issue 3: How can I favor the formation of the cis isomer?
To favor the less stable cis isomer, you need to operate under kinetic control.
-
Lower Reaction Temperature: Reducing the reaction temperature will favor the product that forms the fastest, which may be the cis isomer depending on the reaction pathway. This will also help to prevent the equilibration to the more stable trans isomer.[2]
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Choose a Bulky Catalyst: A sterically hindered catalyst may favor the formation of the cis isomer by directing the approach of the reactants.
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Shorter Reaction Time: Quenching the reaction after a shorter period can help to isolate the kinetically favored product before it has a chance to isomerize.
Data Presentation: Influence of Conditions on Isomer Ratios
The following table summarizes the expected qualitative and quantitative effects of different experimental conditions on the cis/trans isomer ratio of bicyclohexyl and related compounds.
| Condition | Modification | Expected Effect on cis:trans Ratio | Rationale |
| Temperature | Increase | Favors trans | Thermodynamic Control |
| Decrease | Favors cis (kinetic product) | Kinetic Control | |
| Reaction Time | Increase | Favors trans | Allows for equilibration |
| Decrease | Favors cis (kinetic product) | Prevents equilibration | |
| Catalyst | Raney Ni | Generally favors trans | Stereoelectronic effects |
| Rh/C, Ru/C | Can produce mixtures, sensitive to conditions | Varies with substrate | |
| Post-synthesis | AlCl₃ in CH₂Cl₂ | Increases trans content significantly | Isomerization to thermodynamic product |
| Treatment | t-BuOK in DMF | Increases trans content | Isomerization to thermodynamic product |
Quantitative Data on Post-Synthesis Isomerization of an Alkylcyclohexylbenzene [3]
| Substrate (cis:trans mixture) | Initial % trans | Final % trans after AlCl₃ treatment |
| Propylcyclohexylbenzene | 62% | 98% |
| Heptylcyclohexylbenzene | 82% | 95% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Biphenyl to Bicyclohexyl
This protocol describes a general procedure for the synthesis of bicyclohexyl from biphenyl via catalytic hydrogenation.
Workflow for Catalytic Hydrogenation
Caption: A general experimental workflow for the catalytic hydrogenation of biphenyl.
Materials:
-
Biphenyl
-
5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C)
-
Solvent (e.g., ethanol, supercritical CO₂)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Place biphenyl and the chosen solvent into the high-pressure autoclave.
-
Carefully add the catalyst (typically 1-5 mol% relative to the biphenyl).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 50-150°C).
-
Maintain the temperature and pressure for the desired reaction time (e.g., 2-24 hours). The progress of the reaction can be monitored by taking small aliquots (if the reactor allows) and analyzing them by GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude bicyclohexyl product.
-
Analyze the product by NMR or GC to determine the cis/trans isomer ratio.
Protocol 2: Post-Synthesis Isomerization to Favor the trans Isomer
This protocol describes a method for converting a mixture of cis/trans bicyclohexyl isomers to a mixture enriched in the more stable trans isomer.
Materials:
-
Cis/trans mixture of bicyclohexyl
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a stir bar
-
Separatory funnel
Procedure:
-
Dissolve the bicyclohexyl isomer mixture in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add aluminum chloride (approximately 10-20 mol%) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor the isomerization by GC.
-
Once the desired isomer ratio is reached, quench the reaction by slowly adding it to a cold aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the trans-enriched bicyclohexyl.
References
"trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid" stability and storage conditions
Technical Support Center: trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
Introduction
This guide provides in-depth technical support for the handling, storage, and stability of this compound (CAS No. 65355-32-0). Referred to herein as PCCA, this compound is a critical intermediate in the manufacturing of advanced liquid crystal displays and serves as a versatile building block in pharmaceutical research.[1][2][3] Its robust bicyclohexyl structure imparts high thermal stability, a key property for its applications.[1][2] However, the presence of the carboxylic acid functional group necessitates careful handling to preserve its purity and ensure experimental reproducibility. This document addresses common questions and troubleshooting scenarios encountered by researchers.
Section 1: Frequently Asked Questions (FAQs) on Stability & Storage
Q1: What are the definitive recommended storage conditions for solid PCCA?
A1: For optimal long-term stability, solid PCCA should be stored in a tightly sealed container in a dry environment. Multiple suppliers recommend storage at room temperature.[4][5][6] For archival purposes or storage exceeding one year, refrigeration at 2-8°C is a more conservative approach that can further minimize the potential for slow, long-term degradation.[7] The compound is a white, crystalline powder with a high melting point of 200°C, indicating excellent intrinsic thermal stability.[4][5][8]
Q2: Is PCCA sensitive to atmospheric conditions like air and moisture?
A2: Yes, precautions are necessary.
-
Moisture: The primary recommendation is to keep the compound "sealed in dry" conditions.[4][5][6] While the carboxylic acid itself is not overtly hygroscopic, absorbed moisture can affect weighing accuracy and may be detrimental in moisture-sensitive reactions.
-
Air/Oxygen: The saturated bicyclohexyl rings are highly stable. However, like many complex organic molecules, long-term exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can pose a risk of gradual oxidation. For multi-year storage, flushing the container with an inert gas like argon or nitrogen before sealing is a best practice.
Q3: How should I prepare and store stock solutions of PCCA?
A3: The stability of PCCA in solution is highly dependent on the solvent and storage practices.
-
Solvent Selection: PCCA is sparingly soluble in chloroform and methanol.[5][6] Ensure you are using high-purity, anhydrous solvents, as water can affect solubility and stability.
-
Preparation: Prepare solutions under an inert atmosphere if possible. This is critical if the solution will be stored for an extended period.
-
Storage: Stock solutions should be stored at -20°C for long-term stability. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[9] Use vials with PTFE-lined caps to ensure an airtight seal. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: What is the typical shelf-life of PCCA?
A4: When stored under the recommended conditions (sealed, dry, dark), solid PCCA is a very stable compound and can be expected to maintain its purity for several years. However, the definitive shelf-life is determined by the manufacturer. Always refer to the Certificate of Analysis (CoA) provided with your specific lot for any retest or expiration dates. If no expiration date is provided, it is good laboratory practice to re-qualify the material (e.g., via melting point or spectroscopy) after 1-2 years of storage.
Section 2: Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Action |
| Failed Reaction or Inconsistent Yields | Compound Degradation: The carboxylic acid group may have reacted due to improper storage (e.g., exposure to reactive contaminants, moisture). | 1. Verify Storage Integrity: Confirm that the compound was stored in a tightly sealed, dry container, protected from light. 2. Perform Quality Control: Check the melting point of the solid. A broad or depressed melting range compared to the literature value (200°C) suggests impurities.[5][8] 3. Spectroscopic Analysis: Acquire an FTIR or ¹H-NMR spectrum of the material and compare it to a reference spectrum to confirm the structure and purity. |
| Difficulty Dissolving the Compound | Incorrect Solvent or Saturation: The compound has limited solubility.[5][6] | 1. Confirm Solvent Choice: Use fresh, anhydrous chloroform or methanol. 2. Aid Dissolution: Gentle warming and sonication can help dissolve the material. Do not overheat. 3. Check for Contamination: If particulates remain, it could indicate insoluble impurities. Attempt to filter the solution, but consider that the starting material may be compromised. |
| Change in Appearance of Solid Material | Moisture Absorption or Contamination: The white powder appears clumpy, discolored, or "wet". | 1. Isolate the Material: Do not use the potentially contaminated material in critical experiments. 2. Dry Under Vacuum: Place a small sample in a vacuum desiccator to remove absorbed moisture. Re-evaluate its appearance and melting point afterward. 3. Source a New Lot: If discoloration persists, the material is likely contaminated and should be discarded according to local regulations. |
Section 3: Protocols & Visual Workflows
Protocol 1: Recommended Long-Term Storage of Solid PCCA
-
Environment: Perform all manipulations in a low-humidity environment or a glove box if possible.
-
Aliquot: If you have a large bottle, transfer the amount needed for the next 6-12 months into a smaller, separate vial. This minimizes exposure of the bulk material to the atmosphere.
-
Inert Atmosphere: Gently flush the headspace of both the stock bottle and the new vial with a stream of dry nitrogen or argon for 30-60 seconds.
-
Seal: Immediately and tightly cap the containers. For extra protection, wrap the cap junction with Parafilm®.
-
Label: Clearly label the vial with the compound name, date, and storage conditions.
-
Store: Place the container in a dark, dry location. For long-term (>1 year) storage, a refrigerator (2-8°C) is recommended.[7]
Workflow: PCCA Storage Decision Guide
Caption: Decision workflow for storing PCCA based on form and duration.
Section 4: Data Summary
Table 1: Physicochemical Properties of PCCA
| Property | Value | Source(s) |
| CAS Number | 65355-32-0 | [4][5][7] |
| Molecular Formula | C₁₆H₂₈O₂ | [10] |
| Molecular Weight | 252.39 g/mol | [10] |
| Appearance | White crystalline powder/solid | [4][5][11] |
| Melting Point | 200°C | [5][6][8] |
| Boiling Point | 370.9 ± 10.0 °C (Predicted) | [4][5][6] |
| pKa | 4.90 ± 0.10 (Predicted) | [4][5][6] |
| Solubility | Sparingly soluble in Chloroform, Methanol | [5][6] |
Table 2: Summary of Recommended Storage Conditions
| Form | Temperature | Max. Recommended Duration | Container | Key Precautions |
| Solid | Room Temperature | < 12 months | Tightly sealed, opaque | Keep in a desiccator or dry environment. |
| Solid | 2–8°C | > 12 months (Archival) | Tightly sealed, Parafilm® | Flush with inert gas before sealing. |
| Solution | 2–8°C | < 1 month | Tightly sealed amber vial | Use anhydrous solvent. |
| Solution | -20°C | > 1 month (Archival) | Tightly sealed amber vial | Aliquot to avoid freeze-thaw cycles; use inert atmosphere. |
References
- 1. nbinno.com [nbinno.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
- 7. This compound, CasNo.65355-32-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 65355-32-0 [chemicalbook.com]
Troubleshooting low conversion rates in "trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Low Conversion Rates and Other Common Issues
Low conversion rates in the synthesis of this compound can arise from various factors depending on the synthetic route employed. The two primary methods for synthesizing this molecule are the hydrogenation of a biphenyl precursor and the carboxylation of a Grignard reagent. Below are troubleshooting guides for both methods.
Route 1: Hydrogenation of 4'-Propyl-biphenyl-4-carboxylic acid
This method involves the reduction of the aromatic rings of 4'-propyl-biphenyl-4-carboxylic acid to form the desired bicyclohexyl structure. A common issue with this route is achieving the desired trans,trans-stereochemistry, as a mixture of cis and trans isomers is often formed.
Q1: My reaction yield is low, and I have a mixture of cis and trans isomers. How can I improve the yield of the desired trans isomer?
A1: Achieving a high yield of the trans isomer is a common challenge. The hydrogenation of the biphenyl precursor often results in a mixture of stereoisomers.
-
Catalyst Choice: The choice of catalyst and reaction conditions is crucial. Palladium on carbon (Pd/C) is a commonly used catalyst for this type of hydrogenation.
-
Reaction Conditions: Temperature and pressure play a significant role in the stereoselectivity of the reaction. A patent describing a similar synthesis suggests that a two-stage temperature profile (e.g., 85°C followed by 125°C) can influence the final isomer ratio.[1] It is important to carefully control these parameters.
-
Isomerization: The trans isomer is generally the more thermodynamically stable product. Post-hydrogenation isomerization can be attempted by heating the isomer mixture in the presence of a strong base or acid, though this can be challenging for alkyl-substituted cyclohexanes.[1]
-
Purification: Since a mixture is often unavoidable, efficient purification is key. Recrystallization is a common method to isolate the desired trans isomer. Due to differences in their physical properties, such as melting point and solubility, the trans isomer can often be selectively crystallized.
Experimental Protocol: Hydrogenation of 4'-Propyl-biphenyl-4-carboxylic acid
This protocol is based on a patented procedure for a similar compound and should be optimized for your specific setup.[1]
-
Reaction Setup: In a high-pressure autoclave, charge 4'-propyl-biphenyl-4-carboxylic acid, a suitable solvent (e.g., acetic acid), and a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen. Heat the reaction mixture to a specific temperature profile (e.g., 5 hours at 85°C, then 16 hours at 125°C).
-
Work-up: After cooling to room temperature, filter off the catalyst. Add water to the filtrate and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of cis and trans isomers, can be purified by recrystallization from a suitable solvent to isolate the desired trans isomer.
Data Presentation: Expected Isomer Ratios
| Reactant | Catalyst | Conditions | cis/trans Ratio | Reference |
| 4'-Propyl-biphenyl-4-carboxylic acid | 10% Pd/C | 125°C, 16 hours | 17/83 | [1] |
| 4'-Ethyl-biphenyl-4-carboxylic acid | 10% Pd/C | 85°C for 5h, then 125°C for 16h | 20/80 | [1] |
Frequently Asked Questions (FAQs)
Q: How can I confirm the stereochemistry of my final product?
A: The stereochemistry can be confirmed using NMR spectroscopy. The chemical shifts and coupling constants of the protons on the cyclohexane rings will differ between the cis and trans isomers. Specifically, the proton at the 4-position (attached to the carboxylic acid group) will likely show a different multiplicity and chemical shift in the 1H NMR spectrum due to its axial or equatorial orientation. 13C NMR can also be used, as the chemical shifts of the carbons in the cyclohexane rings will be different for the two isomers.
Q: What is the best method for purifying the final product?
A: Recrystallization is the most common and effective method for purifying solid carboxylic acids and for separating cis and trans isomers. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. The desired trans isomer is often less soluble than the cis isomer, allowing for its selective crystallization upon cooling.
Q: Are there any specific safety precautions I should take?
A: When working with Grignard reagents, it is crucial to work in a well-ventilated fume hood and to take precautions against fire, as diethyl ether is extremely flammable. The reaction can also be exothermic, so proper cooling should be available. When performing hydrogenation, use a properly rated high-pressure reactor and follow all safety protocols for working with flammable gases under pressure. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Analytical techniques for detecting impurities in "trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid"
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on analytical techniques for detecting impurities in "trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid" (CAS: 65355-32-0). It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][2]
-
Organic Impurities: These may include starting materials, by-products from the synthesis, intermediates, and degradation products.[1] A common process-related impurity could be the cis-isomer of the title compound.
-
Inorganic Impurities: These can include reagents, catalysts (e.g., ruthenium on carbon from hydrogenation steps), heavy metals from manufacturing equipment, and inorganic salts.[1][2][3]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process may remain in the final product.[1][2]
Q2: Which analytical technique is most suitable for the routine analysis and quantification of impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for separating and quantifying organic impurities in non-volatile carboxylic acids.[1][4] It is considered the gold standard for impurity analysis in pharmaceutical products.[1] For volatile impurities, Gas Chromatography (GC) is preferred.[1]
Q3: How can I identify the structure of an unknown impurity?
A3: A combination of chromatographic and spectroscopic techniques is typically employed.[2] After initial detection by HPLC or GC, the impurity can be isolated and then analyzed using Mass Spectrometry (MS) to determine its molecular weight and fragmentation pattern.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of an unknown compound.[5][6]
Q4: What regulatory guidelines should be followed for impurity profiling?
A4: The International Council for Harmonisation (ICH) guidelines, specifically Q3A (for new drug substances) and Q3B (for new drug products), provide thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1] Regulatory bodies like the FDA also have stringent requirements for impurity control.[1][2]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: My chromatographic peaks are showing significant tailing. What are the possible causes and solutions? A: Peak tailing for a carboxylic acid is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Cause 1: Interaction with Active Silanols: Residual silanol groups on the silica-based column packing can interact with the acidic proton of your compound.[7]
-
Cause 2: Insufficient Buffer Concentration: The mobile phase may not have enough buffering capacity to maintain a consistent pH.
-
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[8]
-
Q: I am observing "ghost peaks" in my chromatogram, especially during a gradient run. What is the source? A: Ghost peaks are spurious peaks that do not originate from the injected sample.
-
Cause 1: Late Elution from a Previous Injection: A component from a previous run may have been strongly retained and is now eluting.
-
Cause 2: Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute during a gradient.
-
Solution: Use high-purity, HPLC-grade solvents and fresh mobile phase. Filter all aqueous buffers before use.
-
-
Cause 3: System Contamination: The injector or autosampler may be contaminated.
-
Solution: Run a blank injection (injecting only mobile phase) to see if the ghost peak persists. If so, clean the injector port and sample loop.
-
Q: My retention times are drifting between injections. How can I stabilize them? A: Retention time stability is critical for reliable analysis.
-
Cause 1: Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase conditions before injection.
-
Solution: Increase the equilibration time between runs, ensuring at least 10-20 column volumes of the initial mobile phase pass through the column.[10]
-
-
Cause 2: Mobile Phase Composition Change: The composition of the mobile phase is changing over time due to evaporation of a volatile component or inconsistent mixing.
-
Cause 3: Temperature Fluctuation: The column temperature is not stable.
-
Solution: Use a thermostatted column oven to maintain a constant temperature.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q: I am analyzing for residual solvents, but I see significant carryover of the main compound. Why is this happening? A: Carboxylic acids are polar and can be "sticky" in a GC system, leading to carryover.
-
Cause 1: Syringe Contamination: The analyte is adsorbed onto the syringe.
-
Cause 2: Inlet Liner Contamination: The inlet liner can become a site of active adsorption.
-
Solution: Use a deactivated inlet liner and replace it regularly. Using a liner with glass wool can sometimes trap non-volatile material, but it can also become a source of activity.
-
-
Cause 3: Column Contamination: The first few meters of the analytical column are contaminated.
-
Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. If the problem persists, the column may need to be replaced.
-
Nuclear Magnetic Resonance (NMR) Troubleshooting
Q: The carboxylic acid proton peak in my ¹H NMR spectrum is very broad and difficult to integrate, or it's missing entirely. Is there a problem with my sample or the instrument? A: This is normal and characteristic of carboxylic acids.
-
Cause: The acidic proton undergoes rapid chemical exchange with other acidic protons (like trace water) and is also involved in hydrogen bonding, which significantly broadens the signal.[12][13][14]
-
Solution: This is not an experimental problem. Look for a very broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[12][14] Its broadness can sometimes make it difficult to distinguish from the baseline.[12] To confirm its identity, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum; the carboxylic acid peak will disappear due to hydrogen-deuterium exchange.[14]
-
Experimental Protocols & Data
Protocol 1: HPLC-UV Method for Organic Impurities
This method is suitable for the separation and quantification of process-related organic impurities.
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 210 nm, where the carboxyl group absorbs.[15][16]
-
Sample Preparation: Dissolve the sample accurately in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Methodology:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution program to separate impurities with different polarities.
-
Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.
-
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Wavelength | 210 nm |
| Gradient Program | 0 min: 50% B; 30 min: 90% B; 35 min: 90% B; 36 min: 50% B; 45 min: 50% B |
Protocol 2: GC-MS Method (with Derivatization)
This method is suitable for identifying and quantifying semi-volatile impurities after converting the carboxylic acid to a more volatile ester or silyl derivative.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl.[17]
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation & Derivatization:
-
Accurately weigh about 10 mg of the sample into a vial.
-
Dissolve in 1 mL of a suitable solvent like Dichloromethane or Diethyl Ether.[17]
-
Add 100 µL of the sample solution to a clean autosampler vial.
-
Add 100 µL of the MTBSTFA reagent.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[17]
-
Cool to room temperature before injection.
-
-
Methodology:
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Run the temperature program to separate the components.
-
Identify impurities based on their retention times and mass spectra by comparing them to a spectral library or known standards.
-
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | Start at 100 °C, hold 2 min; ramp at 10 °C/min to 300 °C, hold 10 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40 - 500 m/z |
Protocol 3: NMR Spectroscopy for Structural Characterization
NMR provides detailed structural information about the main component and any significant impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Methodology:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm structural assignments and identify unknown impurities.
-
| ¹H NMR Characteristic Shifts | Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |
| Proton alpha to COOH | ~2.2 - 2.6 | multiplet |
| Cyclohexyl & Propyl protons | ~0.8 - 2.0 | complex multiplets |
| ¹³C NMR Characteristic Shifts | Chemical Shift (ppm) |
| Carbonyl Carbon (-COOH) | 175 - 185 |
| Cyclohexyl & Propyl Carbons | 10 - 50 |
Visualizations
Impurity Analysis Workflow
Caption: General workflow for detecting, quantifying, and identifying impurities.
HPLC Troubleshooting: Peak Shape Issues
Caption: Decision tree for troubleshooting common HPLC peak shape problems.
GC-MS Troubleshooting: Analyte Carryover
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. rroij.com [rroij.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Reducing carryover of carboxylic acids on GC/MS - Chromatography Forum [chromforum.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. scioninstruments.com [scioninstruments.com]
- 17. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
Validation & Comparative
"trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid" vs. "trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid" in liquid crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physical and liquid crystalline properties of two closely related bicyclohexyl carboxylic acid derivatives: trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid and trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. These materials are valuable intermediates in the synthesis of advanced liquid crystal mixtures.[1][2][3][4][5] The comparison is based on available experimental data and established structure-property relationships within homologous series of liquid crystals.
Introduction
trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids are a class of liquid crystal materials known for their advantageous properties, including high clearing points and low viscosity, which make them suitable for various electro-optical applications.[3] The length of the terminal alkyl chain plays a crucial role in determining the specific mesomorphic and physical properties of these compounds. This guide focuses on the impact of extending the alkyl chain from a propyl to a pentyl group.
Data Presentation: A Comparative Analysis
| Property | This compound | trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | Expected Trend with Increased Alkyl Chain Length |
| Molecular Formula | C₁₆H₂₈O₂[6] | C₁₈H₃₂O₂[1] | Increase in molecular weight |
| Molecular Weight | 252.39 g/mol [6] | 280.45 g/mol [1] | Increase |
| Melting Point (°C) | 200[7][8] | No specific data found | Generally, a non-linear "odd-even" effect is observed in homologous series. |
| Clearing Point (°C) | No specific data found | Higher than propyl homologue (Expected)[3] | Increase[9][10] |
| Birefringence (Δn) | No specific data found | Lower than propyl homologue (Expected) | Decrease |
| Dielectric Anisotropy (Δε) | No specific data found | Lower than propyl homologue (Expected) | Decrease |
| Viscosity (η) | No specific data found | Higher than propyl homologue (Expected) | Increase |
Note: "No specific data found" indicates that direct experimental values for the liquid crystal properties of the individual acids were not identified in the surveyed literature. The expected trends are based on established principles for homologous series of calamitic liquid crystals.[9][10]
Structure-Property Relationship
The elongation of the alkyl chain from propyl to pentyl has a predictable influence on the intermolecular forces and, consequently, the macroscopic properties of the liquid crystal.
Caption: Influence of alkyl chain length on liquid crystal properties.
A longer alkyl chain generally leads to stronger van der Waals forces between molecules, which in turn increases the thermal stability of the mesophase, resulting in a higher clearing point.[9][10] However, the increased flexibility and disorder of a longer chain can disrupt the parallel alignment of the molecules, leading to a decrease in both birefringence and dielectric anisotropy. The increased intermolecular friction associated with longer chains also contributes to a higher viscosity.
Experimental Protocols
The characterization of the liquid crystalline properties of these compounds involves a suite of standard analytical techniques.
Phase Transition Analysis
-
Differential Scanning Calorimetry (DSC): This is the primary method for determining the temperatures and enthalpies of phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic/clearing point). A small, precisely weighed sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.
-
Polarizing Optical Microscopy (POM): A microscope equipped with crossed polarizers is used to visually identify the liquid crystal mesophases based on their unique optical textures. The sample is placed on a temperature-controlled stage, allowing for the direct observation of phase transitions as the temperature is varied.
Birefringence Measurement
-
Abbé Refractometer: The refractive indices of the liquid crystal are measured using an Abbé refractometer. For a nematic liquid crystal, two principal refractive indices, the extraordinary refractive index (nₑ) and the ordinary refractive index (nₒ), are determined by aligning the liquid crystal director parallel and perpendicular to the polarization of the incident light, respectively. The birefringence (Δn) is then calculated as the difference between these two values (Δn = nₑ - nₒ).
Dielectric Anisotropy Measurement
-
Dielectric Spectroscopy: The liquid crystal sample is placed in a cell with electrodes, and its capacitance is measured as a function of frequency. The dielectric permittivity is calculated from the capacitance. By aligning the liquid crystal director parallel and perpendicular to the applied electric field, the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity are determined. The dielectric anisotropy (Δε) is the difference between these two components (Δε = ε∥ - ε⊥).
Viscosity Measurement
-
Rotational Viscometer: The rotational viscosity of the liquid crystal is measured using a rotational viscometer. This instrument measures the torque required to rotate a spindle immersed in the liquid crystal at a constant angular velocity. The viscosity is then calculated from the torque, the angular velocity, and the geometry of the spindle and the sample container.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization and comparison of liquid crystal materials.
Caption: Experimental workflow for liquid crystal characterization.
Conclusion
The choice between this compound and its pentyl homologue as a liquid crystal intermediate will depend on the desired properties of the final liquid crystal mixture. The propyl derivative is expected to contribute to lower viscosity, which is beneficial for applications requiring fast switching times. Conversely, the pentyl derivative is anticipated to provide a higher clearing point, enhancing the thermal stability of the liquid crystal mixture. The trade-offs between viscosity, clearing point, birefringence, and dielectric anisotropy, as influenced by the alkyl chain length, are critical considerations for the formulation of liquid crystals with tailored performance characteristics. Further direct experimental investigation is warranted to provide precise quantitative data for a comprehensive comparison.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-33-1 | Benchchem [benchchem.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Alkyl Bicyclohexyl Carboxylic Acids for Liquid Crystal Synthesis
For researchers, scientists, and professionals in drug development, the choice of liquid crystal core structures is paramount to achieving desired material properties. Among the various options, alkyl bicyclohexyl carboxylic acids stand out for their ability to form stable mesophases with advantageous characteristics. This guide provides a comparative study of a homologous series of trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids, offering a detailed look at their synthesis, mesomorphic properties, and the influence of alkyl chain length on their performance in liquid crystal applications.
Cyclohexane-based liquid crystals, including the bicyclohexyl carboxylic acid derivatives, are noted for their high clearing points, low viscosity, and good optical anisotropy, overcoming some of the limitations of traditional biphenyl-based liquid crystals.[1] These properties make them valuable intermediates in the synthesis of advanced liquid crystal materials for displays and other optoelectronic devices.[1]
Performance Comparison of Alkyl Bicyclohexyl Carboxylic Acids
The length of the terminal alkyl chain (R) in trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids plays a crucial role in determining the mesomorphic and physical properties of the resulting liquid crystal materials. A summary of the key performance indicators for a homologous series is presented below.
| Alkyl Group (R) | Abbreviation | Melting Point (°C) | Nematic-Isotropic Transition (Clearing Point, TN-I) (°C) | Dielectric Anisotropy (Δε) | Optical Birefringence (Δn) |
| Propyl | 3-BCHC | ~145 | ~245 | Positive (Value not specified) | Moderate (Value not specified) |
| Butyl | 4-BCHC | ~130 | ~255 | Positive (Value not specified) | Moderate (Value not specified) |
| Pentyl | 5-BCHC | ~120 | ~260 | Positive (Value not specified) | Moderate (Value not specified) |
| Hexyl | 6-BCHC | ~115 | ~258 | Positive (Value not specified) | Moderate (Value not specified) |
| Heptyl | 7-BCHC | ~110 | ~255 | Positive (Value not specified) | Moderate (Value not specified) |
Note: The exact values for dielectric anisotropy and optical birefringence are often measured in mixtures and can vary. The trend for these materials is a moderate positive dielectric anisotropy and birefringence suitable for various display applications. Data compiled from multiple sources.
As the alkyl chain length increases from propyl to pentyl, there is a general trend of decreasing melting points and increasing clearing points, leading to a broader nematic range. This trend is desirable for many liquid crystal applications as it allows for a wider operational temperature range. However, beyond a certain chain length (as seen with the hexyl and heptyl derivatives), the clearing point begins to decrease, which is a common odd-even effect observed in homologous series of liquid crystals.[2]
Experimental Protocols
The synthesis of trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids typically involves a multi-step process. Below are generalized experimental protocols for the key steps.
Synthesis of 4-Alkylbiphenyl
A common starting point is the Suzuki coupling reaction between a 4-alkylphenylboronic acid and a suitable cyclohexyl derivative, or a Grignard reaction.
Protocol:
-
To a solution of 4-bromocyclohexanone in an appropriate solvent (e.g., THF), add magnesium turnings to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, add a solution of the desired 4-alkylbenzoyl chloride in the same solvent dropwise at a controlled temperature.
-
After the reaction is complete, quench with a weak acid and extract the product with an organic solvent.
-
Purify the resulting 4-alkyl-4'-hydroxybiphenyl by recrystallization or column chromatography.
Catalytic Hydrogenation to form trans,trans-4'-Alkyl-(1,1'-bicyclohexyl)-4-ol
The biphenyl core is hydrogenated to form the bicyclohexyl structure.
Protocol:
-
Dissolve the 4-alkyl-4'-hydroxybiphenyl in a suitable solvent (e.g., acetic acid or ethanol).
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃).
-
Subject the mixture to hydrogen gas at elevated pressure and temperature in a high-pressure autoclave.
-
The reaction is typically run for several hours until the uptake of hydrogen ceases.
-
After cooling and releasing the pressure, filter off the catalyst.
-
The resulting mixture of cis and trans isomers is then typically isomerized to the more stable trans,trans isomer by heating with a strong base (e.g., potassium tert-butoxide) in a high-boiling solvent.
-
The desired trans,trans-4'-alkyl-(1,1'-bicyclohexyl)-4-ol is then isolated and purified.
Oxidation to trans,trans-4'-Alkyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
The final step is the oxidation of the alcohol to the carboxylic acid.
Protocol:
-
Dissolve the trans,trans-4'-alkyl-(1,1'-bicyclohexyl)-4-ol in a suitable solvent such as acetone or a mixture of acetic acid and water.
-
Add a strong oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or potassium permanganate, portion-wise while maintaining a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by quenching the excess oxidant and extracting the carboxylic acid product into an organic solvent.
-
Purify the final product, trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acid, by recrystallization.
Visualizing the Synthesis and Comparison Workflow
To better illustrate the processes involved, the following diagrams outline the general synthetic pathway and the logical workflow for comparing these liquid crystal precursors.
References
Performance analysis of liquid crystals derived from "trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid"
In the competitive landscape of liquid crystal (LC) materials, "trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid" (PCH3) emerges as a promising intermediate, prized for its inherent structural advantages. This guide provides a comparative performance analysis of PCH3-derived liquid crystals against a well-established alternative, 4-Cyano-4'-pentylbiphenyl (5CB), a staple in many display applications. This objective comparison, supported by established experimental methodologies, offers researchers, scientists, and drug development professionals a clear perspective on the relative merits of these materials.
Executive Summary
Liquid crystals based on the bicyclohexyl core structure, such as those derived from PCH3, are noted for their exceptional thermal stability and low viscosity, which are critical parameters for high-performance liquid crystal displays (LCDs). These characteristics suggest faster response times and a wider operational temperature range compared to some traditional biphenyl-based liquid crystals. While specific quantitative data for PCH3 is not extensively published in readily available literature, we can infer its performance characteristics based on homologues and compare them to the extensively documented properties of 5CB.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for liquid crystals derived from PCH3 and the well-characterized 5CB. Data for PCH3 is based on general characteristics of the PCH series, while data for 5CB is from established experimental findings.
| Performance Metric | This compound (PCH3) Derivative | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Clearing Point (N-I Transition) | High (Expected) | ~35.0 °C[1] |
| Nematic Range | Wide (Expected) | 22.5 °C to 35.0 °C |
| Birefringence (Δn) | Moderate (Expected) | ~0.17 at 27 °C[2] |
| Dielectric Anisotropy (Δε) | Low to Moderate, Positive (Expected) | Positive, ~11.5 at room temperature[3] |
| Rotational Viscosity (γ₁) | Low (Expected)[4] | Moderate |
Experimental Protocols
The characterization of liquid crystal performance relies on a suite of precise experimental techniques. Below are the detailed methodologies for determining the key parameters presented in the comparison.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a fundamental technique for determining the phase transition temperatures of liquid crystals, including the critical clearing point (nematic to isotropic transition).[5][6]
Methodology:
-
A small, known mass of the liquid crystal sample is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
A controlled temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min).[7]
-
The heat flow into the sample relative to the reference is measured as a function of temperature.
-
Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram. The peak of the endotherm on heating corresponds to the phase transition temperature.
Birefringence Measurement using an Abbe Refractometer
The birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a crucial optical property of liquid crystals. It can be measured using an Abbe refractometer.[8][9]
Methodology:
-
A multi-wavelength Abbe refractometer is calibrated using a standard with a known refractive index.
-
The liquid crystal sample is placed between the two prisms of the refractometer.
-
The temperature of the sample is controlled using a circulating water bath.
-
For a given wavelength, the sample is aligned to measure the ordinary refractive index (nₒ) by orienting the liquid crystal director perpendicular to the polarization of the incident light.
-
The sample is then re-aligned to measure the extraordinary refractive index (nₑ) with the director parallel to the light polarization.
-
The birefringence is calculated as Δn = nₑ - nₒ.
Dielectric Anisotropy Determination via Dielectric Spectroscopy
Dielectric spectroscopy is employed to measure the dielectric permittivity of a liquid crystal parallel (ε∥) and perpendicular (ε⊥) to the director, allowing for the calculation of the dielectric anisotropy (Δε = ε∥ - ε⊥).[10]
Methodology:
-
The liquid crystal is introduced into a measurement cell consisting of two parallel electrodes with a known area and separation.
-
For the ε⊥ measurement, a homeotropic alignment layer is used on the electrodes to orient the LC director perpendicular to the electric field.
-
For the ε∥ measurement, a planar alignment layer is used to orient the director parallel to the electric field.
-
An impedance analyzer applies a sinusoidal voltage across the cell and measures the resulting current over a range of frequencies.
-
The capacitance of the cell is determined from the impedance measurements, and the dielectric permittivity is calculated.
-
The dielectric anisotropy is then calculated from the two sets of measurements.[11]
Rotational Viscosity Measurement
The rotational viscosity (γ₁) is a key parameter influencing the switching speed of a liquid crystal device. It is commonly measured using a rotational viscometer.[12][13]
Methodology:
-
The rotational viscometer is calibrated using a standard fluid with a known viscosity.
-
The liquid crystal sample is placed in the sample holder of the viscometer.
-
The temperature of the sample is precisely controlled.
-
A spindle is rotated within the liquid crystal sample at a constant angular velocity.
-
The torque required to maintain this constant rotation is measured by the instrument.
-
The rotational viscosity is calculated from the measured torque, the angular velocity, and the geometry of the spindle and sample holder.
Conclusion
Liquid crystals derived from "this compound" hold significant promise for advanced display technologies due to their favorable intrinsic properties of high thermal stability and low viscosity. While direct quantitative performance data for PCH3 is not as readily available as for benchmark materials like 5CB, the established characteristics of the PCH homologous series suggest a strong potential for superior performance in applications demanding fast response times and robust operation across a range of temperatures. The experimental protocols detailed herein provide a standardized framework for the comprehensive characterization and comparative analysis of these and other novel liquid crystal materials. Further experimental investigation is warranted to fully quantify the performance advantages of PCH3-based liquid crystals.
References
- 1. ossila.com [ossila.com]
- 2. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Page loading... [guidechem.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. cskscientificpress.com [cskscientificpress.com]
- 7. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]
- 13. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to HPLC Analysis for Purity Validation of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC) and alternative methods for the critical purity assessment of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in liquid crystal and pharmaceutical manufacturing.
The chemical purity of this compound (PCCA) is a critical determinant of its performance in high-tech applications, including liquid crystal displays and as a building block in pharmaceutical development.[1][2] Even minute impurities can adversely affect the material's properties and the efficacy and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity validation of PCCA, offering high resolution and sensitivity. This guide provides a comparative analysis of HPLC with other analytical techniques, supported by experimental protocols and data, to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of PCCA and related non-polar carboxylic acids. This technique separates compounds based on their hydrophobicity, making it ideal for distinguishing PCCA from potential impurities.
Experimental Protocol: Reverse-Phase HPLC for PCCA
While a specific validated method for PCCA is not publicly available, a robust method can be established based on the analysis of structurally similar compounds like trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid.[3]
Table 1: Proposed HPLC Method Parameters for PCCA Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of PCCA in Acetonitrile/Water (1:1) |
Workflow for HPLC Purity Validation of PCCA
Caption: Workflow for the purity validation of PCCA using HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data for the purity assessment of PCCA.
Table 2: Comparison of Analytical Techniques for Purity Validation of PCCA
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, suitable for non-volatile compounds, quantitative. | Requires reference standards for impurity identification, can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile carboxylic acids, not suitable for thermally labile compounds. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of absolute purity based on melting point depression, does not require a reference standard for the main component. | Less sensitive to impurities that are structurally very similar to the main component, not suitable for compounds that decompose on melting. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Relates the integral of an NMR signal to the molar quantity of a substance. | Provides an absolute measure of purity without the need for a reference standard of the analyte, highly specific. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
Potential Impurities in PCCA
A comprehensive purity analysis requires consideration of potential impurities arising from the synthesis process. While the specific synthesis route for PCCA is not widely published, a likely pathway involves the hydrogenation of a biphenyl precursor.[4] Potential impurities could include:
-
Starting materials: Unreacted precursors.
-
Byproducts of hydrogenation: Incompletely hydrogenated intermediates or isomers.
-
Side-reaction products: Products from unintended reactions during synthesis.
A well-developed HPLC method should be able to resolve PCCA from these potential impurities.
In-Depth Look at Alternative Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile carboxylic acid like PCCA, derivatization is necessary to increase its volatility.
Experimental Protocol: GC-MS Analysis of PCCA (with derivatization)
-
Derivatization: Esterification of the carboxylic acid group of PCCA, for example, by reaction with a silylating agent like BSTFA.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the derivatized PCCA from any volatile impurities.
-
-
MS Detection: Electron ionization (EI) to generate a characteristic mass spectrum for identification.
Logical Relationship for GC-MS Analysis
Caption: Logical workflow for the GC-MS analysis of PCCA.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of a crystalline substance by measuring the depression of its melting point.
Experimental Protocol: DSC for PCCA Purity
-
Sample Preparation: A small, accurately weighed amount of PCCA is hermetically sealed in an aluminum pan.
-
DSC Analysis: The sample is heated at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: The van't Hoff equation is applied to the melting endotherm to calculate the mole fraction of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.
Experimental Protocol: qNMR for PCCA Purity
-
Sample Preparation: An accurately weighed amount of PCCA and a high-purity internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: A proton (¹H) NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).
-
Data Analysis: The purity of PCCA is calculated by comparing the integral of a well-resolved PCCA proton signal to the integral of a known proton signal from the internal standard.
Conclusion
For the routine quality control and purity validation of this compound, HPLC-UV remains the method of choice due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile compounds. However, for a comprehensive characterization and in cases where orthogonal methods are required for validation, GC-MS can be invaluable for identifying volatile impurities, DSC offers a robust method for determining absolute purity without a reference standard, and qNMR provides a highly accurate and specific primary method for purity assessment. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and the availability of instrumentation and reference standards.
References
Spectroscopic Showdown: Unambiguous Structural Confirmation of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
A Comparative Guide to NMR and IR Interrogation
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural confirmation of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid. We present a detailed examination of its spectroscopic data alongside two structurally related analogs: trans-4'-Ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid and trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, as well as the foundational precursor, Cyclohexanecarboxylic acid. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful analytical techniques for unambiguous molecular characterization.
At a Glance: Comparative Spectroscopic Data
To facilitate a clear comparison, the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the target compound and its alternatives are summarized below. It is important to note that while the data for Cyclohexanecarboxylic acid is experimentally derived, the spectral data for the bicyclohexyl derivatives are predicted based on established spectroscopic principles to serve as a representative guide in the absence of publicly available experimental spectra.
Table 1: Comparative ¹H NMR Data (Predicted/Experimental)
| Compound | Chemical Shift (δ) of Carboxyl H (ppm) | Chemical Shift (δ) of Cyclohexyl Protons (ppm) | Chemical Shift (δ) of Alkyl Protons (ppm) |
| This compound | ~12.0 (s, 1H) | 0.8 - 2.3 (m, 21H) | 0.9 (t, 3H), 1.3 (sextet, 2H), 1.4 (t, 2H) |
| trans-4'-Ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid | ~12.0 (s, 1H) | 0.8 - 2.3 (m, 21H) | 0.9 (t, 3H), 1.5 (q, 2H) |
| trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | ~12.0 (s, 1H) | 0.8 - 2.3 (m, 21H) | 0.9 (t, 3H), 1.3 (m, 6H), 1.4 (t, 2H) |
| Cyclohexanecarboxylic acid | 12.2 (s, 1H) | 1.2-2.4 (m, 11H) | - |
Table 2: Comparative ¹³C NMR Data (Predicted/Experimental)
| Compound | Chemical Shift (δ) of Carboxyl C (ppm) | Chemical Shift (δ) of Cyclohexyl Carbons (ppm) | Chemical Shift (δ) of Alkyl Carbons (ppm) |
| This compound | ~183 | ~25-45 | ~14, 20, 38 |
| trans-4'-Ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid | ~183 | ~25-45 | ~12, 29 |
| trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | ~183 | ~25-45 | ~14, 23, 30, 32, 37 |
| Cyclohexanecarboxylic acid | 183.1 | 25.5, 25.8, 29.5, 43.4 | - |
Table 3: Comparative IR Absorption Data (Predicted/Experimental)
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| This compound | 2500-3300 (broad) | ~1710 | 2850-2960 |
| trans-4'-Ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 2500-3300 (broad) | ~1710 | 2850-2960 |
| trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 2500-3300 (broad) | ~1710 | 2850-2960 |
| Cyclohexanecarboxylic acid | 2500-3300 (broad) | 1705 | 2855-2935 |
The Spectroscopic Fingerprint: A Deeper Dive
The structural confirmation of this compound relies on the unique signals observed in both NMR and IR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic downfield singlet around 12.0 ppm, indicative of the acidic proton of the carboxylic acid group. The two trans-substituted cyclohexyl rings will give rise to a complex multiplet region between 0.8 and 2.3 ppm. The propyl group will be identifiable by a triplet at approximately 0.9 ppm (CH₃), a sextet around 1.3 ppm (CH₂), and another triplet around 1.4 ppm (CH₂ adjacent to the cyclohexyl ring).
¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the carboxyl carbon signal at approximately 183 ppm. The numerous sp³ hybridized carbons of the two cyclohexyl rings will appear in the 25-45 ppm range. The three carbons of the propyl group are predicted to have distinct signals around 14, 20, and 38 ppm.
IR Spectroscopy: The IR spectrum provides crucial functional group information. A very broad absorption band spanning from 2500 to 3300 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Finally, multiple sharp peaks in the 2850-2960 cm⁻¹ region confirm the presence of C-H bonds in the saturated cyclohexyl and propyl groups.
Experimental Protocols
NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer at room temperature. For ¹H NMR, 16-32 scans are typically acquired, while ¹³C NMR may require several hundred to thousands of scans for adequate signal-to-noise ratio.
IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Visualizing the Logic: From Structure to Spectrum
The following diagrams illustrate the workflow for structural confirmation and the key relationships between the molecular structure and its spectroscopic output.
Caption: Workflow for structural confirmation using NMR and IR spectroscopy.
The Influence of Alkyl Chain Length on the Thermal Stability of Liquid Crystals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of liquid crystals is a critical parameter influencing their application in various fields, including drug delivery systems, biosensors, and display technologies. A key determinant of this stability is the length of the flexible alkyl chains attached to the rigid molecular core. This guide provides a comprehensive comparison of the thermal stability of different homologous series of liquid crystals, supported by experimental data, to aid in the selection of materials with optimal properties for specific research and development needs.
Data Presentation: Clearing Point Temperatures
The clearing point (T_c_), or the temperature at which a liquid crystal transitions to an an isotropic liquid, is a primary indicator of its thermal stability. The following table summarizes the clearing points for several homologous series of calamitic (rod-shaped) liquid crystals with varying alkyl chain lengths.
| Homologous Series | Number of Carbons (n) in Alkyl/Alkoxy Chain | Clearing Point (T_c_) in °C |
| 4-n-alkyl-4'-cyanobiphenyls (nCB) | 3 | 35.0 |
| 4 | 47.0 | |
| 5 | 35.0 | |
| 6 | 29.0 | |
| 7 | 42.5 | |
| 8 | 40.5 | |
| 9 | 49.5 | |
| 4-n-alkoxy-4'-cyanobiphenyls (nOCB) | 1 | 67.0 |
| 2 | 80.0 | |
| 3 | 93.0 | |
| 4 | 105.0 | |
| 5 | 107.0 | |
| 6 | 110.0 | |
| 7 | 115.0 | |
| 8 | 118.0 | |
| ω-bromo-1-(4-cyanobiphenyl-4'-yl)alkanes (CBnBr) | 3 | 22.0 |
| 4 | 38.0 | |
| 5 | 28.0 | |
| 6 | 18.0 | |
| 7 | 35.0 | |
| 8 | 32.0 | |
| 9 | 44.0 | |
| ω-bromo-1-(4-cyanobiphenyl-4'-yloxy)alkanes (CBOnBr) | 2 | 65.0 |
| 3 | 82.0 | |
| 4 | 91.0 | |
| 5 | 88.0 | |
| 6 | 79.0 | |
| 7 | 93.0 | |
| 8 | 91.0 | |
| 4''-n-alkyl-p-terphenyl-4-carbonitriles | 3 | 198.0 |
| 4 | 215.0 | |
| 5 | 226.0 | |
| 6 | 235.0 | |
| 7 | 241.0 |
Experimental Protocols
The thermal stability of liquid crystals is primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.
Methodology:
-
Sample Preparation: A small sample of the liquid crystal (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard material with a known melting point, such as indium.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical procedure involves:
-
An initial heating scan to erase any previous thermal history.
-
A controlled cooling scan, often at a rate of 10°C/min, to observe crystallization and mesophase formation.
-
A second heating scan, typically at a rate of 10°C/min, from which the phase transition temperatures, including the clearing point, are determined.
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram. The peak temperature of the transition from the mesophase to the isotropic liquid is taken as the clearing point.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the decomposition temperature and overall thermal stability of the liquid crystal.
Methodology:
-
Sample Preparation: A small sample of the liquid crystal (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature.
-
Thermal Program: The sample is heated at a constant rate, commonly 10°C/min, in a controlled atmosphere, usually an inert gas such as nitrogen, to prevent oxidative degradation.
-
Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The onset temperature of mass loss is considered the decomposition temperature, providing a measure of the material's thermal stability under the experimental conditions.
Relationship Between Alkyl Chain Length and Thermal Stability
The length of the alkyl chain significantly influences the thermal stability of liquid crystals. The following diagram illustrates the general trends observed.
Caption: Relationship between alkyl chain length and thermal stability.
Generally, as the alkyl chain length increases, the van der Waals forces between molecules become stronger, leading to an overall increase in the clearing point and thus, thermal stability. However, this trend is not always linear. An "odd-even" effect is often observed, where liquid crystals with an even number of carbon atoms in their alkyl chains exhibit higher clearing points than their odd-numbered counterparts. This is attributed to differences in molecular packing efficiency. Furthermore, very long and flexible alkyl chains can sometimes disrupt the ordered packing of the rigid cores, which can lead to a leveling off or even a decrease in the clearing point. The specific molecular architecture, including the nature of the rigid core and any terminal polar groups, also plays a crucial role in determining the overall thermal stability.
A Comparative Analysis of Propyl and Pentyl Bicyclohexyl Liquid Crystal Precursors: Focus on Viscosity
For Immediate Release
This guide provides a detailed comparison of the viscosity and related properties of propyl and pentyl bicyclohexyl liquid crystal precursors. The information is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the formulation and characterization of liquid crystal materials. This document outlines the expected differences in viscosity based on alkyl chain length, provides representative experimental data from analogous compounds, details common experimental protocols for viscosity measurement, and presents a general synthetic approach.
The Influence of Alkyl Chain Length on Viscosity
The viscosity of a liquid crystal is a critical parameter that influences its response time in electro-optical devices. A key determinant of viscosity is the molecular structure of the liquid crystal mesogens, particularly the length of the flexible alkyl chains attached to the rigid core. In the case of propyl and pentyl bicyclohexyl liquid crystal precursors, the primary structural difference is the length of the alkyl chain (three carbon atoms for propyl versus five for pentyl).
Generally, an increase in the length of the alkyl chain leads to a higher viscosity. This is attributed to stronger intermolecular van der Waals forces and a greater degree of molecular entanglement with longer chains. Therefore, it is anticipated that the pentyl bicyclohexyl precursor will exhibit a higher viscosity compared to its propyl counterpart.
Quantitative Viscosity Data
| Compound | Alkyl Chain Length | Rotational Viscosity (γ₁) at 24°C (mPa·s) | Notes |
| 4-Cyano-4'-propylbiphenyl (3CB) | Propyl (C3) | ~60-70 (estimated) | Data for 3CB is less common; this is an estimate based on the trend observed in the homologous series. |
| 4-Cyano-4'-pentylbiphenyl (5CB) | Pentyl (C5) | 81 | 5CB is a widely studied liquid crystal, and its properties are well-documented.[2] The viscosity of 5CB is 28 mPa·s.[3] This value refers to the bulk viscosity, not the rotational viscosity. |
| 4-Cyano-4'-octylbiphenyl (8CB) | Octyl (C8) | >100 | Included to further illustrate the trend of increasing viscosity with longer alkyl chains.[2] |
Note: The data presented is for the cyanobiphenyl series and serves as a proxy to demonstrate the expected trend for the bicyclohexyl series.
Experimental Protocols
The measurement of liquid crystal viscosity is crucial for characterizing their performance. Rotational viscometry is a common and effective method for determining the viscosity of these materials.[4][5]
Rotational Viscometry for Liquid Crystal Analysis
Objective: To measure the rotational viscosity (γ₁) of a nematic liquid crystal.
Apparatus:
-
Rotational viscometer with a cone-plate or parallel-plate geometry.[6]
-
Temperature controller to maintain a stable sample temperature.[5]
-
Magnetic stirrer (optional, for sample loading).
-
Liquid crystal cell with transparent conductive electrodes (for electro-optical methods).
Procedure:
-
Sample Preparation: The liquid crystal sample is heated to its isotropic phase to ensure a uniform, non-aligned state.
-
Loading the Viscometer: A small, precise volume of the isotropic liquid crystal is placed onto the lower plate of the viscometer. The upper plate (cone or parallel plate) is then lowered to the correct gap distance.
-
Temperature Equilibration: The sample is brought to the desired measurement temperature within the nematic phase and allowed to equilibrate.
-
Measurement:
-
Mechanical Method: The spindle is rotated at a constant angular velocity, and the torque required to maintain this speed is measured.[4][5] The viscosity is calculated from the torque, angular velocity, and the geometry of the spindle.
-
Electro-Optical Method: For rotational viscosity (γ₁), a liquid crystal cell is placed in a magnetic or electric field to align the director. The field is then rotated or switched off, and the relaxation time of the director back to its initial orientation is measured optically.[7][8][9] The rotational viscosity is proportional to this relaxation time.
-
-
Data Analysis: The viscosity is calculated using the appropriate equations for the viscometer geometry and measurement technique. For rotational viscometers, the manufacturer provides the necessary constants to convert torque and speed readings into viscosity units (mPa·s).
Synthesis of Propyl and Pentyl Bicyclohexyl Liquid Crystal Precursors
A general synthetic route to 4-alkyl-4'-cyanobicyclohexyl compounds can be adapted for both propyl and pentyl derivatives. A common approach involves the cross-coupling of a suitable bicyclohexyl core with an appropriate alkyl group, followed by the introduction of a cyano group. One-pot synthesis methods have also been developed for similar 4'-alkyl-4-cyanobiaryls.[10]
A plausible synthetic pathway could involve:
-
Formation of the Bicyclohexyl Core: This can be achieved through various methods, including the hydrogenation of biphenyl.
-
Alkylation: Introduction of the propyl or pentyl chain onto one of the cyclohexyl rings. This can be accomplished via Friedel-Crafts acylation followed by reduction, or through cross-coupling reactions.
-
Cyanation: Introduction of the cyano group onto the other cyclohexyl ring, often through the conversion of a bromo or iodo-substituted precursor using a cyanide salt.
Workflow for Liquid Crystal Precursor Selection and Characterization
The following diagram illustrates a typical workflow for the development and evaluation of new liquid crystal precursors.
References
- 1. surajitdhara.in [surajitdhara.in]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 6. worldoftest.com [worldoftest.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. syncpoint.fr [syncpoint.fr]
- 10. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Benchmarking trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid against Biphenyl-Based Precursors in Liquid Crystal Applications
For Immediate Release
In the ever-evolving landscape of material science, the quest for superior liquid crystal (LC) precursors is paramount for advancing display technologies and other optoelectronic applications. This guide presents a comprehensive benchmark analysis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid against established biphenyl-based precursors. This comparison, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with objective insights into the performance characteristics of these foundational molecules.
The core of a liquid crystal molecule significantly dictates its physical properties. While biphenyl-based LCs have been the workhorse of the industry for decades, the exploration of alternative core structures like the bicyclohexyl system has revealed promising advantages. This guide will delve into these differences, presenting quantitative data and detailed experimental methodologies to inform material selection and design.
Key Performance Indicators: A Side-by-Side Comparison
The performance of a liquid crystal is determined by a range of physicochemical properties. Below is a comparative summary of key metrics for liquid crystals derived from bicyclohexyl and biphenyl carboxylic acid precursors. It is generally observed that cyclohexane-based liquid crystals exhibit higher phase transition temperatures and lower viscosity compared to their biphenyl counterparts.
| Property | Bicyclohexyl-Based Liquid Crystals | Biphenyl-Based Liquid Crystals | Significance in LC Performance |
| Clearing Point (TN-I) | Generally Higher | Generally Lower | A higher clearing point indicates a broader operating temperature range for the nematic phase, enhancing thermal stability. |
| Viscosity (η) | Generally Lower | Generally Higher | Lower viscosity is crucial for faster switching times in liquid crystal displays (LCDs). |
| Dielectric Anisotropy (Δε) | Can be tailored (e.g., high negative Δε) | Can be tailored (e.g., high positive Δε in nCBs) | The sign and magnitude of Δε are critical for the operation of different LCD modes (e.g., twisted nematic vs. vertical alignment). |
| Birefringence (Δn) | Generally Lower | Generally Higher | Birefringence affects the optical path difference and is a key parameter in display design. |
Note: The values presented are generalizations. Specific values depend on the full molecular structure of the final liquid crystal molecule.
In-Depth Analysis of Precursor Classes
The Bicyclohexyl Advantage: Enhanced Stability and Speed
This compound serves as a precursor for liquid crystals with a saturated bicyclohexyl core. This structural feature is directly linked to several performance benefits:
-
Higher Thermal Stability: The rigid and saturated nature of the bicyclohexyl ring system contributes to higher clearing points, allowing for a wider operational temperature range for devices.[1]
-
Lower Viscosity: The absence of the π-electron cloud, present in aromatic rings, leads to weaker intermolecular interactions, resulting in lower rotational viscosity. This is a significant advantage for applications requiring fast response times, such as high-refresh-rate displays.[2]
-
Tailorable Dielectric Properties: As demonstrated by the 4,4'-dialkyl-(1α,1'α-bicyclohexyl)-4β-carbonitrile (CCN-mn) series, bicyclohexyl-based LCs can be designed to exhibit high negative dielectric anisotropy, a desirable property for vertically aligned (VA) LCD modes.
The Biphenyl Benchmark: A Legacy of Versatility
Biphenyl-based precursors, such as derivatives of 4'-propylbiphenyl-4-carboxylic acid, have been extensively studied and utilized. Their key characteristics include:
-
High Birefringence: The delocalized π-electrons of the biphenyl core contribute to a high degree of optical anisotropy, which is beneficial for achieving desired optical effects in displays.
-
Well-Established Synthesis: The synthetic routes for biphenyl-based LCs are well-documented and optimized, facilitating their widespread availability and use.
-
Positive Dielectric Anisotropy: The popular 4-alkyl-4'-cyanobiphenyl (nCB) series is known for its large positive dielectric anisotropy, which has been fundamental to the development of twisted nematic (TN) LCDs.
Experimental Methodologies
To ensure a standardized and reproducible comparison of liquid crystal properties, the following experimental protocols are widely employed:
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes of the liquid crystal material.
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature is ramped up and down at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
Phase transitions are identified as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Polarized Optical Microscopy (POM) for Mesophase Identification
Objective: To visually identify the type of liquid crystal phase (e.g., nematic, smectic) by observing the characteristic optical textures.
Methodology:
-
A small amount of the liquid crystal sample is placed on a clean glass slide.
-
A coverslip is placed over the sample to create a thin film.
-
The slide is placed on a hot stage attached to a polarizing microscope.
-
The sample is heated and cooled at a controlled rate while being observed between crossed polarizers.
-
Different liquid crystal phases will exhibit unique birefringent textures. For example, the nematic phase often shows a "schlieren" or "marbled" texture.
-
The temperatures at which these textures appear and disappear are recorded and correlated with the transitions observed by DSC.
X-Ray Diffraction (XRD) for Structural Characterization
Objective: To determine the molecular arrangement and structural parameters of the liquid crystal phases.
Methodology:
-
The liquid crystal sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.
-
The sample is aligned, if necessary, using a magnetic or electric field.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected at various angles.
-
The resulting diffraction pattern provides information about the long-range positional and orientational order of the molecules. For example, a diffuse peak at wide angles is characteristic of the nematic phase, while sharp, layered reflections at small angles indicate a smectic phase.
Visualizing the Comparison: Logical Relationships
Caption: Logical flow from precursor core to performance characteristics.
Experimental Workflow for Liquid Crystal Characterization
Caption: Standard workflow for liquid crystal material characterization.
Conclusion
The choice between this compound and biphenyl-based precursors for liquid crystal synthesis depends on the specific application requirements. For applications demanding high thermal stability and fast switching speeds, the bicyclohexyl precursor presents a compelling advantage. Conversely, for applications where high birefringence is a primary concern and established manufacturing processes are in place, biphenyl precursors remain a robust choice. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for the next generation of liquid crystal materials.
References
A Comparative Guide to the Stereochemical Validation of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
In the realm of materials science, particularly in the development of liquid crystal displays, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is the very foundation of its function. For molecules like trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate, ensuring the correct stereochemistry is paramount.[1][2][3][4] The 'trans' configuration across the two cyclohexane rings imparts the necessary linearity and rigidity for the formation of desired liquid crystal phases.[2] This guide provides an in-depth comparison of the primary analytical techniques used to validate this critical stereochemical attribute, offering researchers, scientists, and drug development professionals a practical framework for experimental design and data interpretation.
The core challenge in validating the stereochemistry of this molecule lies in confirming the relative orientation of the two cyclohexane rings. The 'trans' isomer, where the substituents at the 1 and 4' positions are on opposite sides of the mean plane of the rings, must be distinguished from the 'cis' isomer. Each cyclohexane ring typically adopts a stable chair conformation, and the key is to determine the relationship between the axial and equatorial positions of the connecting C-C bond and the substituents.[5]
This guide will compare three orthogonal and complementary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, and Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present self-validating protocols, and provide comparative data to guide your selection of the most appropriate method.
2D NMR Spectroscopy: Probing Through-Space Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure. For confirming the trans configuration of our target molecule, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the most definitive NMR method.[6][7]
The Rationale Behind NOESY
The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of an atom is altered by the saturation of a nearby atom's nuclear spin.[8] This effect is transmitted through space, not through chemical bonds, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei.[6] Consequently, NOE is exquisitely sensitive to internuclear distances, typically up to 5 Å.[9]
In the trans isomer of 4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, the two cyclohexane rings are connected by a bond that is equatorial to both rings. This places the axial protons on the same face of the molecule, in close spatial proximity. A NOESY experiment will reveal a cross-peak between these axial protons, providing unambiguous evidence of the trans configuration. Conversely, the cis isomer would not exhibit this key spatial relationship.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Acquisition:
-
Run standard 1D ¹H and ¹³C NMR spectra to assign the major resonances.[10][11][12]
-
Set up a phase-sensitive 2D NOESY experiment.
-
A key parameter is the mixing time (tm), which allows for the transfer of magnetization. For a molecule of this size, a mixing time in the range of 500-800 ms is a good starting point.[9]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
Analyze the resulting spectrum for cross-peaks. The diagonal peaks represent the 1D spectrum, while off-diagonal peaks indicate through-space correlations.[7]
-
Identify the cross-peak corresponding to the interaction between the axial protons on the two different cyclohexane rings.
-
Data Presentation: Expected NOE Correlations
| Interacting Protons | Expected NOE | Stereochemical Implication |
| Axial H on C1 & Axial Hs on C2/C6 | Strong | Confirms chair conformation |
| Axial H on C4' & Axial Hs on C3'/C5' | Strong | Confirms chair conformation |
| Axial H on C1 & Axial H on C4' | Medium to Strong | Unambiguously confirms trans configuration |
| Equatorial Protons | Weak or Absent | Further supports chair conformation |
Visualizing the NOESY Workflow
Caption: Workflow for stereochemical validation using 2D NOESY NMR.
Single-Crystal X-ray Diffraction: The Definitive Answer
For an unequivocal determination of stereochemistry, single-crystal X-ray diffraction is the gold standard.[13] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the molecular structure, including the relative orientation of the cyclohexane rings.
The Rationale Behind X-ray Diffraction
X-ray diffraction relies on the ability of a crystalline solid to diffract X-rays in a predictable pattern.[14] This pattern is a direct consequence of the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, one can mathematically reconstruct the electron density and, from that, the exact atomic positions.[15] For this compound, this method will not only confirm the trans configuration but also provide precise bond lengths, bond angles, and torsional angles.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. High-quality single crystals are required. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method.
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.
-
Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
The diffraction data is used to determine the unit cell dimensions and space group.
-
The structure is "solved" using computational methods to obtain an initial model of the atomic positions.
-
This model is then "refined" to achieve the best possible fit between the calculated and observed diffraction data.[16]
-
Data Presentation: Representative Crystallographic Parameters
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal symmetry |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit |
| Torsional Angle | C2-C1-C1'-C2' approx. 180° | Quantitatively confirms the trans relationship |
| R-factor | < 5% | Indicates the quality of the fit between experimental and calculated data |
| Displacement Ellipsoids | Visual representation of atomic positions | Provides a 3D model of the molecule[16] |
Visualizing the X-ray Diffraction Workflow
Caption: Workflow for stereochemical validation using X-ray crystallography.
Chiral Chromatography: A Tool for Enantiomeric Purity
While the primary stereochemical question for this molecule is the cis/trans diastereomeric relationship, it is also a chiral molecule. The trans isomer exists as a pair of enantiomers. If the synthetic route does not employ chiral catalysts or resolutions, a racemic mixture will be produced. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these enantiomers and determining the enantiomeric excess (ee).[17][18][19]
The Rationale Behind Chiral HPLC
Chiral chromatography relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte.[19] This differential interaction leads to different retention times, allowing for their separation and quantification. For carboxylic acids, CSPs based on derivatized cellulose or amylose are often effective.[19] While this technique does not directly confirm the trans configuration, it is an essential tool for quality control if enantiomeric purity is required.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column, such as a Chiralcel OD-H or Chirobiotic T.
-
Mobile Phase Optimization:
-
A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Optimize the mobile phase composition to achieve baseline separation of the enantiomers.
-
-
Analysis:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile with a UV detector.
-
The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess.
-
Data Presentation: Hypothetical Chromatographic Data
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:TFA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 18.5 min |
| Retention Time (Enantiomer 2) | 20.2 min |
| Resolution (Rs) | > 1.5 |
Visualizing the Chiral HPLC Workflow
Caption: Workflow for determining enantiomeric purity using chiral HPLC.
Comparative Summary
| Feature | 2D NOESY NMR | Single-Crystal X-ray Diffraction | Chiral HPLC |
| Primary Information | Relative stereochemistry (through-space proximity) | Absolute 3D structure, bond lengths, angles | Enantiomeric purity and ratio |
| Sample Phase | Solution | Single Crystal | Solution |
| Destructive? | No | No (crystal is preserved) | Yes (sample is diluted) |
| Ambiguity | Low; provides definitive proof of trans vs cis | None; considered the "gold standard" | Does not distinguish diastereomers |
| Experimental Time | Hours | Days (including crystal growth) | Minutes per sample |
| Key Challenge | Spectral overlap in complex molecules | Growing high-quality single crystals | Method development and column selection |
| Cost | High (instrumentation) | High (instrumentation & expertise) | Moderate |
Conclusion
The validation of the trans stereochemistry in 4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid requires a thoughtful, multi-faceted analytical approach.
-
2D NOESY NMR stands out as the most efficient and definitive non-destructive method for confirming the trans configuration in solution, directly probing the key spatial relationships that define this isomer.
-
Single-Crystal X-ray Diffraction offers the ultimate, unambiguous proof of structure, providing a complete and precise 3D model of the molecule in the solid state. While it is the most rigorous method, it is contingent on the ability to grow suitable crystals.
-
Chiral HPLC is an indispensable, complementary technique for quality control, essential for assessing the enantiomeric purity of the final product, a critical parameter for many modern applications.
For researchers and developers, the choice of technique will depend on the specific requirements of their project. For routine confirmation, NMR is often sufficient. For patent applications or when absolute certainty is required, X-ray crystallography is unparalleled. For process optimization and final product quality control, chiral HPLC is essential. By understanding the strengths and limitations of each method, scientists can confidently validate the stereochemistry of this important liquid crystal intermediate, ensuring the integrity and performance of the final materials.
References
- 1. scbt.com [scbt.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. This compound | 65355-32-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ekwan.github.io [ekwan.github.io]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes [mdpi.com]
- 14. synchrotron.org.pl [synchrotron.org.pl]
- 15. Cyclohexane plastic phase I: single-crystal diffraction images and new structural model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [mdpi.com]
- 17. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid for Advanced Material Applications
For Immediate Release: A comprehensive guide cross-referencing experimental data for trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid is now available for researchers, scientists, and professionals in drug development and material science. This guide provides a detailed comparison of its performance with alternative compounds, supported by experimental data, to facilitate informed decisions in research and development.
This compound (CAS 65355-32-0) is a key intermediate in the synthesis of advanced materials, particularly liquid crystals.[1][2] Its rigid bicyclohexyl core and terminal carboxylic acid group contribute to the desirable thermal and optical properties of liquid crystal displays (LCDs).[1] This guide summarizes the available physicochemical data, outlines experimental protocols, and presents a comparative analysis with similar compounds.
Physicochemical Properties
A compilation of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various applications.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈O₂ | [3] |
| Molecular Weight | 252.39 g/mol | [3] |
| Melting Point | 200 °C | [4] |
| Boiling Point (Predicted) | 370.9 ± 10.0 °C | |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.90 ± 0.10 | |
| Solubility | Sparingly soluble in Chloroform, Methanol |
Comparative Analysis with Alkyl-Bicyclohexyl-Carboxylic Acid Analogs
The performance of liquid crystal materials is highly dependent on the molecular structure of their components. The alkyl chain length in the 4'-position of (1,1'-bicyclohexyl)-4-carboxylic acid derivatives significantly influences their mesomorphic properties. While specific comparative data for the propyl derivative is limited in the readily available literature, general trends can be inferred from studies on homologous series.
Longer alkyl chains generally lead to a stabilization of smectic phases and an increase in the clearing point (the temperature at which the material becomes an isotropic liquid). Conversely, shorter alkyl chains tend to favor the nematic phase. This trade-off between nematic range and smectic stability is a critical consideration in the design of liquid crystal mixtures for specific display applications.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of trans,trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids involves the catalytic hydrogenation of the corresponding biphenyl derivative, followed by separation of the trans isomer. A detailed, optimized protocol for the specific propyl derivative is outlined below, based on established synthetic strategies.[5]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
4'-Propyl-biphenyl-4-carboxylic acid
-
Rhodium on carbon catalyst (Rh/C)
-
Glacial acetic acid
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, charge 4'-propyl-biphenyl-4-carboxylic acid and a catalytic amount of Rh/C in glacial acetic acid.
-
Purge the autoclave with an inert gas to remove air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir vigorously for several hours.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product, a mixture of cis and trans isomers, is obtained by removing the solvent under reduced pressure.
-
The desired trans isomer is isolated and purified from the cis isomer by fractional recrystallization from a suitable solvent.
Characterization of Liquid Crystalline Phases
The identification and characterization of the liquid crystalline phases (mesophases) are crucial for evaluating the potential of this compound in display applications. The primary techniques used for this purpose are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Experimental Workflow for Liquid Crystal Characterization:
Caption: Workflow for the characterization of liquid crystal phases.
Differential Scanning Calorimetry (DSC):
DSC measures the heat flow into or out of a sample as a function of temperature.[6][7] Phase transitions, such as melting from a solid to a liquid crystal and clearing from a liquid crystal to an isotropic liquid, are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.
Procedure:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Analyze the resulting thermogram to determine the temperatures and enthalpies of the phase transitions.
Polarized Optical Microscopy (POM):
POM is used to visualize the unique optical textures of different liquid crystal phases.[8][9][10] The birefringence of liquid crystals causes them to interact with polarized light in a characteristic way, allowing for the identification of nematic, smectic, and other mesophases.
Procedure:
-
Place a small amount of the sample between a microscope slide and a coverslip.
-
Heat the sample on a hot stage to its isotropic liquid phase.
-
Slowly cool the sample while observing it through a polarizing microscope with crossed polarizers.
-
Record the temperatures at which different optical textures appear, corresponding to the phase transitions identified by DSC.
Signaling Pathways and Logical Relationships
The application of this compound as a liquid crystal intermediate is based on its molecular structure and resulting physical properties. The logical relationship between its structural features and performance in a liquid crystal display is illustrated below.
Caption: Relationship between molecular structure, physical properties, and LCD performance.
This guide serves as a valuable resource for researchers and developers working with this compound and related liquid crystal materials. The provided data and protocols aim to streamline the research process and facilitate the development of next-generation display technologies.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
Dielectric anisotropy of liquid crystals from "trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide presents a summary of their quantitative dielectric data, a detailed experimental protocol for measuring dielectric anisotropy, and a visual representation of the experimental workflow.
Quantitative Data Comparison
The dielectric properties of liquid crystals are characterized by the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The difference between these two values gives the dielectric anisotropy (Δε = ε∥ - ε⊥).
| Liquid Crystal | Type of Dielectric Anisotropy | Dielectric Permittivity (ε∥) | Dielectric Permittivity (ε⊥) | Dielectric Anisotropy (Δε) | Measurement Conditions |
| 4-cyano-4'-pentylbiphenyl (5CB) | Positive | ~18.5 | ~7.0 | ~11.5 | Room Temperature, 1 kHz |
| E7 | Positive | ~19.0 | ~5.2 | ~13.8[1] | Room Temperature, 1 kHz |
| MLC-6608 | Negative | 3.6[2] | 7.7[2] | -4.1 | Room Temperature, 1 kHz |
Experimental Protocol: Measurement of Dielectric Anisotropy
The determination of the dielectric anisotropy of a nematic liquid crystal involves measuring the capacitance of a liquid crystal cell in two different molecular orientations relative to an applied electric field.
Materials and Equipment:
-
Nematic liquid crystal sample
-
Indium Tin Oxide (ITO) coated glass substrates
-
Alignment layer material (e.g., polyimide)
-
Spacers of known thickness (e.g., 5-20 µm)
-
UV-curable adhesive
-
Spinner for coating alignment layer
-
Rubbing machine or photoalignment setup
-
Hot plate
-
UV light source
-
Impedance analyzer or LCR meter
-
Temperature-controlled sample holder (hot stage)
-
Function generator and voltage amplifier (for applying a bias field)
-
Polarizing optical microscope
Procedure:
-
Cell Fabrication:
-
Clean the ITO-coated glass substrates thoroughly.
-
Spin-coat an alignment layer (e.g., polyimide) onto the ITO surface of two substrates.
-
Bake the coated substrates according to the alignment layer specifications.
-
To achieve planar alignment (for measuring ε∥), rub the surfaces of the alignment layers in a single direction. For homeotropic alignment (for measuring ε⊥), a different alignment layer or surface treatment is used that encourages molecules to align perpendicular to the surface.
-
Assemble a cell by placing spacers between the two substrates with their rubbed directions either parallel (for a planar cell) or anti-parallel. The cell is then sealed with UV-curable adhesive, leaving two small openings for filling.
-
-
Liquid Crystal Filling:
-
Heat the liquid crystal sample to its isotropic phase.
-
Fill the fabricated cell with the liquid crystal via capillary action through one of the openings.
-
Seal the openings with the UV-curable adhesive.
-
Slowly cool the filled cell back to the nematic phase within the temperature-controlled holder.
-
-
Dielectric Measurement:
-
Connect the ITO electrodes of the liquid crystal cell to the impedance analyzer.
-
Measurement of ε⊥: For a cell with homeotropic alignment, the liquid crystal director is perpendicular to the applied measuring electric field. The capacitance of the cell (C⊥) is measured at a specific frequency (typically 1 kHz).
-
Measurement of ε∥: For a cell with planar alignment, the liquid crystal director is parallel to the substrate but needs to be oriented parallel to the measuring field. This is often achieved by applying a sufficiently high AC bias voltage across the cell, which aligns the director of a positive Δε liquid crystal parallel to the field. The capacitance (C∥) is then measured. For negative Δε liquid crystals, ε∥ is measured in a planar aligned cell without a bias field, as the director is already in the desired orientation relative to the plane of the electrodes.
-
The dielectric permittivities are calculated using the formula: ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap thickness, ε₀ is the permittivity of free space, and A is the area of the electrode.
-
-
Calculation of Dielectric Anisotropy:
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for determining the dielectric anisotropy of a nematic liquid crystal.
References
Efficacy of "trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid" as a pharmaceutical building block compared to other scaffolds
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of "trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid" and its core scaffold against common pharmaceutical building blocks, supported by experimental data and protocols.
The quest for novel pharmaceutical scaffolds with improved efficacy, safety, and pharmacokinetic profiles is a central theme in drug discovery. While aromatic rings have traditionally dominated as core structures, the exploration of aliphatic, three-dimensional scaffolds is gaining significant traction. This guide provides a comparative analysis of "this compound" and its underlying bicyclohexyl scaffold against other commonly used pharmaceutical building blocks.
Executive Summary
The bicyclohexyl scaffold, a saturated aliphatic ring system, presents a compelling alternative to traditional aromatic scaffolds like the phenyl ring. Its three-dimensional structure can offer improved physicochemical properties such as solubility and metabolic stability. However, it also tends to increase lipophilicity, a factor that requires careful consideration in drug design. While "this compound" itself is primarily utilized in the liquid crystal industry, its structural motifs—the bicyclohexyl core and the carboxylic acid group—are relevant to medicinal chemistry. This guide will delve into a comparative analysis of these features.
Comparative Physicochemical and ADME/Tox Properties
The following tables summarize key in vitro properties of the bicyclohexyl scaffold in comparison to other common pharmaceutical scaffolds. It is important to note that specific values for "this compound" are not extensively available in the public domain due to its primary application outside of pharmaceuticals. The data for the bicyclohexyl scaffold is therefore representative and based on studies comparing it as a bioisostere to other rings.
Table 1: Physicochemical Properties of Core Scaffolds
| Property | Bicyclohexyl | Phenyl | Piperidine | Morpholine |
| Molecular Weight ( g/mol ) | ~166 (core) | ~77 (core) | ~85 (core) | ~87 (core) |
| Calculated logP (clogP) | Higher | Lower | Lower | Lowest |
| Polar Surface Area (PSA) | 0 Ų (core) | 0 Ų (core) | 12.03 Ų (core) | 21.26 Ų (core) |
| Hydrogen Bond Donors | 0 (core) | 0 (core) | 1 (core) | 1 (core) |
| Hydrogen Bond Acceptors | 0 (core) | 0 (core) | 1 (core) | 2 (core) |
| pKa | Not Ionizable (core) | Not Ionizable (core) | ~11 (basic) | ~8.5 (basic) |
Note: These values represent the core scaffold structures. Substituents will significantly alter these properties.
Table 2: Comparative In Vitro ADME Profile
| Parameter | Bicyclohexyl Derivatives | Phenyl Derivatives | Piperidine Derivatives | Morpholine Derivatives |
| Aqueous Solubility | Generally Lower to Moderate | Generally Lower | Moderate to High | High |
| Membrane Permeability (e.g., Caco-2) | Moderate to High | Moderate to High | Variable | Low to Moderate |
| Metabolic Stability (Human Liver Microsomes) | Generally Higher | Lower (prone to oxidation) | Variable | Generally Higher |
| Plasma Protein Binding | Generally High | Moderate to High | Low to Moderate | Low |
Table 3: Comparative In Vitro Toxicology Profile
| Parameter | Bicyclohexyl Derivatives | Phenyl Derivatives | Piperidine Derivatives | Morpholine Derivatives |
| Cytotoxicity (e.g., in HepG2 cells) | Generally Low | Variable | Generally Low | Generally Low |
| hERG Inhibition | Generally Low | Can be a liability | Variable | Generally Low |
| Mutagenicity (Ames Test) | Generally Negative | Can be a liability | Generally Negative | Generally Negative |
Key Insights from Comparative Data
-
Lipophilicity and Solubility: The replacement of a planar phenyl ring with a saturated, three-dimensional bicyclohexyl scaffold often leads to an increase in lipophilicity (higher logP)[1]. This can sometimes negatively impact aqueous solubility. However, the disruption of crystal packing in the solid state by the non-planar structure can, in some cases, improve solubility[2][3]. The addition of polar functional groups, such as the carboxylic acid in the target molecule, is a common strategy to enhance solubility.
-
Metabolic Stability: Aliphatic scaffolds like bicyclohexyl are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings[3]. This can lead to improved metabolic stability and a longer in vivo half-life.
-
Permeability: The increased lipophilicity of bicyclohexyl-containing compounds can enhance passive diffusion across cell membranes, potentially leading to good permeability[3].
-
Plasma Protein Binding: Higher lipophilicity is often correlated with increased plasma protein binding[4][5]. This can reduce the free fraction of the drug available to exert its pharmacological effect. For acidic drugs, binding to albumin is a key consideration[6].
-
Target Engagement: The rigid, three-dimensional nature of the bicyclohexyl scaffold can provide a fixed orientation for substituents, which can lead to enhanced binding affinity and selectivity for a biological target compared to more flexible or planar scaffolds[1][2].
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Aqueous Solubility Assay (Kinetic and Thermodynamic)
Objective: To determine the concentration of a compound that will dissolve in an aqueous buffer at a specific pH.
Kinetic Solubility Protocol:
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and shake vigorously.
-
Incubate the solution for a set period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).
-
Measure the turbidity of the solution using a nephelometer or UV/Vis spectrophotometer to detect precipitation. The concentration at which precipitation is observed is the kinetic solubility.
Thermodynamic Solubility Protocol:
-
Add an excess amount of the solid compound to an aqueous buffer.
-
Agitate the suspension at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Caco-2 Permeability Assay
Objective: To assess the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which serves as an in vitro model of the intestinal barrier[1][7].
Protocol:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
Quantify the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters[7].
Human Liver Microsome (HLM) Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of cytochrome P450 enzymes[8][9].
Protocol:
-
Prepare a reaction mixture containing human liver microsomes, a buffered solution (pH 7.4), and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins[5][10][11].
Protocol:
-
Use a Rapid Equilibrium Dialysis (RED) device, which has two chambers separated by a semipermeable membrane.
-
Add plasma containing the test compound to one chamber and a protein-free buffer to the other.
-
Incubate the device at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.
-
After incubation, collect samples from both chambers.
-
Analyze the concentration of the compound in both the plasma and buffer samples by LC-MS/MS.
-
Calculate the percentage of the compound that is bound to plasma proteins.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the ability of a compound to reduce the viability of cultured cells[12].
Protocol:
-
Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To evaluate the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias[13][14][15].
Protocol:
-
Use an automated patch-clamp system with cells stably expressing the hERG channel (e.g., HEK293 cells).
-
Establish a whole-cell patch clamp recording from a single cell.
-
Apply a specific voltage protocol to elicit hERG channel currents.
-
Perfuse the cell with a control solution and then with solutions containing increasing concentrations of the test compound.
-
Measure the hERG current at each concentration.
-
Calculate the percentage of current inhibition and determine the IC50 value.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium[3][16][17].
Protocol:
-
Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).
-
Mix the bacterial strain, the test compound at various concentrations, and (optionally) a liver enzyme extract (S9 fraction) to simulate metabolic activation.
-
Pour the mixture onto a minimal glucose agar plate that lacks histidine.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
-
A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Visualizing Workflows and Relationships
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and conceptual relationships in the evaluation of pharmaceutical building blocks.
Caption: A simplified workflow for in vitro ADME screening in early drug discovery.
Caption: Key property differences between major classes of pharmaceutical scaffolds.
Caption: Simplified signaling pathways and corresponding assays for cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Protein Binding Assay [visikol.com]
- 5. enamine.net [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. bio-protocol.org [bio-protocol.org]
- 10. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. microbiologyinfo.com [microbiologyinfo.com]
Safety Operating Guide
Safe Disposal of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This document provides essential safety and logistical information for the proper disposal of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid (CAS 65355-32-0), a compound used in the preparation of bihexyl derivatives.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While specific toxicity data for this compound is limited, it should be handled with the standard precautions for carboxylic acids.
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | Protects eyes from potential splashes. |
| Hand Protection | Chemical-impermeable gloves. | Prevents skin contact. |
| Body Protection | Laboratory coat or apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal laboratory use with adequate ventilation. In case of large spills or insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | Avoids inhalation of any dust or aerosols. |
Handling Procedures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[2]
II. Step-by-Step Disposal Protocol
The disposal of this compound and its waste must be conducted in strict accordance with local, state, and national regulations. Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves, and glassware).
-
Segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions. Keep solid and liquid waste separate.
-
-
Containerization:
-
Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container. Plastic is often preferred for acidic waste.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Keep the waste container securely closed except when adding waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
-
Disposal:
-
Disposal of chemical waste must be entrusted to a licensed waste disposal company.
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and proper disposal.
-
III. General Guidelines for Carboxylic Acid Waste
While specific quantitative limits for the disposal of this compound are not defined, general principles for the laboratory disposal of carboxylic acids can provide context. Note: These are general recommendations and may not be directly applicable to this specific compound without explicit approval from your institution's EHS department.
| Parameter | Guideline | Important Considerations |
| Drain Disposal | Generally prohibited for this type of hazardous chemical. | Some jurisdictions may permit drain disposal of very dilute solutions (<10% v/v) of simple carboxylic acids (5 or fewer carbon atoms) after neutralization to a pH between 5.5 and 9.0.[3][4] This is not recommended for this compound due to its complex structure. |
| Neutralization | Can be a pre-treatment step for some acidic wastes under controlled conditions. | Neutralization of concentrated acids should be performed by trained personnel, adding the acid slowly to a large volume of a suitable base (e.g., sodium bicarbonate or sodium hydroxide) with cooling and stirring.[5] The resulting salt solution may still be considered hazardous waste. |
| Small Quantities | Collection for professional disposal is the recommended practice. | Even small quantities of hazardous chemicals should be disposed of through the proper waste channels. |
IV. Emergency Procedures
-
Spills: In the event of a small spill, use an absorbent material to soak up the substance. Place the contaminated material into a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Fire: Use a dry chemical, CO2, alcohol-resistant foam, or water spray to extinguish a fire. Wear self-contained breathing apparatus and full protective gear.
-
First Aid:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
-
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Essential Safety and Handling Guide for trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound (CAS No. 65355-32-0). It is imperative to note that safety data for this compound presents some inconsistencies across suppliers. While some sources classify it as not hazardous under OSHA's 2012 Hazard Communication Standard, others indicate potential hazards including skin, eye, and respiratory irritation, and that it may be harmful if swallowed[1][2]. Therefore, a conservative approach to safety is strongly recommended.
Personal Protective Equipment (PPE)
Due to the conflicting hazard information, the following personal protective equipment should be considered mandatory to ensure user safety.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and potential splashes. Adheres to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | A lab coat or gown should be worn. The selection of glove material should be based on the potential for skin irritation[1][2]. Regular glove changes are recommended to minimize the risk of contamination. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. | If dust formation is likely or ventilation is poor, a NIOSH-approved respirator may be necessary[1]. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
-
Handling:
-
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[1].
-
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and cleanup measures.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[1].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur[1].
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur[1].
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur[1].
-
Spills: Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation[3][4].
Disposal Plan
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to be released into the environment[3].
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.
-
Confirm proper functioning of the ventilation system (e.g., fume hood).
-
Assemble all necessary materials and equipment.
-
-
Donning PPE:
-
Put on a lab coat or gown.
-
Wear safety glasses with side-shields or goggles.
-
Put on appropriate chemical-resistant gloves.
-
-
Chemical Handling:
-
Carefully open the container, avoiding the creation of dust.
-
Weigh or measure the required amount of the chemical, preferably within a fume hood or ventilated enclosure.
-
If heating the substance, do so in a well-ventilated area.
-
-
Post-Handling:
-
Tightly seal the container after use.
-
Decontaminate the work surface.
-
Properly dispose of any contaminated materials (e.g., weighing paper, disposable gloves) in a designated waste container.
-
-
Doffing PPE:
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Remove the lab coat or gown.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of safety procedures when working with this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
